Methyl 2,2-dimethylbut-3-ynoate
Description
The exact mass of the compound Methyl 2,2-dimethylbut-3-ynoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2,2-dimethylbut-3-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-dimethylbut-3-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dimethylbut-3-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-7(2,3)6(8)9-4/h1H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALDGRUZXZRJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569827 | |
| Record name | Methyl 2,2-dimethylbut-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95924-34-8 | |
| Record name | Methyl 2,2-dimethylbut-3-ynoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80569827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2-dimethylbut-3-ynoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of Methyl 2,2-dimethylbut-3-ynoate
An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylbut-3-ynoate
Abstract
This technical guide provides a comprehensive overview of a robust synthetic strategy for Methyl 2,2-dimethylbut-3-ynoate, a valuable building block in organic synthesis. The core of this synthesis involves the strategic formation of a quaternary carbon center via the α-alkynylation of an ester enolate. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-tested experimental protocol, and discusses the critical parameters that ensure a successful and reproducible outcome. It is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of modern synthetic methodologies.
Introduction: Significance and Molecular Profile
Methyl 2,2-dimethylbut-3-ynoate (C₇H₁₀O₂) is a functionalized alkyne-bearing ester. Its structure, featuring a sterically demanding quaternary center adjacent to the ester carbonyl and a terminal alkyne, makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The terminal alkyne provides a reactive handle for a multitude of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira), cycloadditions (e.g., "click" chemistry), and hydration reactions.[1][2] The gem-dimethyl substitution provides steric bulk and influences the conformational properties of molecules derived from this scaffold.
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | PubChem[3] |
| Molecular Formula | C₇H₁₀O₂ | PubChem[3] |
| Molecular Weight | 126.15 g/mol | PubChem[3] |
| CAS Number | 95924-34-8 | PubChem[3] |
| Canonical SMILES | CC(C)(C#C)C(=O)OC | PubChem[3] |
Spectroscopic Signature (Predicted)
-
¹H NMR: Signals expected for the two equivalent methyl groups (singlet, ~1.5 ppm), the acetylenic proton (singlet, ~2.5 ppm), and the methyl ester group (singlet, ~3.7 ppm).
-
¹³C NMR: Resonances for the quaternary carbon, the gem-dimethyl carbons, the carbonyl carbon, the methyl ester carbon, and the two sp-hybridized carbons of the alkyne.
-
IR Spectroscopy: Characteristic absorption bands for the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and the C=O stretch of the ester (~1740 cm⁻¹).[4]
Synthetic Strategy: The α-Alkynylation of an Ester Enolate
The construction of the C(sp³)-C(sp) bond at a quaternary center is the key challenge in synthesizing Methyl 2,2-dimethylbut-3-ynoate. A highly effective and direct approach is the α-alkynylation of the enolate derived from methyl 2,2-dimethylpropanoate (methyl pivalate).
This strategy relies on two fundamental transformations:
-
Enolate Formation: The selective deprotonation at the α-carbon of methyl pivalate using a strong, non-nucleophilic base.
-
C-C Bond Formation: The nucleophilic attack of the resulting enolate on a suitable electrophilic "ethynyl" synthon.
Mechanistic Rationale and Reagent Selection
The Base: Lithium Diisopropylamide (LDA) The choice of base is critical. It must be strong enough to deprotonate the relatively non-acidic α-proton of the ester but must not act as a nucleophile and attack the electrophilic carbonyl carbon. Lithium diisopropylamide (LDA) is the ideal reagent for this purpose.[5] Its significant steric bulk, arising from the two isopropyl groups, effectively prevents it from participating in nucleophilic addition reactions, while its high basicity ensures rapid and quantitative enolate formation.[6][7][8] The reaction is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to maximize selectivity and prevent side reactions.
The Electrophile: An Ethynylating Agent Following enolate formation, an electrophilic source of the acetylene moiety is introduced. While gaseous and potentially hazardous reagents like 1-bromoacetylene could be used, a more practical and safer alternative is often employed, such as an ethynyl-substituted hypervalent iodine reagent or other stabilized electrophilic alkynes. These reagents provide a source of an "electropositive" alkyne that readily undergoes an Sₙ2-type reaction with the nucleophilic enolate.
The overall reaction mechanism is depicted below.
Caption: Reaction mechanism for α-alkynylation of methyl pivalate.
Experimental Protocol
This protocol outlines a self-validating system for the synthesis. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Safety Precautions
-
Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air.[9] Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[10][11][12] All organolithium reagents and hydrides must be handled with extreme care using appropriate syringe and cannula techniques under an inert atmosphere.[13]
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[11]
-
Work Environment: The reaction must be conducted in a well-ventilated fume hood. An appropriate class D fire extinguisher (for reactive metals) or dry sand should be readily accessible.[11][12]
Reagents and Materials
| Reagent/Material | Quantity | Moles | Notes |
| Diisopropylamine | 1.54 mL | 11.0 mmol | Freshly distilled from CaH₂ |
| Anhydrous THF | 50 mL | - | Distilled from sodium/benzophenone |
| n-Butyllithium (2.5 M in hexanes) | 4.0 mL | 10.0 mmol | Titrated prior to use |
| Methyl 2,2-dimethylpropanoate | 1.16 g | 10.0 mmol | Anhydrous |
| Electrophilic Alkynylating Agent | 12.0 mmol | - | e.g., (Ethynyl)phenyliodonium triflate |
| Saturated aq. NH₄Cl | 20 mL | - | For quenching |
| Diethyl Ether | 100 mL | - | For extraction |
| Brine | 30 mL | - | For washing |
| Anhydrous MgSO₄ | - | - | For drying |
Step-by-Step Procedure
-
LDA Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.0 mL, 10.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless LDA solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve methyl 2,2-dimethylpropanoate (1.16 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Using a cannula, slowly transfer the methyl pivalate solution to the LDA solution at -78 °C over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkynylation Reaction:
-
Dissolve the electrophilic alkynylating agent (12.0 mmol) in anhydrous THF (10 mL).
-
Slowly add this solution to the enolate mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting ester.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure Methyl 2,2-dimethylbut-3-ynoate.[14]
-
General Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Standard workflow for the .
Conclusion
The via α-alkynylation of a pivalate ester is a powerful demonstration of modern synthetic principles. The judicious choice of a sterically hindered, non-nucleophilic base like LDA is paramount to success, enabling the formation of a key quaternary center. This guide provides the theoretical foundation and a practical, step-by-step protocol to empower researchers to successfully synthesize this valuable chemical intermediate. Adherence to strict anhydrous and inert atmosphere techniques is essential for safety and for achieving high yields.
References
-
StudyOrgo.com. (2019). Alkylide Anions: Making new C-C bonds with Alkynes. Available at: [Link]
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Available at: [Link]
-
University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Carbon Bond Formation From Deprotonated Terminal Alkyne and Primary Substrate Source. Available at: [Link]
-
Disorderly Academy. (2024). Carbon Anions: Deprotonation of Alkynes | Reaction Example. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15186997, Methyl 2,2-dimethylbut-3-ynoate. Available at: [Link]
-
Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester. Available at: [Link]
-
AOPHARM. (n.d.). The Essential Role of Methyl 3-methyl-2-butenoate in Modern Chemical Synthesis. Available at: [Link]
-
Collum, D. B., McNeil, A. J., & Ramirez, A. (2007). Lithium diisopropylamide: solution kinetics and implications for organic synthesis. PubMed. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Anslyn Group Safety Manual. Available at: [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]
-
University of Arkansas. (n.d.). Standard Operating Procedure n-Butyllithium. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53940530, Methyl 2-methylbut-3-ynoate. Available at: [Link]
-
Columbia University. (2009). The Safe Use of Pyrophoric Reagents. Available at: [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]
- Google Patents. (n.d.). US3658887A - Process for the preparation of methyl butenoate and its derivatives.
-
ResearchGate. (2025). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis | Request PDF. Available at: [Link]
-
Synlett. (n.d.). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. Available at: [Link]
-
Chem Org Chem. (2024). LDA| Lithium diisopropylamide|Li-Enolate| Cross-Aldol|Problem Solved. Available at: [Link]
-
DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21613334, 2,2-Dimethylbut-3-enoate. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Acetylenic esters. Preparation and characterization of alkynyl carboxylates via polyvalent iodonium species. Available at: [Link]
-
National Institutes of Health. (2024). Deacylative arylation and alkynylation of unstrained ketones. Available at: [Link]
-
ACS Publications. (2023). Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. Available at: [Link]
-
SciSpace. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]
-
LookChem. (2025). methyl 3-methyl-2-butenoate. Available at: [Link]
-
National Institutes of Health. (n.d.). The crystal structures of methyl prop-2-ynoate, dimethyl fumarate and their protonated species. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of β‐Hydroxy‐α,α‐Dimethyl Carboxylic Esters via Asymmetric Barbier Reaction. Available at: [Link]
-
Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]
-
Organic Syntheses. (n.d.). (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide. Available at: [Link]
Sources
- 1. Alkylide Anions: Making new C-C bonds with Alkynes [studyorgo.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-hydroxy-2-methylbut-3-ynoate (1082737-09-4) for sale [vulcanchem.com]
- 5. Lithium diisopropylamide: solution kinetics and implications for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Methyl 2,2-dimethylbut-3-ynoate
CAS Number: 95924-34-8
Abstract
Methyl 2,2-dimethylbut-3-ynoate is a functionalized alkyne notable for the significant steric hindrance around its reactive terminal triple bond, conferred by an adjacent quaternary carbon center. This structural feature profoundly influences its reactivity, making it a unique building block in organic synthesis. While its steric bulk can temper reaction kinetics compared to less hindered analogs, it provides a valuable tool for introducing a gem-dimethyl motif into target molecules. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a plausible synthetic route, and its primary applications in drug discovery and materials science, with a focus on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and pyrazole synthesis. Detailed experimental protocols and mechanistic insights are provided for the practicing researcher.
Molecular Overview and Physicochemical Properties
Methyl 2,2-dimethylbut-3-ynoate, with the molecular formula C₇H₁₀O₂, is a colorless liquid. Its core structure consists of a terminal alkyne and a methyl ester, both connected to a single quaternary carbon atom substituted with two methyl groups. This gem-dimethyl arrangement is the molecule's most defining feature, creating a sterically demanding environment that dictates its chemical behavior.[1] This steric shielding can be strategically exploited to control reactivity or to install a metabolically robust quaternary center in pharmaceutical lead compounds.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 95924-34-8 | [1][2] |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molecular Weight | 126.15 g/mol | [1][2] |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | [1] |
| Canonical SMILES | CC(C)(C#C)C(=O)OC | [1] |
| InChIKey | JALDGRUZXZRJGJ-UHFFFAOYSA-N | [1] |
| Physical State | Liquid (presumed) | |
| Boiling Point | Not reported, estimated >140 °C |
| Density | Not reported | |
Spectroscopic Characterization
For a researcher synthesizing or using this compound, confirmation of its identity is paramount. The following are the expected spectroscopic signatures based on its functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and highly characteristic.
-
A singlet at ~2.0-2.5 ppm integrating to 1H, corresponding to the acetylenic proton (-C≡C-H).
-
A singlet at ~3.7 ppm integrating to 3H, for the methyl ester protons (-O-CH₃).
-
A singlet at ~1.5 ppm integrating to 6H, representing the two equivalent methyl groups on the quaternary carbon (-C(CH₃)₂-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the ester carbonyl carbon (C=O) around 170-175 ppm.
-
Two signals for the alkyne carbons (-C≡C-) between 70-90 ppm.
-
A signal for the ester methoxy carbon (-O-CH₃) around 52 ppm.
-
A signal for the quaternary carbon (-C(CH₃)₂-) around 40-50 ppm.
-
A single signal for the two equivalent methyl carbons (-CH₃) around 25-30 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A sharp, strong absorption band around 3300 cm⁻¹ due to the acetylenic C-H stretch (≡C-H).[3]
-
A sharp, weak to medium absorption band around 2100-2140 cm⁻¹ for the alkyne C≡C stretch.[3]
-
A strong, sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl (C=O) stretch.[3]
-
Absorption bands in the 2950-3000 cm⁻¹ region for the aliphatic C-H stretches of the methyl groups.
-
Synthesis and Purification
While not widely commercially available, Methyl 2,2-dimethylbut-3-ynoate can be synthesized via a straightforward two-step sequence starting from 3,3-dimethyl-1-butyne. The strategy involves the deprotonation and subsequent carboxylation of the starting alkyne to form the intermediate 2,2-dimethyl-3-butynoic acid, followed by a standard Fischer esterification.
Step 1: Synthesis of 2,2-dimethyl-3-butynoic acid
This transformation can be achieved by treating a terminal alkyne with a strong base like n-butyllithium to form the acetylide anion, which then acts as a nucleophile, attacking carbon dioxide to form the carboxylate upon workup.[4][5]
Step 2: Fischer Esterification to Methyl 2,2-dimethylbut-3-ynoate
The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] To drive the reaction to completion, the alcohol (methanol) is typically used in excess, serving as both reactant and solvent.
Detailed Protocol: Fischer Esterification of 2,2-dimethyl-3-butynoic acid
This protocol describes the conversion of the intermediate carboxylic acid to the final methyl ester product.
-
Reagent Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-3-butynoic acid (e.g., 10.0 g, 1.0 equiv).
-
Add anhydrous methanol (150 mL). Methanol acts as both the solvent and the reactant, and using it in large excess drives the equilibrium towards the product.[8][9]
-
Place the flask in an ice-water bath to cool the solution.
-
-
Catalyst Addition:
-
Reaction:
-
Remove the ice bath and attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approx. 65 °C) using a heating mantle.
-
Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
-
Workup and Isolation:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step is crucial to remove the acid catalyst.[8]
-
Reduce the volume of the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter to remove the agent.[10]
-
-
Purification:
-
Remove the solvent from the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude ester.
-
The crude product can be purified by vacuum distillation to afford the pure Methyl 2,2-dimethylbut-3-ynoate as a colorless liquid.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of Methyl 2,2-dimethylbut-3-ynoate stems almost entirely from the reactivity of its terminal alkyne group.
Reactivity Profile: The Impact of Steric Hindrance
The gem-dimethyl groups adjacent to the alkyne create significant steric bulk. This has a direct impact on the accessibility of the triple bond to incoming reagents.
-
Kinetic Effects: Reactions involving the alkyne, such as cycloadditions or hydroboration, are generally slower compared to less hindered terminal alkynes like methyl propiolate.[11][12] This reduced reactivity can be advantageous in complex molecules, allowing for selective reactions at other, more accessible sites.
-
Acidity: The acetylenic proton remains acidic and can be readily removed by strong bases (e.g., NaNH₂, n-BuLi) to form a nucleophilic acetylide, which can participate in C-C bond-forming reactions.[13]
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles.[14] These heterocyclic motifs are prevalent in medicinal chemistry as stable, aromatic linkers or pharmacophores. Methyl 2,2-dimethylbut-3-ynoate serves as the alkyne component in this transformation.
The reaction is highly reliable and proceeds under mild conditions, tolerating a wide variety of functional groups.[15] The steric hindrance of the gem-dimethyl group may slow the reaction, potentially requiring longer reaction times or slightly elevated temperatures compared to unhindered alkynes, but the transformation remains highly efficient.[1][16]
Diagram 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Protocol: Synthesis of a 1,4-Disubstituted Triazole via CuAAC
-
Reagent Setup:
-
In a vial, dissolve the organic azide (1.0 equiv) and Methyl 2,2-dimethylbut-3-ynoate (1.0-1.2 equiv) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. This serves as the reducing agent to maintain copper in the active Cu(I) state.[17]
-
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.
-
-
Reaction:
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction may take from 1 to 24 hours, depending on the reactivity of the azide. Monitor by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude triazole can be purified by flash column chromatography on silica gel.
-
Application in Pyrazole Synthesis
Pyrazoles are another class of five-membered nitrogen-containing heterocycles that are of immense interest in drug discovery, known for their roles in blockbuster drugs like Celecoxib.[18][19] A classical and robust method for their synthesis is the condensation reaction between a 1,3-dielectrophile and a hydrazine derivative.[20][21] Alkynes, particularly α,β-acetylenic esters like Methyl 2,2-dimethylbut-3-ynoate, can serve as the dielectrophilic component, reacting with hydrazine to form the pyrazole ring.
The reaction proceeds via a conjugate addition of the hydrazine to the alkyne, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole. Using Methyl 2,2-dimethylbut-3-ynoate results in a pyrazole with a gem-dimethyl group at the 5-position and a methyl ester (or corresponding carboxylic acid/amide after hydrolysis/amination) at the 4-position, offering a specific substitution pattern for structure-activity relationship (SAR) studies.
Diagram 2: General experimental workflow for the synthesis of a pyrazole derivative.
Detailed Protocol: Synthesis of a Substituted Pyrazole
-
Reagent Setup:
-
To a round-bottom flask, add Methyl 2,2-dimethylbut-3-ynoate (1.0 equiv) and dissolve it in ethanol.
-
Add hydrazine hydrate (or a substituted hydrazine, 1.1 equiv).
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6-12 hours.
-
Monitor the reaction for the consumption of the starting alkyne by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired pyrazole.
-
Safety, Handling, and Storage
Methyl 2,2-dimethylbut-3-ynoate is a flammable liquid and an irritant. Standard laboratory safety precautions must be observed.[1]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid breathing vapors and prevent contact with skin and eyes. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge.[13][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[22]
-
Hazards:
Conclusion
Methyl 2,2-dimethylbut-3-ynoate is a specialized chemical building block whose value lies in its unique sterically encumbered structure. While its reactivity is modulated by this steric bulk, it offers a reliable method for introducing a gem-dimethyl substituted terminal alkyne into more complex scaffolds. Its application in robust and high-yielding reactions like CuAAC and pyrazole synthesis makes it a pertinent tool for professionals in drug discovery and materials science, enabling the creation of novel structures with specific, designed-in properties. Careful handling in accordance with established safety protocols is essential for its use in a research setting.
References
-
PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Z., et al. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. Available at: [Link]
-
Asensio, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Krasinski, A., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 2-Butynoic Acid. Retrieved from [Link]
-
N/A. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
LookChem. (n.d.). 2,2-dimethyl-3-butenoic acid. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tetrolic acid. Retrieved from [Link]
-
Study.com. (n.d.). For the synthesis of methyl butanoate from an alkene and alcohol, what should be used?. Retrieved from [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
N/A. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Chawla, G., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archives of Pharmacal Research. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective Preparation of N Methylpyrazole Derivative. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. athabascau.ca [athabascau.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. One moment, please... [operachem.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alkyne Reactivity [www2.chemistry.msu.edu]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zaguan.unizar.es [zaguan.unizar.es]
- 17. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. chim.it [chim.it]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 2,2-dimethylbut-3-ynoate: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: Unveiling a Versatile Chemical Scaffold
Methyl 2,2-dimethylbut-3-ynoate is a fascinating organic molecule that, despite its relatively simple structure, presents a unique combination of functionalities highly prized in synthetic chemistry and medicinal chemistry. Its architecture features a terminal alkyne, a sterically demanding quaternary center substituted with a gem-dimethyl group, and a reactive methyl ester. This trifecta of functional groups makes it an exceptionally valuable building block for constructing complex molecular architectures and introducing key pharmacophoric features into drug candidates. The terminal alkyne provides a versatile handle for a wide array of chemical transformations, most notably in coupling reactions and "click chemistry." Concurrently, the gem-dimethyl group can impart significant metabolic stability and influence molecular conformation, a strategy often referred to as the "magic methyl" effect in drug discovery.[1][2] This guide provides an in-depth analysis of the physical and chemical properties of Methyl 2,2-dimethylbut-3-ynoate, outlines a representative synthetic protocol, explores its reactivity, and discusses its strategic application for professionals in drug development.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The physical characteristics of Methyl 2,2-dimethylbut-3-ynoate are summarized below, followed by an expert interpretation of its key spectroscopic signatures.
Physical Properties
The quantitative physical data for Methyl 2,2-dimethylbut-3-ynoate are presented in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | [3] |
| CAS Number | 95924-34-8 | [3] |
| Molecular Formula | C₇H₁₀O₂ | [3] |
| Molecular Weight | 126.15 g/mol | [3] |
| Appearance | Flammable liquid and vapor | [3] |
| Polar Surface Area | 26.3 Ų | [3] |
Spectroscopic Signature Analysis
For the synthetic chemist, spectroscopic data is not merely for confirmation but for insight. The anticipated spectra of Methyl 2,2-dimethylbut-3-ynoate are remarkably clean, making it an ideal substrate for monitoring reaction progress.
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Three distinct singlets should be observed: one around δ 2.0-2.5 ppm for the acetylenic proton (C≡C-H ), a larger singlet around δ 1.5 ppm corresponding to the six equivalent protons of the two geminal methyl groups (C(CH₃ )₂), and a singlet around δ 3.7 ppm for the three protons of the methyl ester (-OCH₃ ). The absence of complex splitting patterns is a direct result of the quaternary carbon, which lacks adjacent protons.
-
¹³C NMR: The carbon spectrum would confirm the key structural features: a signal for the carbonyl carbon of the ester around δ 170 ppm, two signals for the alkyne carbons (one quaternary and one terminal), the quaternary α-carbon, the gem-dimethyl carbons, and the methoxy carbon of the ester.
-
Infrared (IR) Spectroscopy: IR analysis provides unambiguous evidence of the primary functional groups. Key expected absorption bands include:
-
A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H stretch.
-
A weaker, sharp band around 2100 cm⁻¹ for the C≡C triple bond stretch.
-
A strong, prominent band around 1735 cm⁻¹ for the C=O stretch of the ester.
-
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126.
Synthesis and Reactivity: A Chemist's Perspective
The utility of a building block is defined by its accessibility and the predictability of its chemical behavior.
A Representative Synthetic Workflow
While several synthetic routes can be envisioned, a common and reliable method involves the esterification of 2,2-dimethyl-3-butynoic acid. This process is straightforward and scalable. The causality behind each step is critical for successful execution.
Protocol: Fischer Esterification of 2,2-dimethyl-3-butynoic acid
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethyl-3-butynoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Expert Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are crucial to prevent the reverse reaction (hydrolysis).
-
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield pure Methyl 2,2-dimethylbut-3-ynoate.
-
Caption: Synthetic workflow for Methyl 2,2-dimethylbut-3-ynoate.
Key Reactivity Pathways
The true power of this molecule lies in its predictable reactivity, which allows for its strategic incorporation into larger structures. The terminal alkyne is the primary site of transformation.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is one of the most powerful methods for forming C(sp)-C(sp²) bonds. It allows for the direct attachment of the alkyne moiety to aromatic systems, a common step in building drug-like molecules.
-
Click Chemistry (Azide-Alkyne Cycloaddition): The terminal alkyne is a perfect substrate for copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This highly efficient and bio-orthogonal reaction forms a stable triazole linker, ideal for bioconjugation or linking molecular fragments.
-
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of methyl ketones or aldehydes, respectively, after tautomerization. This transformation converts the linear alkyne into a different carbonyl-containing functional group.
-
Ester Modification: The methyl ester can be readily hydrolyzed to the parent carboxylic acid under basic or acidic conditions, or converted to amides via aminolysis. This allows for further diversification at the ester position.
Caption: Key reactivity pathways of Methyl 2,2-dimethylbut-3-ynoate.
Strategic Applications in Drug Development
The structural motifs within Methyl 2,2-dimethylbut-3-ynoate are not arbitrary; they are strategically valuable in medicinal chemistry.
-
Metabolic Blocking: The gem-dimethyl group adjacent to the ester can act as a metabolic shield. It provides steric hindrance that can slow or prevent enzymatic hydrolysis of the ester by plasma esterases, thereby increasing the compound's half-life in vivo.[2]
-
Conformational Rigidity: The quaternary center restricts bond rotation, locking the adjacent substituents into a more defined conformational space. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
-
Improved Physicochemical Properties: The introduction of a methyl group can increase lipophilicity, which can enhance membrane permeability and oral absorption.[1]
-
Versatile Synthesis Handle: As detailed in the reactivity section, the terminal alkyne is a premier functional group for late-stage functionalization. It allows a core scaffold to be rapidly diversified, creating a library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling Protocols
Scientific integrity demands a commitment to safety. Methyl 2,2-dimethylbut-3-ynoate is a flammable and irritant substance that requires careful handling.
-
GHS Hazard Statements:
-
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[4] Use explosion-proof electrical and ventilation equipment.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[5]
-
Fire Safety: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[4] Use non-sparking tools for transfers.[5] Ensure a Class B fire extinguisher (CO₂, dry chemical) is accessible.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][6]
-
Spill Response: In case of a spill, remove all ignition sources, ventilate the area, and absorb the spill with an inert material (e.g., vermiculite, sand) before placing it in a sealed container for disposal.[6]
-
References
-
PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylbut-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Methyl 3-methyl-2-butenoate. Retrieved from [Link]
-
Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. PubMed. Retrieved from [Link]
-
MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
Sources
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Spectroscopic Unveiling of Methyl 2,2-dimethylbut-3-ynoate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 2,2-dimethylbut-3-ynoate, a valuable building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by established literature, offering a robust framework for the identification and characterization of this compound.
Introduction: The Significance of Methyl 2,2-dimethylbut-3-ynoate
Methyl 2,2-dimethylbut-3-ynoate, with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol , possesses a unique structural motif combining a terminal alkyne and a methyl ester functionality connected to a quaternary center.[1] This arrangement of functional groups makes it a versatile precursor in the synthesis of complex organic molecules, including pharmaceuticals and novel materials. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide will delve into the predicted spectroscopic data for this molecule, providing a detailed interpretation based on established principles of chemical analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Due to the absence of readily available experimental spectra in public databases, the following analyses are based on predicted data, which nonetheless offer a reliable foundation for structural elucidation.
¹H NMR Spectroscopy: Mapping the Proton Environments
The proton NMR spectrum of Methyl 2,2-dimethylbut-3-ynoate is predicted to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2,2-dimethylbut-3-ynoate
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~3.70 | Singlet | 3H | O-CH₃ |
| b | ~1.50 | Singlet | 6H | C(CH₃ )₂ |
| c | ~2.10 | Singlet | 1H | ≡C-H |
Analysis and Rationale:
-
O-CH₃ Protons (a): The singlet integrating to three protons at approximately 3.70 ppm is characteristic of the methyl group attached to the ester oxygen. The electronegativity of the adjacent oxygen atom deshields these protons, causing them to resonate downfield compared to typical alkyl protons.
-
Gem-dimethyl Protons (b): The six protons of the two methyl groups on the quaternary carbon are chemically equivalent. Consequently, they are expected to appear as a single, sharp singlet at around 1.50 ppm.
-
Acetylenic Proton (c): The terminal alkyne proton is predicted to resonate as a singlet around 2.10 ppm. Protons attached to sp-hybridized carbons typically appear in the range of 1.7-3.1 ppm.[1] The magnetic anisotropy of the triple bond creates a shielding cone along the axis of the alkyne, resulting in a chemical shift that is upfield compared to vinylic protons.[1]
¹³C NMR Spectroscopy: Probing the Carbon Framework
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2,2-dimethylbut-3-ynoate
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~175 | C =O (Ester Carbonyl) |
| 2 | ~85 | ≡ C-H (Alkyne) |
| 3 | ~70 | ≡C -H (Alkyne) |
| 4 | ~52 | O-C H₃ |
| 5 | ~45 | C (CH₃)₂ |
| 6 | ~25 | C(C H₃)₂ |
Analysis and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, with a predicted chemical shift of approximately 175 ppm, which is a characteristic range for this functional group.
-
Alkynyl Carbons: The two sp-hybridized carbons of the alkyne are expected to resonate in the region of 65-90 ppm.[2] The terminal carbon (≡C-H) is typically found slightly upfield compared to the internal alkynyl carbon.
-
Ester Methyl Carbon: The carbon of the O-CH₃ group is predicted to appear around 52 ppm.
-
Quaternary Carbon: The quaternary carbon atom is expected at approximately 45 ppm.
-
Gem-dimethyl Carbons: The two equivalent methyl carbons attached to the quaternary center are predicted to have a chemical shift of about 25 ppm.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The predicted IR spectrum of Methyl 2,2-dimethylbut-3-ynoate will be dominated by absorptions corresponding to the alkyne and ester moieties.
Table 3: Predicted Characteristic IR Absorption Bands for Methyl 2,2-dimethylbut-3-ynoate
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |
| ~2100 | Weak to Medium, Sharp | C≡C Stretch | Alkyne |
| ~1735 | Strong | C=O Stretch | Ester |
| ~1250 | Strong | C-O Stretch | Ester |
| 2950-2850 | Medium | C-H Stretch | Alkyl |
Analysis and Rationale:
-
≡C-H Stretch: A strong and sharp absorption band around 3300 cm⁻¹ is a hallmark of the C-H stretching vibration of a terminal alkyne.[3][4] This is a highly diagnostic peak.
-
C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a weak to medium, sharp peak in the range of 2100-2260 cm⁻¹.[3][5] For terminal alkynes, this peak is generally more intense than for internal alkynes.
-
C=O Stretch: A very strong absorption band around 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a saturated ester.[3]
-
C-O Stretch: The C-O single bond stretching vibration of the ester group typically gives rise to a strong band in the 1300-1000 cm⁻¹ region.
-
C-H Stretch: The stretching vibrations of the C-H bonds in the methyl groups will appear in the 2950-2850 cm⁻¹ region.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. While the experimental GC-MS data mentioned in PubChem is not publicly detailed, we can predict the expected fragmentation pattern.[1]
Predicted Mass Spectrum Analysis:
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 126, corresponding to the molecular weight of Methyl 2,2-dimethylbut-3-ynoate.
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical (•OCH₃): A significant fragment at m/z 95 would result from the cleavage of the C-O bond of the ester, losing a methoxy radical.
-
Loss of a methyl radical (•CH₃): Fragmentation involving the loss of one of the methyl groups from the quaternary center would lead to a peak at m/z 111.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the absence of a γ-hydrogen, other rearrangement processes might occur.
-
Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for esters, which could lead to various smaller fragments.[6]
-
IV. Experimental Protocols: A Guide to Data Acquisition
To obtain high-quality spectroscopic data for Methyl 2,2-dimethylbut-3-ynoate, the following standard experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an IR-transparent cell.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the spectrum of the sample.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: For a volatile compound like Methyl 2,2-dimethylbut-3-ynoate, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Use a suitable capillary column (e.g., a non-polar column like DB-5).
-
Optimize the temperature program to ensure good separation from any impurities.
-
-
MS Conditions:
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).
-
V. Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
The predicted spectroscopic data for Methyl 2,2-dimethylbut-3-ynoate provides a comprehensive fingerprint for its structural identification. The characteristic signals in the ¹H and ¹³C NMR spectra, coupled with the distinctive absorption bands in the IR spectrum and the anticipated fragmentation pattern in the mass spectrum, offer a multi-faceted approach to confirming the presence and purity of this important synthetic intermediate. This guide serves as a valuable resource for researchers by providing a detailed interpretation of the expected spectroscopic features and outlining the standard methodologies for their acquisition.
References
-
PubChem. Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
-
LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
AIP Publishing. Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. [Link]
-
OpenOChem Learn. Alkynes. [Link]
-
ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids (Kadentsev et al., 1998b).. [Link]
-
Whitman College. GCMS Section 6.14. [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2,2-dimethylbut-3-ynoate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2,2-dimethylbut-3-ynoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the structural elucidation of this unique acetylenic ester.
Introduction
Methyl 2,2-dimethylbut-3-ynoate, a compact molecule featuring a terminal alkyne and a quaternary center, presents a distinct set of NMR spectral characteristics. Understanding these features is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. NMR spectroscopy stands as the most powerful tool for the complete structural assignment of such small organic molecules.[1] This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by predicted spectral data.
Molecular Structure and Symmetry
A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. Methyl 2,2-dimethylbut-3-ynoate possesses a simple yet informative structure with several key features that directly influence its NMR signature.
Caption: Molecular structure of methyl 2,2-dimethylbut-3-ynoate.
Due to the free rotation around the C2-C3 single bond, the two methyl groups at the C3 position are chemically equivalent. This equivalence is a key factor in simplifying the resulting NMR spectra.
¹H NMR Spectral Analysis
The proton NMR spectrum of methyl 2,2-dimethylbut-3-ynoate is expected to show three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ≡C-H | ~2.0 - 2.5 | Singlet (s) | 1H |
| -C(CH₃)₂ | ~1.5 | Singlet (s) | 6H |
| -OCH₃ | ~3.7 | Singlet (s) | 3H |
Rationale for Chemical Shifts and Multiplicities:
-
≡C-H (alkynyl proton): The proton attached to the sp-hybridized carbon of the terminal alkyne typically resonates in the region of δ 2-3 ppm.[2][3] This downfield shift, relative to alkane protons, is a result of the magnetic anisotropy of the carbon-carbon triple bond. The cylindrical electron cloud of the alkyne induces a magnetic field that shields the acetylenic proton, but this effect is less pronounced than in alkenes, leading to its characteristic chemical shift.[4] In the absence of adjacent protons, this signal appears as a sharp singlet.
-
-C(CH₃)₂ (gem-dimethyl protons): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C2-C3 bond. These protons are situated on an sp³-hybridized carbon and are expected to appear as a single, sharp singlet in the upfield region of the spectrum, typically around δ 1.5 ppm. The absence of any adjacent protons results in a singlet multiplicity.
-
-OCH₃ (methoxy protons): The three protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom. This inductive effect shifts their resonance downfield to approximately δ 3.7 ppm.[2] Similar to the other proton signals in this molecule, the absence of neighboring protons leads to a singlet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of methyl 2,2-dimethylbut-3-ynoate is predicted to display six distinct signals, one for each unique carbon atom in the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester Carbonyl) | ~170 |
| C ≡C-H (Internal Alkynyl Carbon) | ~85 |
| -C ≡H (Terminal Alkynyl Carbon) | ~70 |
| -OC H₃ (Methoxy Carbon) | ~52 |
| -C (CH₃)₂ (Quaternary Carbon) | ~30 |
| -C(C H₃)₂ (gem-dimethyl Carbons) | ~25 |
Rationale for Chemical Shifts:
-
C=O (Ester Carbonyl): The carbonyl carbon of the ester group is significantly deshielded due to the strong electronegativity of the two attached oxygen atoms and the sp² hybridization. This results in a chemical shift in the far downfield region of the spectrum, typically around δ 170 ppm.[2]
-
Alkynyl Carbons (C≡C): The sp-hybridized carbons of the alkyne functional group resonate in a characteristic region of the ¹³C NMR spectrum. The internal, substituted carbon (C≡C-R) is generally found further downfield (δ 70-100 ppm) than the terminal, protonated carbon (≡C-H), which typically appears between δ 65-85 ppm.[5]
-
-OCH₃ (Methoxy Carbon): The carbon of the methoxy group is directly attached to an electronegative oxygen atom, causing a downfield shift to approximately δ 52 ppm.
-
-C(CH₃)₂ (Quaternary Carbon): The quaternary sp³-hybridized carbon is shielded compared to the other carbons in the molecule, with an expected chemical shift around δ 30 ppm.
-
-C(CH₃)₂ (gem-dimethyl Carbons): The two equivalent methyl carbons are in a typical aliphatic environment and are expected to resonate at the most upfield position in the spectrum, around δ 25 ppm.
Experimental Protocol
The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural analysis. The following section outlines a standardized experimental workflow.
Caption: A streamlined workflow for NMR data acquisition and analysis.
Detailed Methodologies:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of methyl 2,2-dimethylbut-3-ynoate for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.[2][5]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[5][6]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]
-
Transfer the homogenous solution into a clean, dry 5 mm NMR tube.[7]
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Perform locking and shimming procedures to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved signals.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width of ~220 ppm is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.[3]
3. Data Processing:
-
The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.[4]
-
The resulting spectrum is then phased to ensure all peaks are in the correct absorptive mode.
-
Baseline correction is applied to obtain a flat baseline across the spectrum.
-
The chemical shifts are calibrated relative to the TMS signal at 0.00 ppm.
Conclusion
The ¹H and ¹³C NMR spectra of methyl 2,2-dimethylbut-3-ynoate are highly informative and allow for a straightforward and unambiguous structural assignment. The presence of three distinct singlets in the ¹H spectrum and six unique resonances in the ¹³C spectrum are in complete agreement with the proposed molecular structure. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently acquire, interpret, and utilize the NMR data of this and structurally related compounds in their research and development endeavors.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
LibreTexts. Interpreting NMR Spectra. [Link]
-
Scribd. NMR Data Processing Guide. [Link]
-
PubChem. Methyl 2,2-dimethylbut-3-ynoate. [Link]
-
AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]
-
University College London. Sample Preparation. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
mass spectrometry of Methyl 2,2-dimethylbut-3-ynoate
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2,2-dimethylbut-3-ynoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Decoding the Signature of a Unique Molecule
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. This guide provides an in-depth exploration of the mass spectrometric behavior of Methyl 2,2-dimethylbut-3-ynoate, a compound of interest due to its unique combination of a terminal alkyne and a methyl ester functional group, attached to a quaternary carbon center. Understanding the fragmentation signature of this molecule is not merely an academic exercise; it is critical for its unambiguous identification in complex matrices, a common challenge in pharmaceutical development and metabolomics.
This document moves beyond a simple recitation of fragmentation patterns. It delves into the mechanistic underpinnings of the observed spectral features, offering a rationale for the experimental choices made during analysis. By grounding our discussion in the fundamental principles of mass spectrometry and providing actionable protocols, we aim to equip the reader with the expertise to confidently analyze this and structurally related compounds.
Physicochemical Properties and Structural Features
Before delving into the mass spectrometric analysis, a brief overview of the target analyte is essential.
| Property | Value | Source |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Monoisotopic Mass | 126.068079557 Da | [1] |
| Structure | CC(C)(C#C)C(=O)OC | [1] |
The structure of Methyl 2,2-dimethylbut-3-ynoate presents several key features that will dictate its fragmentation behavior under electron ionization (EI):
-
A terminal alkyne group, which is known to influence specific fragmentation pathways.[2]
-
A methyl ester functionality, a common site for characteristic cleavages.[3]
-
A quaternary carbon at the α-position, which sterically hinders certain reactions but also provides a site for facile cleavage of adjacent bonds.
Principles of Electron Ionization Mass Spectrometry (EI-MS) for Analysis
Electron ionization is the most common ionization technique for GC-MS analysis of volatile and semi-volatile compounds. In the ion source, the analyte molecule (M) is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[4]
M + e⁻ → M⁺• + 2e⁻
This molecular ion is a radical cation and often possesses sufficient internal energy to undergo fragmentation, breaking down into smaller charged fragments and neutral species.[4] The pattern of these fragments constitutes the mass spectrum, which is a fingerprint of the molecule's structure.
Predicted Fragmentation Pathways of Methyl 2,2-dimethylbut-3-ynoate
The mass spectrum of Methyl 2,2-dimethylbut-3-ynoate is anticipated to be a composite of fragmentation patterns characteristic of both alkynes and methyl esters, modulated by the presence of the quaternary center.
Alpha-Cleavage adjacent to the Carbonyl Group
Alpha-cleavage is a common fragmentation pathway for esters, involving the cleavage of bonds adjacent to the carbonyl group.[3][5] For Methyl 2,2-dimethylbut-3-ynoate, two primary α-cleavages are possible:
-
Loss of the methoxy group (-OCH₃): This is a highly probable fragmentation, leading to the formation of a stable acylium ion.
[C₇H₁₀O₂]⁺• → [C₆H₇O]⁺ + •OCH₃
The resulting acylium ion at m/z 95 is expected to be a significant peak in the spectrum.
-
Loss of the t-butyl-alkyne radical: Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon.
[C₇H₁₀O₂]⁺• → [COOCH₃]⁺ + •C(CH₃)₂C≡CH
This would result in a fragment at m/z 59 .
Fragmentation associated with the Alkyne Moiety
Terminal alkynes exhibit characteristic fragmentation patterns.[2]
-
Loss of a Hydrogen Radical (M-1): A common feature in the mass spectra of terminal alkynes is the loss of the acidic acetylenic hydrogen, leading to a prominent [M-1]⁺ peak.[2] For Methyl 2,2-dimethylbut-3-ynoate, this would correspond to a fragment at m/z 125 .
-
Formation of the Propargyl Cation: Alkynes often fragment to form the resonance-stabilized propargyl cation ([C₃H₃]⁺) at m/z 39 .[2] While the direct formation from the molecular ion is less likely due to the quaternary carbon, it may arise from subsequent fragmentation of larger ions.
Cleavage at the Quaternary Carbon
The bond between the quaternary carbon and the ethynyl group is a likely point of cleavage.
-
Loss of the Ethynyl Radical (-C≡CH): This cleavage would result in a tertiary carbocation stabilized by the adjacent ester group.
[C₇H₁₀O₂]⁺• → [C₅H₉O₂]⁺ + •C≡CH
This would produce a fragment at m/z 101 .
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen.[3] In the case of Methyl 2,2-dimethylbut-3-ynoate, there are no γ-hydrogens on the alkyl side of the ester. Therefore, a classic McLafferty rearrangement is not possible for this molecule.
Visualization of Predicted Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for Methyl 2,2-dimethylbut-3-ynoate.
Caption: Predicted EI fragmentation of Methyl 2,2-dimethylbut-3-ynoate.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a robust method for the analysis of Methyl 2,2-dimethylbut-3-ynoate using gas chromatography-mass spectrometry (GC-MS).
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., dichloromethane, ethyl acetate, hexane).
-
Concentration: Prepare a stock solution of Methyl 2,2-dimethylbut-3-ynoate at a concentration of 1 mg/mL.
-
Working Standard: Dilute the stock solution to a working concentration of 1-10 µg/mL for initial analysis.
-
Matrix Samples: For analysis in complex matrices, employ appropriate extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and minimize matrix effects.
GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Standard GC system with a split/splitless injector | Provides flexibility for various sample concentrations. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use split mode for concentrated samples to avoid column overloading. Use splitless for trace analysis. |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for standard capillary columns. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-35ms) capillary column | A non-polar column separates based on boiling point, while a mid-polar column can offer different selectivity. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | This program provides good separation for a wide range of volatile and semi-volatile compounds. Adjust as needed based on sample complexity. |
| Mass Spectrometer | Quadrupole or Ion Trap | Widely available and suitable for routine analysis. |
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | The standard energy for EI, which produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission and prevents contamination. |
| Scan Range | m/z 35 - 350 | Covers the molecular ion and all expected fragments. |
| Scan Rate | 2-3 scans/sec | Provides sufficient data points across the chromatographic peak for accurate spectral deconvolution. |
Data Acquisition and Analysis Workflow
The following diagram outlines the workflow for data acquisition and analysis.
Caption: GC-MS data acquisition and analysis workflow.
Interpretation of the Mass Spectrum
Upon analysis, the mass spectrum of Methyl 2,2-dimethylbut-3-ynoate should be evaluated for the presence of the predicted key fragments.
-
Molecular Ion (m/z 126): The presence of a peak at m/z 126 confirms the molecular weight of the compound. The intensity of this peak may be low due to the facile fragmentation pathways available.
-
Base Peak: The most intense peak in the spectrum (the base peak) is likely to be one of the stable fragment ions, such as the acylium ion at m/z 95 or the fragment from the loss of the ethynyl radical at m/z 101 .
-
Characteristic Ions: The presence of the [M-1]⁺ peak at m/z 125 would be a strong indicator of the terminal alkyne. The presence of the propargyl cation at m/z 39 , even at low intensity, further supports the alkyne structure. The ion at m/z 59 is characteristic of the methyl ester group.
By systematically analyzing the mass spectrum and comparing the observed fragments to the predicted pathways, a high-confidence identification of Methyl 2,2-dimethylbut-3-ynoate can be achieved.
Conclusion
The mass spectrometric analysis of Methyl 2,2-dimethylbut-3-ynoate provides a rich tapestry of information that, when interpreted correctly, leads to its unambiguous identification. The interplay between the alkyne and methyl ester functionalities, combined with the influence of the quaternary carbon, results in a unique fragmentation pattern. This guide has provided a theoretical framework for predicting this pattern, a detailed experimental protocol for acquiring high-quality data, and a systematic approach to spectral interpretation. By integrating these elements, researchers, scientists, and drug development professionals can enhance their analytical capabilities and confidently tackle the challenges of molecular characterization.
References
-
Beckey, H. D. (1969). Field-Ion Mass Spectra of some Alkynes. Journal of the Chemical Society D: Chemical Communications, (8), 421. [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Journal of Visualized Experiments. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. PubChem Compound Database. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.14: Fragmentation of Esters. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
-
NIST/EPA/NIH Mass Spectral Library. (n.d.). [Link]
-
Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. [Link]
-
Field, F. H. (1968). Chemical ionization mass spectrometry. VIII. Alkenes and alkynes. Journal of the American Chemical Society, 90(21), 5649–5656. [Link]
Sources
reactivity of the terminal alkyne in Methyl 2,2-dimethylbut-3-ynoate
An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in Methyl 2,2-dimethylbut-3-ynoate
Abstract
Methyl 2,2-dimethylbut-3-ynoate is a versatile chemical building block whose utility is centered on the reactivity of its terminal alkyne. The presence of a quaternary carbon center adjacent to the alkyne—the gem-dimethyl group—imparts unique steric and electronic properties that influence its reactivity and render it a valuable tool in organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of the primary reaction pathways of this molecule, including its deprotonation to form a potent nucleophile, its participation in metal-catalyzed cross-coupling reactions, and its role as a key component in cycloaddition chemistry. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the strategic implications of the gem-dimethyl motif in the context of drug development.
Introduction: Structural Features and Chemical Profile
Methyl 2,2-dimethylbut-3-ynoate, with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol , possesses a unique constellation of functional groups that dictate its chemical behavior[1].
-
The Terminal Alkyne: The C≡C-H group is the primary site of reactivity. The sp-hybridized carbon atom of the terminal alkyne imparts significant acidity to the attached proton (pKa ≈ 25), making it susceptible to deprotonation by strong bases[2][3]. This acidity is a cornerstone of its utility, enabling the formation of a highly reactive acetylide anion.
-
The Gem-Dimethyl Group: The two methyl groups on the α-carbon create a sterically hindered environment. This quaternary center can influence the approach of reagents to the alkyne, potentially preventing side reactions and modulating reaction rates. In medicinal chemistry, this "gem-dimethyl effect" is a well-known strategy for improving metabolic stability by blocking potential sites of oxidation and for locking in favorable conformations for receptor binding[4][5].
-
The Methyl Ester: As an electron-withdrawing group, the methyl ester can subtly increase the acidity of the terminal alkyne proton. It is also a site for potential chemical modification, although it is generally stable under the conditions used to react the alkyne.
Table 1: Physicochemical Properties of Methyl 2,2-dimethylbut-3-ynoate [1]
| Property | Value |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| CAS Number | 95924-34-8 |
| SMILES | CC(C)(C#C)C(=O)OC |
| Hazards | Flammable liquid, Skin/eye irritant |
Acidity and Acetylide Anion Formation
The most fundamental transformation of Methyl 2,2-dimethylbut-3-ynoate is the deprotonation of its terminal alkyne. The high degree of s-character (50%) in the sp-hybridized orbital stabilizes the resulting acetylide anion, making the terminal proton significantly more acidic than protons on sp² or sp³ hybridized carbons[3].
The choice of base is critical. To achieve complete deprotonation, a base whose conjugate acid has a pKa greater than 25 is required. Strong, non-nucleophilic bases are ideal to avoid unwanted addition to the ester carbonyl.
Commonly Used Bases for Deprotonation:
-
Sodium amide (NaNH₂)
-
Sodium hydride (NaH)
-
Organolithium reagents (e.g., n-Butyllithium)
The resulting acetylide is a potent carbon nucleophile, capable of participating in a wide range of bond-forming reactions[3][6].
Caption: Reversible deprotonation of the terminal alkyne.
Experimental Protocol: Generation of the Lithium Acetylide
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Alkyne: Add Methyl 2,2-dimethylbut-3-ynoate (1.0 equivalent) to the cooled THF.
-
Deprotonation: Slowly add n-Butyllithium (1.05 equivalents, solution in hexanes) dropwise via syringe.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The lithium acetylide solution is now ready for reaction with an electrophile.
Causality: Performing the reaction at low temperatures (-78 °C) is crucial to prevent side reactions, such as the n-BuLi attacking the ester functionality. Anhydrous conditions are mandatory as organolithium reagents react violently with water.
Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides[7][8]. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base[7]. The acetylide of Methyl 2,2-dimethylbut-3-ynoate can be coupled with a variety of partners, providing access to complex molecular architectures.
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle[8]. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation with the palladium complex. Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts[9][10].
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Copper-Free Sonogashira Coupling[9][11]
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, combine Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos or P(p-tol)₃, 4 mol%), the aryl bromide (1.0 equivalent), and Methyl 2,2-dimethylbut-3-ynoate (1.2 equivalents).
-
Solvent and Base: Add anhydrous solvent (e.g., THF) followed by a strong, non-nucleophilic base (e.g., DBU or TBAF, 2.0 equivalents).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Trustworthiness: This copper-free protocol is advantageous as it prevents the formation of diynes (Glaser coupling), which are common side products in copper-catalyzed reactions, leading to a cleaner reaction profile and simpler purification[7].
Cycloaddition Reactions: The Advent of Click Chemistry
The terminal alkyne of Methyl 2,2-dimethylbut-3-ynoate is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings[11][12][13]. While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds rapidly at room temperature and selectively produces the 1,4-disubstituted triazole isomer[14][15].
This reaction is the cornerstone of "Click Chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, and simple to perform[14][16]. The resulting triazole ring is a common and valuable scaffold in medicinal chemistry due to its stability and ability to participate in hydrogen bonding.
Caption: Experimental workflow for a standard CuAAC "Click" reaction.
Experimental Protocol: CuAAC Synthesis of a 1,2,3-Triazole
-
Reactant Solution: In a vial, dissolve Methyl 2,2-dimethylbut-3-ynoate (1.0 equivalent) and an organic azide (1.0 equivalent) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%).
-
Reduction: Add an aqueous solution of sodium ascorbate (5-10 mol%) to reduce the Cu(II) to the active Cu(I) species. A color change is often observed.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by flash chromatography or recrystallization.
Expertise: The use of sodium ascorbate as a reducing agent is key to maintaining a sufficient concentration of the catalytically active Cu(I) species in situ, allowing the reaction to proceed efficiently in the presence of air and in aqueous media[14].
Conclusion: A Multifaceted Synthetic Tool
Methyl 2,2-dimethylbut-3-ynoate is more than a simple alkyne. Its unique structure, combining an accessible reactive handle with a sterically demanding and metabolically robust gem-dimethyl group, makes it a highly valuable reagent. The terminal alkyne provides a gateway to a vast chemical space through reliable and high-yielding transformations like Sonogashira couplings and copper-catalyzed cycloadditions. For researchers in materials science and particularly in drug discovery, this molecule offers a robust platform for the synthesis of novel compounds with tailored properties, underscoring the power of strategic molecular design.
References
-
Title: Methyl 2,2-dimethylbut-3-ynoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Methyl but-3-ynoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 10.8: Alkynes Source: Chemistry LibreTexts URL: [Link]
-
Title: Terminal alkyne synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis (5) - Reactions of Alkynes Source: Master Organic Chemistry URL: [Link]
-
Title: Methyl 2-methylbut-3-ynoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,2-Dimethylbut-3-enoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: Molecules (MDPI) URL: [Link]
-
Title: 16.06.3: Deprotonated Alkynes Source: Chemistry LibreTexts URL: [Link]
-
Title: The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition Source: Chemistry – A European Journal (via PMC) URL: [Link]
-
Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]
-
Title: Click chemistry Source: Wikipedia URL: [Link]
-
Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Alkyne Reactivity Source: Michigan State University Department of Chemistry URL: [Link]
- Title: Process for the preparation of methyl butenoate and its derivatives Source: Google Patents URL
-
Title: Bulky Bases in Elimination Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Reactions of Terminal Alkynes with Group 6−Group 10 Heterobimetallics Source: Organometallics (ACS Publications) URL: [Link]
-
Title: The reaction mechanism of the azide–alkyne Huisgen cycloaddition Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]
-
Title: Carbon Anions: Deprotonation of Alkynes Source: YouTube URL: [Link]
-
Title: Methyl but-2-ynoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate Source: DTU Research Database URL: [Link]
-
Title: [Application of methyl in drug design] Source: PubMed URL: [Link]
-
Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: Organic Chemistry Portal URL: [Link]
-
Title: The Organometallic HyperTextBook: Alkyne Complexes Source: Interactive Learning Paradigms, Incorporated URL: [Link]
-
Title: Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions Source: PubMed URL: [Link]
-
Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Practice Problem: Reaction of a Terminal Alkyne Source: YouTube URL: [Link]
-
Title: PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions Source: University of Colorado Boulder URL: [Link]
-
Title: 78 CHM2210 Deprotonation of Alkynes and Use as Nucleophile Source: YouTube URL: [Link]
-
Title: Click Chemistry (Azide / alkyne reaction) Source: Interchim URL: [Link]
- Title: Method for preparing 3-methyl-2-butenoic acid Source: Google Patents URL
-
Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: ResearchGate URL: [Link]
Sources
- 1. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 11. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 13. The reaction mechanism of the azide–alkyne Huisgen cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Steric Hindrance Effects of the gem-Dimethyl Group
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of structural modifications is paramount. Among the most powerful and versatile tools in the synthetic chemist's arsenal is the strategic incorporation of the gem-dimethyl group. Far from being a mere increase in steric bulk, this seemingly simple motif imparts profound and often predictable effects on molecular conformation and reactivity. This guide provides an in-depth exploration of the core principles underpinning the steric effects of the gem-dimethyl group, its quantitative impact on reaction kinetics, its pivotal role in modern drug design, and the experimental methodologies used to probe its influence.
The Foundational Principle: The Thorpe-Ingold Effect
The cornerstone of the gem-dimethyl group's utility is the Thorpe-Ingold effect , also known as the gem-dimethyl or angle compression effect. First observed by Beesley, Thorpe, and Ingold in 1915, this principle describes the acceleration of intramolecular ring-closing reactions when substituents are placed on the carbon chain connecting the reacting functional groups[1][2].
The classical explanation posits that the two methyl groups, being sterically larger than hydrogen atoms, increase the bond angle between them. To accommodate this, the adjacent bond angle within the acyclic chain is compressed, bringing the reactive termini closer together in space[2]. This pre-organization reduces the entropic barrier to cyclization, thereby increasing the reaction rate[1]. While primarily a kinetic effect, some thermodynamic contribution has also been noted, with computational studies showing a slight decrease in ring strain for small rings with gem-dimethyl substitution compared to their unsubstituted parents[2][3].
The acceleration can be dramatic. For instance, in the cyclization of β-halohydrins to form epoxides, replacing all four hydrogens on the two methylene groups with methyl groups can increase the cyclization rate by more than 10,000-fold[1]. Similarly, in the cyclization of n-hexane to cyclohexane, a gem-dimethyl group at the 3-position can increase the rate by about 1000 times[1].
Caption: Thorpe-Ingold effect compresses the internal bond angle.
Quantitative Impact on Reactivity: A Data-Driven Perspective
The Thorpe-Ingold effect is not merely qualitative; its impact on reaction rates can be quantified. The acceleration is particularly pronounced in the formation of 3- to 6-membered rings[1][4]. Below is a summary of representative data from various cyclization reactions, illustrating the rate enhancement conferred by the gem-dimethyl group.
| Reaction Type | Unsubstituted Relative Rate | gem-Dimethyl Substituted Relative Rate | Fold Acceleration | Reference |
| Epoxide Formation (from 2-chloroethoxide) | 1 | 252 | 252x | [5][6] |
| Lactone Formation (from 2-hydroxybenzenepropionic acid) | 1 | 5.3 (monomethyl) to >23 (dimethyl) | >23x | [2] |
| Cyclohexane Formation (from n-hexane precursor) | 1 | ~1000 (at C3) | ~1000x | [1] |
| Hydantoin Formation (from hydantoic acid amide) | Varies with pH | Significant acceleration | Varies | [7][8] |
Note: The precise rate enhancements are sensitive to the specific reaction, substitution pattern, and solvent conditions. For example, computational studies suggest that the Thorpe-Ingold acceleration in epoxide formation is largely a solvent effect, where alkyl substitution reduces the strength of solvation of the reactant, thereby lowering the activation barrier[5][6].
Applications in Drug Discovery and Medicinal Chemistry
The steric and conformational effects of the gem-dimethyl group are elegantly exploited by medicinal chemists to overcome common challenges in drug development[9][10]. Its incorporation can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.
Conformational Locking and Potency Enhancement
By restricting the rotational freedom of a molecule, the gem-dimethyl group can "lock" it into a bioactive conformation. This pre-organization for binding to a biological target reduces the entropic penalty of binding, which can lead to a significant increase in potency and target engagement[9][10]. This strategy is frequently observed in natural products that have clinical utility, such as taxanes and epothilones[9][10].
Metabolic Shielding and Improved DMPK Profile
Metabolic instability is a major cause of drug candidate failure. The gem-dimethyl group can act as a metabolic shield, sterically hindering access of metabolizing enzymes, such as Cytochrome P450s, to a nearby "soft spot" on the molecule[11][12]. This can prevent or slow down metabolic reactions like oxidation or demethylation, thereby increasing the drug's half-life and improving its overall DMPK (Drug Metabolism and Pharmacokinetics) profile[9][10][12].
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. comporgchem.com [comporgchem.com]
- 6. idc-online.com [idc-online.com]
- 7. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
A Technical Guide to the Electronic Properties of Methyl 2,2-dimethylbut-3-ynoate
Abstract
Methyl 2,2-dimethylbut-3-ynoate is a functionalized alkyne possessing a unique combination of steric hindrance and electronic features conferred by its gem-dimethyl substitution adjacent to an electron-withdrawing methyl ester group. This guide provides an in-depth analysis of the core electronic properties of this molecule, moving from a theoretical examination of its structure to practical, field-proven protocols for its computational and experimental characterization. We explore the interplay between inductive and resonance effects, detail methodologies for determining frontier molecular orbital energies, and present workflows for spectroscopic and electrochemical analysis. The objective is to provide researchers, chemists, and drug development professionals with a comprehensive framework for understanding and predicting the reactivity of this compound and its analogs in synthetic and medicinal chemistry applications.
Molecular Architecture and Inherent Electronic Bias
Methyl 2,2-dimethylbut-3-ynoate, with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol , presents a fascinating case study in electronic structure.[1] Its architecture is defined by three key components whose electronic influences are paramount to its overall reactivity: the terminal alkyne, the quaternary gem-dimethyl center, and the methyl ester moiety.
-
The Terminal Alkyne (C≡CH): The sp-hybridized carbons of the triple bond create a region of high electron density (π-system) and a weakly acidic terminal proton. This functionality is the primary locus for many characteristic reactions, including deprotonation, hydrative transformations, and cycloadditions.[2]
-
The Methyl Ester (-C(=O)OCH₃): This group is strongly electron-withdrawing due to both the inductive effect of the oxygen atoms and the resonance delocalization of the carbonyl π-system. This effect significantly lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), rendering adjacent carbons electrophilic.
-
The Quaternary Center (-C(CH₃)₂-): The two methyl groups are weakly electron-donating via induction (hyperconjugation). Critically, they also introduce significant steric bulk around the α-carbon, which can modulate the accessibility of both the ester carbonyl and the alkyne for reacting partners.
The synergy of these groups creates an electronic push-pull system. The ester group withdraws electron density from the molecular framework, while the methyl groups provide a modest push. This dynamic dictates the molecule's reactivity, spectroscopic signatures, and electrochemical behavior.
Computational Analysis of the Electronic Structure
To quantify the electronic landscape, we turn to computational chemistry. Density Functional Theory (DFT) provides a robust and cost-effective method for determining ground-state electronic properties, including the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[3] The HOMO-LUMO gap is a critical parameter that indicates the molecule's kinetic stability and electronic excitability.
Protocol: DFT Calculation for FMO Analysis
This protocol outlines a self-validating system for calculating and analyzing the electronic properties of Methyl 2,2-dimethylbut-3-ynoate.
Pillar of Expertise & Causality: The choice of functional and basis set is critical for accuracy. The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost for many organic systems.[4][5] However, for obtaining more accurate HOMO-LUMO gaps, range-separated hybrid functionals like ωB97XD are often superior as they better handle long-range exchange interactions.[4] We recommend the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe the electron density far from the nuclei and polarization functions (d,p) to allow for non-spherical orbital shapes, essential for describing π-systems and polarized bonds.
Step-by-Step Workflow:
-
Structure Generation: Construct the 3D structure of Methyl 2,2-dimethylbut-3-ynoate using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform an initial geometry optimization to find the lowest energy conformation.
-
Method: DFT
-
Functional: B3LYP[4]
-
Basis Set: 6-31G(d) (A smaller basis set for a faster initial optimization).
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, perform a higher-accuracy single-point energy calculation to determine the final orbital energies.
-
Method: DFT
-
Functional: ωB97XD (for a more accurate gap) or B3LYP (for a standard comparison).[4]
-
Basis Set: 6-311++G(d,p)
-
Keyword: Request population analysis (e.g., Pop=Full) to generate orbital information.
-
-
Data Extraction and Analysis:
-
From the output file, extract the energies of the HOMO and LUMO (typically given in Hartrees).[6]
-
Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO . Convert from Hartrees to electron volts (1 Hartree ≈ 27.2114 eV).
-
Visualize the HOMO and LUMO isosurfaces to identify their locations on the molecule. The HOMO is expected to be localized primarily on the alkyne's π-system, while the LUMO should have significant contributions from the π* orbital of the carbonyl group, likely delocalized onto the alkyne.
-
Generate and visualize the electrostatic potential (ESP) map. This map will visually confirm the predicted electronic biases, showing negative potential (red) around the carbonyl oxygen and positive potential (blue) near the acidic acetylenic proton.
-
Experimental Characterization Protocols
Theoretical predictions must be validated by empirical data. Spectroscopic and electrochemical methods provide direct probes into the electronic environment of the molecule.
Spectroscopic Signatures
Spectroscopy provides a fingerprint of the molecule's bonding and electronic environment.
| Technique | Functional Group | Expected Signature | Rationale & Interpretation |
| FT-IR | Terminal Alkyne (C≡C-H) | ~3300 cm⁻¹ (C-H stretch, sharp) | The high s-character of the sp C-H bond results in a strong bond and high stretching frequency. Its presence confirms the terminal alkyne. |
| Alkyne (C≡C) | ~2120 cm⁻¹ (C≡C stretch, weak) | The triple bond stretch. It is often weak in terminal alkynes due to a small change in dipole moment during the vibration. | |
| Ester Carbonyl (C=O) | ~1735-1750 cm⁻¹ | This strong absorption is characteristic of saturated ester carbonyls. Its exact position is sensitive to the electronic environment. | |
| ¹H NMR | Acetylenic Proton (-C≡C-H ) | ~2.0-3.0 ppm | This proton is deshielded by the electronegativity of the sp carbon but shielded by the magnetic anisotropy of the π-system, resulting in a characteristic upfield shift compared to vinylic protons. |
| Methyl Protons (-C(CH₃ )₂) | ~1.2-1.5 ppm (Singlet, 6H) | The two methyl groups are chemically equivalent and adjacent to a quaternary carbon, resulting in a singlet integrating to 6 protons. | |
| Ester Methyl Protons (-OCH₃ ) | ~3.7 ppm (Singlet, 3H) | These protons are deshielded by the adjacent electronegative oxygen atom. | |
| ¹³C NMR | Acetylenic Carbons (-C ≡C -H) | ~70-90 ppm | Both sp-hybridized carbons appear in this characteristic range. |
| Ester Carbonyl (C =O) | ~170 ppm | The carbonyl carbon is highly deshielded and appears far downfield. | |
| Quaternary Carbon (-C (CH₃)₂) | ~40-50 ppm | The sp³ quaternary carbon. |
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is the premier technique for experimentally probing FMO energies.[7] By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can estimate the HOMO and LUMO energy levels, respectively.
Pillar of Trustworthiness & Self-Validation: The protocol's reliability hinges on a well-defined three-electrode system and the use of an internal standard.[7] Ferrocene is the universally accepted internal standard for non-aqueous electrochemistry. Its stable, reversible oxidation/reduction couple (Fc/Fc⁺) occurs at a well-known potential. By referencing the measured potentials of our analyte to the ferrocene couple, we ensure the data is comparable across different experiments and instruments.
Step-by-Step Experimental Protocol:
-
Preparation of the Electrolyte Solution:
-
Solvent: Use a dry, aprotic, polar solvent such as acetonitrile or dichloromethane (CH₂Cl₂). The absence of water is critical to avoid protonolysis of radical ions.
-
Supporting Electrolyte: Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in the solvent. The electrolyte is necessary to ensure conductivity of the solution.
-
Analyte: Prepare a ~1-5 mM solution of Methyl 2,2-dimethylbut-3-ynoate in the electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell:
-
Working Electrode (WE): A glassy carbon or platinum disk electrode. This is where the redox events of the analyte occur. Polish the electrode surface before each run to ensure a clean, reproducible surface.
-
Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE). This electrode provides a stable potential against which the working electrode's potential is measured.[8]
-
Counter Electrode (CE): A platinum wire or gauze. It completes the electrical circuit and allows current to flow without affecting the processes at the WE.
-
-
-
Deoxygenation: Purge the solution with an inert gas (high-purity argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Record a background scan of the electrolyte solution alone to identify any impurity peaks and determine the solvent window.
-
Add the analyte and record the cyclic voltammogram. Sweep the potential from an initial value (e.g., 0 V) to a positive limit (to find the oxidation potential) and then reverse the scan to a negative limit (to find the reduction potential) before returning to the start. A typical scan rate is 100 mV/s.[8]
-
-
Internal Standard Calibration:
-
After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV.
-
Identify the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple, calculated as (E_pa + E_pc) / 2, where E_pa is the anodic peak potential and E_pc is the cathodic peak potential.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram of the analyte.
-
Estimate the HOMO and LUMO energies using the empirical formulas (potentials vs. Fc/Fc⁺):
-
E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The value 4.8 eV is the estimated energy level of the Fc/Fc⁺ couple relative to the vacuum level.
-
Conclusion: A Profile of Reactivity
The electronic properties of Methyl 2,2-dimethylbut-3-ynoate define it as a versatile synthetic building block. The electron-withdrawing ester group polarizes the alkyne, making it susceptible to nucleophilic attack (e.g., in Michael additions or hydrations) and enhancing the acidity of the terminal proton. The high-energy HOMO localized on the π-system suggests reactivity in pericyclic reactions like cycloadditions, although this may be tempered by the steric hindrance of the gem-dimethyl groups. By combining the predictive power of DFT with the empirical validation of spectroscopy and electrochemistry, researchers can develop a robust understanding of this molecule's electronic character, enabling its strategic deployment in the synthesis of complex molecular targets in materials science and drug discovery.
References
-
PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-methylbut-3-ynoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2,3-dimethylbut-3-enoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (n.d.). Alkynes and Computational Chemistry. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Methyl but-3-ynoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
- Madsen, J. L., et al. (2021). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. European Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Cyclic voltammetry experiments. Retrieved January 8, 2026, from [Link]
-
PubMed. (2025). Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
National Institutes of Health. (n.d.). Functional Group Effects on the HOMO–LUMO Gap of g-C3N4. PMC. Retrieved January 8, 2026, from [Link]
-
YouTube. (2023, October 3). How to Calculate HOMO LUMO Energy Gap. Retrieved January 8, 2026, from [Link]
-
Reddit. (2023, September 24). Functional for HOMO-LUMO gap of organic dyes?. r/comp_chem. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 2,2-Dimethylbut-3-enoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
National Institutes of Health. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. Retrieved January 8, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). CID 160834591. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
MDPI. (2019, March 15). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Retrieved January 8, 2026, from [Link]
-
PubMed. (2013). Rhodium-catalyzed oxygenative addition to terminal alkynes for the synthesis of esters, amides, and carboxylic acids. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
National Institutes of Health. (2024, December 20). Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives.... PMC. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2025, August 6). Cyclic Voltammetry of Metallic Acetylacetonate Salts.... Retrieved January 8, 2026, from [Link]
Sources
- 1. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2,2-dimethylbut-3-ynoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dimethylbut-3-ynoate, a seemingly unassuming α,α-disubstituted acetylenic ester, holds a significant position in the landscape of modern organic synthesis. Its true importance is revealed in its role as a pivotal intermediate in the industrial production of the antifungal agent Terbinafine. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and chemical properties of this unique molecule, offering valuable insights for researchers and professionals in the field of synthetic and medicinal chemistry.
Historical Perspective: A Journey from Discovery to Pharmaceutical Intermediate
The story of Methyl 2,2-dimethylbut-3-ynoate is intrinsically linked to the development of the allylamine antifungal drug Terbinafine. The pioneering work on Terbinafine was conducted by scientists at Sandoz AG (now part of Novartis). While the direct synthesis of Methyl 2,2-dimethylbut-3-ynoate is not the central focus of the initial patents, the key precursor, 2,2-dimethyl-3-butynoic acid, is a critical component.
The earliest documented synthesis relevant to this structural motif can be traced back to the European Patent EP 0 024 587 A1, filed in 1980 by Georg G. A. and Z. Martin from Sandoz AG.[1] This patent, a cornerstone in the development of allylamine antimycotics, describes the synthesis of various allylamine derivatives, including the framework for Terbinafine. Although the patent primarily details the synthesis of the final drug product, the preparation of the necessary side chains implies the synthesis of precursors like 2,2-dimethyl-3-butynoic acid. The ester, Methyl 2,2-dimethylbut-3-ynoate, would then be a logical and readily accessible derivative for further chemical transformations.
The core structural feature, the tert-butyl acetylene group, is introduced via 3,3-dimethyl-1-butyne. The patent outlines the reaction of the lithium salt of tert-butylacetylene with various electrophiles.[1] This fundamental approach laid the groundwork for subsequent, more refined syntheses of Terbinafine and its intermediates, including Methyl 2,2-dimethylbut-3-ynoate.
Physicochemical and Spectroscopic Profile
Methyl 2,2-dimethylbut-3-ynoate is a flammable liquid that can cause skin and eye irritation.[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | [2] |
| CAS Number | 95924-34-8 | [2] |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| Appearance | Liquid | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the acetylenic proton (C≡C-H), a singlet for the two equivalent methyl groups at the α-position, and a singlet for the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the quaternary acetylenic carbon, the terminal acetylenic carbon, the quaternary α-carbon, the methyl carbons at the α-position, the ester carbonyl carbon, and the methyl ester carbon.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, weak absorption for the C≡C-H stretch (around 3300 cm⁻¹), a medium absorption for the C≡C stretch (around 2100 cm⁻¹), and a strong absorption for the C=O stretch of the ester (around 1740 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 126, along with characteristic fragmentation patterns corresponding to the loss of the methoxy group and other fragments. A GC-MS data entry exists in the PubChem database, confirming the molecular weight.[2]
Synthesis of Methyl 2,2-dimethylbut-3-ynoate: Methodologies and Mechanisms
The primary application of Methyl 2,2-dimethylbut-3-ynoate as a precursor for Terbinafine has driven the development of efficient synthetic routes. The synthesis generally involves two key stages: the formation of the 2,2-dimethyl-3-butynoic acid backbone followed by esterification.
Part 1: Synthesis of 2,2-Dimethyl-3-butynoic Acid
A common and historically relevant method for the synthesis of α,α-disubstituted carboxylic acids involves the alkylation of a suitable precursor. In the case of 2,2-dimethyl-3-butynoic acid, a plausible synthetic pathway, inspired by the chemistry described in early allylamine patents, would involve the following steps:
Step 1: Formation of a Propargyl Grignard Reagent The synthesis would likely begin with propargyl bromide, which is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent.
Figure 1: Formation of Propargylmagnesium Bromide.
Step 2: Carboxylation The newly formed Grignard reagent is a potent nucleophile and can react with carbon dioxide (often in the form of dry ice) to yield the carboxylate salt after an acidic workup.
Figure 2: Carboxylation of Propargylmagnesium Bromide.
Step 3: α,α-Dimethylation The resulting 3-butynoic acid can then be subjected to a double methylation at the α-position. This is typically achieved by deprotonation with a strong base (like lithium diisopropylamide, LDA) to form a dianion, followed by quenching with an excess of a methylating agent, such as methyl iodide.
Sources
An In-Depth Technical Guide to Methyl 2,2-dimethylbut-3-ynoate: Properties, Synthesis, and Applications in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dimethylbut-3-ynoate is a specialized organic molecule that, while not a household name, represents a confluence of highly desirable structural features for modern chemical synthesis. It incorporates a terminal alkyne, a functional group that serves as a versatile handle for a variety of transformations, most notably in the realm of "click chemistry." Adjacent to this reactive moiety is a quaternary stereocenter substituted with two methyl groups—a classic gem-dimethyl motif. This structural element is of profound interest in medicinal chemistry for its ability to impart conformational rigidity and enhance metabolic stability. The molecule is completed by a methyl ester, providing a site for further synthetic elaboration or modulation of physicochemical properties.
This guide provides a comprehensive technical overview of Methyl 2,2-dimethylbut-3-ynoate, moving beyond a simple list of synonyms to deliver actionable insights for its use in research and development. We will explore its fundamental properties, propose a logical synthetic strategy, detail its characterization, and, most importantly, explain the causality behind its applications in advanced organic synthesis and drug discovery.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of reproducible science. Methyl 2,2-dimethylbut-3-ynoate is known by several names and is cataloged under various identifiers across chemical databases. Understanding these synonyms is critical for conducting thorough literature and database searches.
| Identifier | Value |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate[1] |
| CAS Number | 95924-34-8[1] |
| Molecular Formula | C₇H₁₀O₂[1] |
| Molecular Weight | 126.15 g/mol [1] |
| Canonical SMILES | CC(C)(C#C)C(=O)OC[1] |
| InChIKey | JALDGRUZXZRJGJ-UHFFFAOYSA-N[1] |
Common Synonyms: [1]
-
2,2-DIMETHYL-3-BUTYNOIC ACID METHYL ESTER
-
METHYL 2,2-DIMETHYL-3-BUTYNOATE
-
3-Butynoic acid, 2,2-dimethyl-, methyl ester
Physicochemical Properties
The physical and chemical properties of a molecule dictate its handling, reactivity, and suitability for various applications. The data below is compiled from computational predictions and available database information.
| Property | Value | Significance in a Research Context |
| Physical State | Predicted: Colorless Liquid | Influences handling, storage, and reaction setup (e.g., requirement for solvent). |
| Molecular Weight | 126.15 g/mol [1] | Fundamental for all stoichiometric calculations in synthesis. |
| XLogP3 | 1.3 | Indicates moderate lipophilicity, suggesting good solubility in common organic solvents and potential for membrane permeability in biological systems. |
| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor, affecting its solubility and interaction profile with biological targets. |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the ester group can accept hydrogen bonds, influencing solubility in protic solvents and potential binding interactions. |
Synthesis and Purification
While commercially available from specialty suppliers, understanding the synthesis of Methyl 2,2-dimethylbut-3-ynoate provides insight into its chemistry and potential impurities. A logical and robust synthetic approach would leverage readily available starting materials.
Conceptual Synthetic Pathway
A practical synthesis can be envisioned starting from the inexpensive bulk chemical, 2-methyl-3-butyn-2-ol. The key challenge is the selective oxidation of the tertiary alcohol to a carboxylic acid without affecting the terminal alkyne, followed by esterification. A direct oxidation is difficult; therefore, a more controlled, multi-step sequence is proposed.
Caption: Proposed synthetic workflow for Methyl 2,2-dimethylbut-3-ynoate.
Expert Rationale: The Jones oxidation is a classic and powerful method for converting secondary and primary alcohols to carboxylic acids. While harsh, it is often effective for propargylic alcohols. The subsequent Fischer esterification is a straightforward, acid-catalyzed reaction to form the methyl ester. This pathway is cost-effective and utilizes well-established chemical transformations.
General Purification Protocol
Purification of the final product would typically be achieved via flash column chromatography.
-
Crude Product Preparation: After the esterification step, the reaction mixture is worked up by neutralizing the acid, extracting with an organic solvent (e.g., ethyl acetate), and drying over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh). The choice of silica is standard for moderately polar organic compounds.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and increasing to 10%). The low polarity of the molecule suggests a non-polar eluent system is appropriate. The gradient helps to first elute non-polar impurities before the product.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal: The pure fractions are combined, and the solvent is removed via rotary evaporation to yield the final product.
Spectroscopic Characterization (Self-Validating System)
Structural confirmation is non-negotiable. A combination of NMR, IR, and MS spectroscopy provides an unambiguous fingerprint of the molecule. The following are predicted data based on the known structure, which serve as a benchmark for experimental validation.
Predicted Spectroscopic Data
Table: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 3.75 | Singlet | 3H | -O-CH ₃ | Typical range for methyl ester protons. |
| ~ 2.10 | Singlet | 1H | -C≡C-H | Characteristic shift for a terminal alkyne proton. |
| ~ 1.50 | Singlet | 6H | -C(C H₃)₂- | Gem-dimethyl protons on a quaternary center, appearing as a single peak. |
Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 175 | C =O | Carbonyl carbon of an ester. |
| ~ 85 | -C ≡C-H | sp-hybridized alkyne carbon attached to H. |
| ~ 72 | -C≡C -H | sp-hybridized alkyne carbon attached to the quaternary center. |
| ~ 52 | -O-C H₃ | Methyl carbon of the ester. |
| ~ 45 | -C (CH₃)₂- | Quaternary carbon. |
| ~ 25 | -C(C H₃)₂- | Equivalent methyl carbons of the gem-dimethyl group. |
Table: Predicted IR and MS Data
| Spectroscopy | Value | Assignment |
|---|---|---|
| IR (Infrared) | ~ 3300 cm⁻¹ (sharp, strong) | C-H stretch of terminal alkyne |
| ~ 2100 cm⁻¹ (sharp, medium) | C≡C stretch | |
| ~ 1735 cm⁻¹ (strong) | C=O stretch of ester | |
| MS (Mass Spec, EI) | m/z = 126 | [M]⁺, Molecular Ion |
| | m/z = 95 | [M - OCH₃]⁺, Loss of methoxy radical |
Protocol: Acquiring Spectroscopic Data
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
IR: Place a single drop of the neat liquid product between two NaCl or KBr plates for analysis.
-
GC-MS: Prepare a dilute solution (~1 mg/mL) of the product in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher NMR spectrometer.
-
Record the IR spectrum over a range of 4000-600 cm⁻¹.
-
Inject 1 µL of the sample into a GC-MS system operating in electron ionization (EI) mode.
-
-
Data Analysis: Compare the acquired spectra against the predicted data tables. The congruence of experimental and predicted data validates the structure and purity of the synthesized compound.
Reactivity and Applications in Drug Development
The true value of Methyl 2,2-dimethylbut-3-ynoate lies in its strategic combination of functional groups, making it a valuable building block for drug discovery professionals.
The Role of the Terminal Alkyne: A Gateway to Click Chemistry
The terminal alkyne is the molecule's primary reactive site for constructing larger, more complex structures. It is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction is highly efficient, specific, and biocompatible, making it a favored method for linking molecular fragments in drug discovery.
Caption: Workflow for a typical CuAAC "click" reaction.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a representative reaction with Benzyl Azide.
-
Reagent Preparation: In a vial, dissolve Methyl 2,2-dimethylbut-3-ynoate (1.0 eq) and Benzyl Azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: To the solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The resulting triazole product is then purified by flash column chromatography.
The Gem-Dimethyl Group: Imparting Metabolic Stability
A common failure point for drug candidates is rapid metabolic degradation. Ester groups, in particular, are susceptible to hydrolysis by esterase enzymes. The gem-dimethyl group adjacent to the ester in Methyl 2,2-dimethylbut-3-ynoate acts as a "metabolic shield." This is an example of the "magic methyl" or Thorpe-Ingold effect, where the bulky methyl groups sterically hinder the approach of an enzyme to the reactive carbonyl center.[2][3]
Caption: The gem-dimethyl group providing steric hindrance against enzymatic hydrolysis.
This built-in stability makes the molecule an attractive scaffold. By incorporating it into a larger drug candidate, a researcher can increase the compound's half-life in the body, potentially leading to improved efficacy and a more convenient dosing regimen.
Safety and Handling
As a flammable and irritant chemical, proper safety protocols are mandatory when handling Methyl 2,2-dimethylbut-3-ynoate.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautions:
-
Handle only in a well-ventilated chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Conclusion
Methyl 2,2-dimethylbut-3-ynoate is more than just a chemical with a complex name; it is a strategically designed building block for advanced chemical synthesis. Its terminal alkyne provides a reliable connection point via click chemistry, while the integrated gem-dimethyl group offers a proven strategy for enhancing metabolic stability. For researchers, scientists, and drug development professionals, this molecule represents a valuable tool for constructing novel compounds with desirable pharmacokinetic properties, accelerating the journey from initial hit to viable lead candidate.
References
-
PubChem. Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. [Link]
-
Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098. [Link]
-
Yao, H., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
Sources
stability and storage of Methyl 2,2-dimethylbut-3-ynoate
An In-Depth Technical Guide to the Stability and Storage of Methyl 2,2-dimethylbut-3-ynoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 2,2-dimethylbut-3-ynoate is a valuable reagent in organic synthesis, prized for its unique structural features that allow for a variety of chemical transformations. As with many highly functionalized small molecules, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, reactivity, and the safety of laboratory personnel. This guide provides a comprehensive overview of the chemical properties, stability profile, potential degradation pathways, and recommended handling and storage protocols for Methyl 2,2-dimethylbut-3-ynoate. By elucidating the causality behind these recommendations, this document aims to equip researchers with the necessary knowledge for the safe and effective use of this versatile compound.
Introduction: The Chemical Identity of Methyl 2,2-dimethylbut-3-ynoate
Methyl 2,2-dimethylbut-3-ynoate, with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol , is an ester featuring a terminal alkyne and a quaternary center.[1] This unique combination of functional groups dictates its reactivity and, consequently, its stability profile. The terminal alkyne provides a site for various addition and coupling reactions, while the ester functionality is susceptible to hydrolysis. The steric hindrance provided by the gem-dimethyl group can influence the rate of certain reactions at the carbonyl carbon.
A foundational understanding of its chemical and physical properties is essential for its proper handling.
| Property | Value | Source |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | PubChem[1] |
| CAS Number | 95924-34-8 | PubChem[1] |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| Appearance | Flammable liquid and vapor | PubChem[1] |
Stability Profile and Inherent Reactivity
The stability of Methyl 2,2-dimethylbut-3-ynoate is intrinsically linked to its chemical structure. The presence of both an ester and a terminal alkyne makes it susceptible to degradation under several conditions.
The Role of the Acetylenic Group in Reactivity and Instability
The terminal alkyne is an electron-rich region, making it a prime target for electrophilic additions. More importantly, in the context of stability, it renders the molecule susceptible to nucleophilic attack, particularly Michael-type additions, which can be catalyzed by bases. This reactivity is a double-edged sword; while it is exploited in synthesis, it also represents a potential degradation pathway.
The Ester Functionality: A Site for Hydrolysis
The ester group is prone to hydrolysis under both acidic and basic conditions to yield 2,2-dimethylbut-3-ynoic acid and methanol.[2][3][4]
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction where protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water.[2][4] The equilibrium can be shifted towards the hydrolysis products in the presence of excess water.
-
Base-Catalyzed Hydrolysis (Saponification) : This process is effectively irreversible.[3][4] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol.[3] The deprotonation of the resulting carboxylic acid by the base drives the reaction to completion.[3]
Potential Degradation Pathways
Several factors can contribute to the degradation of Methyl 2,2-dimethylbut-3-ynoate. Understanding these pathways is critical for developing effective storage and handling strategies.
Chemical Degradation
-
Hydrolysis : As detailed above, contact with acidic or basic aqueous solutions will lead to the hydrolysis of the ester. This is a primary concern for long-term storage, especially if the compound is exposed to atmospheric moisture.
-
Polymerization : While no specific studies on the polymerization of Methyl 2,2-dimethylbut-3-ynoate were found, the reactivity of the acetylenic group suggests a potential for base-catalyzed oligomerization or polymerization through Michael addition pathways. The presence of strong bases should be avoided to mitigate this risk.
-
Reaction with Nucleophiles : The terminal alkyne can react with a variety of nucleophiles. This is a key aspect of its synthetic utility but also a stability concern. Inadvertent contact with strong nucleophiles during storage can lead to product degradation.
Physical Degradation
-
Photochemical Decomposition : Terminal alkynes can be sensitive to light. Although the ester itself does not contain a strong chromophore for UV-Vis absorption, photochemical reactions can be initiated, especially in the presence of sensitizers.[9][10][11] For instance, photolabile protecting groups are often used for terminal alkynes, indicating their susceptibility to light-induced cleavage under certain conditions.[9][10][11]
Caption: Major degradation pathways for Methyl 2,2-dimethylbut-3-ynoate.
Recommended Storage and Handling Protocols
Based on the stability profile and potential degradation pathways, the following protocols are recommended for the storage and handling of Methyl 2,2-dimethylbut-3-ynoate.
Storage Conditions
To ensure the long-term stability and integrity of Methyl 2,2-dimethylbut-3-ynoate, the following storage conditions should be strictly adhered to:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] Refrigeration (2-8 °C) is recommended. | Minimizes the rate of potential decomposition reactions and reduces vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen, which can participate in radical reactions. |
| Light | Store in an amber or opaque container. Protect from light. | Prevents potential photochemical decomposition.[9][10][11] |
| Container | Keep container tightly closed.[1] Use a container with a secure, non-reactive cap. | Prevents evaporation and exposure to atmospheric contaminants. |
| Incompatibilities | Store away from strong acids, strong bases, oxidizing agents, and nucleophiles. | Avoids chemical reactions that lead to degradation. |
Handling Procedures
Methyl 2,2-dimethylbut-3-ynoate is classified as a flammable liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate safety precautions are mandatory.
Experimental Protocol: Aliquoting and Handling
-
Preparation :
-
Work in a well-ventilated fume hood.
-
Ensure all sources of ignition (e.g., hot plates, open flames, spark-producing equipment) are removed from the vicinity.
-
Wear appropriate personal protective equipment (PPE): safety goggles, flame-retardant lab coat, and chemically resistant gloves.
-
-
Inert Atmosphere Transfer :
-
If the main container is under an inert atmosphere, use standard Schlenk line or glovebox techniques to maintain an inert environment during transfer.
-
Use a dry, inert gas-flushed syringe or cannula for liquid transfer.
-
-
Dispensing :
-
Carefully dispense the required amount into a pre-dried, inert-atmosphere-flushed reaction vessel.
-
Avoid splashing.
-
-
Cleanup :
-
Immediately and securely recap the main container.
-
Clean any spills promptly with an appropriate absorbent material.
-
Dispose of contaminated materials according to institutional and local regulations.
-
Caption: Recommended workflow for handling Methyl 2,2-dimethylbut-3-ynoate.
Conclusion
The stability of Methyl 2,2-dimethylbut-3-ynoate is governed by the reactivity of its ester and terminal alkyne functionalities. Degradation can occur through hydrolysis, polymerization, and thermal or photochemical decomposition. By implementing the recommended storage and handling protocols, which emphasize a cool, dry, dark, and inert environment, and by avoiding contact with incompatible substances, researchers can ensure the quality and reactivity of this valuable synthetic building block. Adherence to these guidelines will not only preserve the integrity of the compound but also promote a safe laboratory environment.
References
-
Gschneidtner, T. et al. (2011). A Photolabile Protection Strategy for Terminal Alkynes. ChemInform, 42(39). Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15186997, Methyl 2,2-dimethylbut-3-ynoate. Retrieved from [Link].
-
Wiebe, R. & Brevoort, M. J. (1931). The production of carbon black by the thermal decomposition of acetylene and acetylene-hydrocarbon mixtures. The University of Texas at Austin. Available at: [Link]
-
Tebikachew, B. E. et al. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry, 29(4), 1178-1185. Available at: [Link]
-
Wang, H. et al. (2018). Unexpected chemistry from the homogeneous thermal decomposition of acetylene: An ab initio study. Chinese Journal of Chemical Physics, 31(6), 735-742. Available at: [Link]
-
Tebikachew, B. E. et al. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. PubMed. Available at: [Link]
-
Wikipedia contributors. (2024). Acetylene. Wikipedia, The Free Encyclopedia. Available at: [Link].
-
Münch, M. et al. (1995). Reaction mechanism of the homogeneous thermal decomposition of acetylene. The Journal of Physical Chemistry, 99(16), 6010-6016. Available at: [Link]
-
Wikipedia contributors. (2023). Ester hydrolysis. Wikipedia, The Free Encyclopedia. Available at: [Link].
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Acetylene - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of Methyl 2,2-dimethylbut-3-ynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Alkynes in Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction, typically catalyzed by a combination of palladium and copper complexes, has been widely applied in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4] However, the coupling of sterically hindered terminal alkynes, such as methyl 2,2-dimethylbut-3-ynoate, presents unique challenges that necessitate carefully optimized protocols. The gem-dimethyl group adjacent to the alkyne functionality can significantly impede the reaction, leading to low yields and the formation of undesired side products.
This guide provides a comprehensive overview of the Sonogashira coupling protocol specifically tailored for methyl 2,2-dimethylbut-3-ynoate. We will delve into the mechanistic nuances of the reaction, explore both traditional copper-cocatalyzed and modern copper-free methodologies, and provide a detailed, field-proven experimental protocol. Furthermore, we will address common troubleshooting scenarios and offer practical solutions to overcome the hurdles associated with sterically demanding substrates.
Mechanistic Considerations: The Interplay of Palladium and Copper
The Sonogashira coupling traditionally proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired coupled product and regenerates the Pd(0) catalyst.
-
The Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide.[4] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
For sterically hindered alkynes, the transmetalation step can be particularly sluggish. The bulky substituents on the alkyne can disfavor the approach of the copper acetylide to the palladium center. To overcome this, the choice of ligands on the palladium catalyst and the reaction conditions are of paramount importance. Bulky, electron-rich phosphine ligands can promote the formation of a more reactive, monoligated palladium species, which can facilitate the coupling with hindered substrates.[5]
Caption: Figure 1: Simplified Catalytic Cycles in Sonogashira Coupling.
Copper-Free Sonogashira Coupling: A Cleaner Alternative
While the copper co-catalyst enhances the reaction rate, its presence can lead to the formation of alkyne homocoupling products (Glaser coupling), which complicates purification.[6][7] For pharmaceutical applications, the removal of residual copper is also a significant concern.[6] Consequently, copper-free Sonogashira protocols have gained considerable attention.[6][7]
In the absence of copper, the deprotonation of the alkyne is typically facilitated by a strong organic base, and the resulting acetylide anion coordinates directly to the palladium center. To promote this pathway, especially with sterically hindered alkynes, the use of highly active palladium catalysts with bulky, electron-rich ligands is often necessary.[7]
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of Methyl 2,2-dimethylbut-3-ynoate
This protocol is adapted from a highly efficient copper-free method developed for the sterically similar 2-methyl-3-butyn-2-ol and is expected to be directly applicable to methyl 2,2-dimethylbut-3-ynoate.[7][8][9]
Materials and Reagents:
-
Aryl bromide (1.0 equiv)
-
Methyl 2,2-dimethylbut-3-ynoate (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Tri(p-tolyl)phosphine [P(p-tol)₃] (6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Safety Precautions:
-
Methyl 2,2-dimethylbut-3-ynoate is a flammable liquid and vapor and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
DBU is a strong, non-nucleophilic base and should be handled with caution.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.
Reaction Setup and Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(p-tolyl)phosphine (0.06 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add anhydrous THF (5 mL) via syringe.
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst. Then, add DBU (3.0 mmol) followed by methyl 2,2-dimethylbut-3-ynoate (1.2 mmol) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 6-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Figure 2: General Experimental Workflow for the Copper-Free Sonogashira Coupling.
Quantitative Data Summary
The following table summarizes the key reaction parameters for the copper-free Sonogashira coupling of aryl bromides with methyl 2,2-dimethylbut-3-ynoate.
| Parameter | Value | Rationale |
| Aryl Halide | Aryl Bromide | Offers a good balance of reactivity and availability. Aryl iodides are more reactive but also more expensive. Aryl chlorides are less reactive and may require more specialized catalysts.[4] |
| Alkyne Stoichiometry | 1.2 equivalents | A slight excess of the alkyne is used to ensure complete consumption of the limiting aryl bromide. |
| Palladium Catalyst | Pd(OAc)₂ (3 mol%) | A common and relatively air-stable palladium precursor. |
| Ligand | P(p-tol)₃ (6 mol%) | A moderately bulky and electron-rich phosphine ligand that has shown efficacy in copper-free Sonogashira couplings.[7][8] |
| Base | DBU (3.0 equivalents) | A strong, non-nucleophilic base that is effective in deprotonating the terminal alkyne in the absence of a copper co-catalyst.[7][8][9] |
| Solvent | Anhydrous THF | A common aprotic solvent for Sonogashira reactions. |
| Temperature | 80 °C | Elevated temperature is often required to overcome the activation barrier for sterically hindered substrates.[7][8] |
| Reaction Time | 6-12 hours | The reaction time will vary depending on the specific aryl bromide used. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure the ligand has not been oxidized. |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and ensure the reaction is maintained under a positive pressure of inert gas. | |
| Low reaction temperature | For particularly unreactive aryl bromides, consider increasing the reaction temperature. | |
| Formation of Homocoupled Alkyne (Diyne) | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. |
| (If using a copper-catalyzed system) | Switch to the recommended copper-free protocol.[6][7] | |
| Decomposition of Catalyst (Formation of Palladium Black) | High temperature or prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more stable palladium precatalyst if decomposition is a persistent issue. |
Applications in Drug Development and Beyond
The introduction of the gem-dimethylpropargyl ester moiety into organic molecules via the Sonogashira coupling can have a profound impact on their biological activity and physicochemical properties. This structural motif is found in a number of biologically active compounds and can serve as a valuable building block in the synthesis of complex molecular architectures. The protocols outlined in this guide provide a reliable and efficient means of accessing these important compounds, thereby facilitating research and development in medicinal chemistry and materials science.
References
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. [Link]
-
National Center for Biotechnology Information. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]
-
ResearchGate. Supposed mechanism for the copper-free Sonogashira reaction. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
University of Windsor. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. [Link]
-
Arkivoc. Palladium catalyzed molecular cascades for the synthesis of ethyl 2-methyl-2-(4. [Link]
-
DSpace@MIT. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [Link]
-
ResearchGate. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
-
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Organic Chemistry Portal. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
ResearchGate. Palladium catalyzed molecular cascades for the synthesis of gem-difluoroenynes. [Link]
-
PubChem. Methyl 2,2-dimethylbut-3-ynoate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2,2-dimethylbut-3-ynoate
Introduction: Navigating Steric Hindrance in Modern Alkyne Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of molecules, from pharmaceuticals and natural products to advanced organic materials.[3] The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[4]
This guide focuses on a particularly challenging yet valuable substrate: Methyl 2,2-dimethylbut-3-ynoate . The presence of a gem-dimethyl group adjacent to the alkyne moiety introduces significant steric hindrance, which can dramatically affect reactivity and necessitate specialized catalytic systems. This steric shield can impede the crucial steps of the catalytic cycle, demanding a departure from standard Sonogashira protocols.[1]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals to successfully employ Methyl 2,2-dimethylbut-3-ynoate in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances imposed by steric bulk, present detailed, field-proven protocols for both traditional and copper-free conditions, and offer insights to overcome common challenges.
Mechanistic Considerations for a Sterically Demanding Alkyne
The success of a Sonogashira coupling hinges on a delicate interplay of elementary steps within two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[4] The steric bulk of Methyl 2,2-dimethylbut-3-ynoate primarily impacts the transmetalation step and can also influence the rate of oxidative addition.
The generally accepted mechanism involves the following key transformations:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate.
-
Copper Acetylide Formation: The terminal alkyne is deprotonated by a base (typically an amine) and reacts with the Cu(I) co-catalyst to form a copper acetylide species. This step is crucial for activating the alkyne.[3]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst. This is often the rate-determining step and is highly sensitive to steric hindrance.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.
The gem-dimethyl group of Methyl 2,2-dimethylbut-3-ynoate can sterically encumber the approach of the copper acetylide to the palladium center during transmetalation, thereby slowing down the reaction.
Caption: The Palladium/Copper Co-catalyzed Sonogashira Cycle.
To circumvent issues related to the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[5] In these systems, the deprotonated alkyne is thought to directly coordinate to the palladium(II) center.[4]
The mechanism is believed to proceed via two interconnected palladium cycles.[6] A key feature is the formation of palladium acetylide species, which then participate in a transmetalation-like step with the aryl-palladium(II) complex.[6] For sterically hindered alkynes, this pathway may be favored as it avoids the formation of a bulky copper acetylide intermediate. However, it often requires stronger bases or more electron-rich and bulky ligands on the palladium to facilitate the deprotonation and subsequent steps.[7]
Caption: The Copper-Free Sonogashira Catalytic Cycle.
Experimental Protocols and Strategic Considerations
Given the steric hindrance of Methyl 2,2-dimethylbut-3-ynoate, careful selection of the catalyst system and reaction conditions is paramount for achieving high yields.
While commercially available, Methyl 2,2-dimethylbut-3-ynoate can be synthesized from 2,2-dimethyl-3-butynoic acid through esterification with methanol in the presence of an acid catalyst.
This protocol is recommended as the primary approach to mitigate the risk of alkyne homocoupling and to address the steric challenges. The use of a bulky, electron-rich phosphine ligand is crucial.[7][8]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Methyl 2,2-dimethylbut-3-ynoate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tri(p-tolyl)phosphine (P(p-tol)₃) or SPhos (0.06 mmol, 6 mol%)[8]
-
1,8-Diazabicycloundec-7-ene (DBU) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) (5 mL)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (3 mol%), and the phosphine ligand (6 mol%).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed THF (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add the base, DBU (3.0 mmol), followed by the dropwise addition of Methyl 2,2-dimethylbut-3-ynoate (1.2 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic phase with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
Caption: Workflow for Copper-Free Sonogashira Coupling.
This method can also be effective, particularly with highly reactive aryl iodides. Careful control of the copper iodide amount is necessary to minimize homocoupling.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Methyl 2,2-dimethylbut-3-ynoate (1.2 mmol, 1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3 mL, as base and co-solvent)
-
Anhydrous, degassed THF or DMF (3 mL)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in THF or DMF (3 mL) and triethylamine (3 mL).
-
Alkyne Addition: Add Methyl 2,2-dimethylbut-3-ynoate (1.2 mmol) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, remove the triethylamine under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and water (15 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Data Presentation and Catalyst System Performance
The choice of ligand and palladium precursor significantly impacts the efficiency of the coupling with sterically hindered alkynes. The following tables provide a summary of catalyst systems that have proven effective for similar sterically demanding substrates and can be considered for optimizing the coupling of Methyl 2,2-dimethylbut-3-ynoate.
Table 1: Recommended Catalyst Systems for Sterically Hindered Alkynes
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantages | Reference |
| Pd(OAc)₂ / P(p-tol)₃ | Tri(p-tolyl)phosphine | DBU | THF | 80 | Effective for aryl bromides, copper-free. | [8] |
| (AllylPdCl)₂ / P(t-Bu)₃ | Tri-tert-butylphosphine | Amine Base (e.g., DABCO) | THF/DMSO | Room Temp - 80 | High activity, copper-free, suitable for less reactive substrates. | [7] |
| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Et₃N | THF/Et₃N | 25 - 60 | Classic conditions, effective for aryl iodides. | [2] |
| Pd(OAc)₂ / SPhos | SPhos | TBAF | THF | 80 | Bulky biarylphosphine ligand, excellent for challenging couplings. | [8] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Steric hindrance too great | Use a fresh, air-stable precatalyst (e.g., a Buchwald precatalyst). Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Increase reaction temperature. |
| Significant Homocoupling | Copper-catalyzed side reaction | Switch to a copper-free protocol. Reduce the amount of CuI catalyst. Ensure strictly anaerobic conditions. |
| Decomposition of Starting Material | Base-induced decomposition of the ester | Use a milder base (e.g., K₂CO₃) if compatible with the catalyst system. Reduce reaction time and temperature. |
| Formation of Byproducts | Impurities in starting materials or solvents | Use freshly distilled/purified reagents and anhydrous, degassed solvents. |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of Methyl 2,2-dimethylbut-3-ynoate, while challenging due to steric hindrance, is a highly achievable and valuable transformation. The key to success lies in the strategic selection of a robust catalytic system capable of overcoming the steric barrier. Copper-free protocols employing bulky, electron-rich phosphine ligands such as P(p-tol)₃ or biaryl phosphines like SPhos, paired with a suitable palladium precursor like Pd(OAc)₂, represent the most promising approach.
These protocols provide a solid foundation for researchers to incorporate the unique gem-dimethylpropargyl ester motif into complex molecules. The resulting products are versatile intermediates, poised for further synthetic manipulations, making this methodology a significant asset in the fields of medicinal chemistry and materials science. Further optimization and exploration of novel ligand systems will undoubtedly continue to expand the scope and utility of this important class of sterically encumbered building blocks.
References
- BenchChem Technical Support Team. (2025).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
- Meijere, A. D., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Al-Amin, M., & Maleczka, R. E., Jr. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of Organic Chemistry, 83(15), 8483–8491.
- Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.
- Liang, Y., Xie, Y., & Li, J. (2006). A convenient copper- and solvent-free Sonogashira coupling of aryl iodides with terminal acetylenes. Tetrahedron, 62(40), 9349-9352.
- Cacchi, S., Fabrizi, G., & Lamba, D. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 434–442.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.
- Gelman, D., & Buchwald, S. L. (2003). A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids.
- Urgaonkar, S., Xu, J.-H., & Verkade, J. G. (2003). A Proazaphosphatrane as an Efficient Ligand for Room-Temperature Palladium-Catalyzed Sonogashira Couplings of Aryl Bromides with Alkynes. The Journal of Organic Chemistry, 68(21), 8416–8419.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 8, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 8, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 8, 2026, from [Link]
- Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
-
PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. Retrieved January 8, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Copper-Free Sonogashira Cross-Coupling with the Sterically Demanding Methyl 2,2-dimethylbut-3-ynoate
Abstract
The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[1] However, the classical copper co-catalyst can lead to undesirable alkyne homocoupling (Glaser coupling) and introduce toxic metal contaminants, a significant concern in pharmaceutical development.[2][3][4] This guide provides a comprehensive overview and a detailed experimental protocol for the copper-free Sonogashira cross-coupling reaction, specifically addressing the challenges posed by sterically hindered terminal alkynes such as Methyl 2,2-dimethylbut-3-ynoate. We will delve into the mechanistic rationale behind component selection and provide a robust, optimized procedure for researchers engaged in drug discovery and materials science.
Introduction: The Imperative for Copper-Free Synthesis
The palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides is an indispensable tool for creating complex molecular architectures found in pharmaceuticals, natural products, and advanced organic materials.[5] While the original Sonogashira protocol, which employs a copper(I) co-catalyst, is highly efficient, it suffers from notable drawbacks.[6] The primary issue is the promotion of oxidative homocoupling of the terminal alkyne, leading to diyne byproducts that complicate purification and reduce the yield of the desired cross-coupled product.[3] Furthermore, the toxicity of copper necessitates stringent purification methods to remove metal residues from active pharmaceutical ingredients (APIs).[7]
Consequently, the development of copper-free Sonogashira protocols has been a major focus in process chemistry and synthetic methodology.[1][5] These methods circumvent the aforementioned issues, offering cleaner reaction profiles and simplifying product isolation. This guide focuses on a particularly challenging substrate class: sterically hindered terminal alkynes, exemplified by Methyl 2,2-dimethylbut-3-ynoate. Its quaternary carbon center adjacent to the alkyne functionality presents a significant steric barrier, which can dramatically slow down key steps in the catalytic cycle.[3][8] Overcoming this challenge requires careful optimization of the catalyst system, base, and reaction conditions.
Mechanistic Considerations in Copper-Free Sonogashira Reactions
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate. The copper-free mechanism operates through a single palladium-based catalytic cycle, in contrast to the dual Pd/Cu cycles of the traditional method.[2][9] While several nuanced pathways have been proposed, the generally accepted mechanism involves the following key steps.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially with sterically hindered halides.[3]
-
Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne to form a palladium-acetylide species. The choice of base is critical; it must be strong enough to deprotonate the alkyne but not so nucleophilic as to cause side reactions.
-
Reductive Elimination: The aryl and alkynyl ligands on the palladium center couple and are eliminated, forming the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Recent studies also provide strong evidence for a pathway involving a tandem Pd/Pd cycle linked by a transmetalation process, where one palladium species activates the alkyne and transfers it to the palladium center bearing the aryl group.[9][12] This highlights the complexity of the reaction and the importance of precise catalyst control.
Optimizing Key Parameters for Hindered Substrates
The steric bulk of Methyl 2,2-dimethylbut-3-ynoate necessitates careful selection of reaction components to ensure efficient coupling. The gem-dimethyl group can impede the alkyne's approach to the palladium center, requiring more reactive catalytic systems and optimized conditions.
| Parameter | Recommended Choice | Rationale & In-Text Citation |
| Palladium Source | Air-stable Pd(II) Precatalyst (e.g., Pd(OAc)₂, [Pd(PPh₃)₂Cl₂]) | Precatalysts are readily available and are reduced in situ to the active Pd(0) species by amines or phosphine ligands, ensuring reproducibility.[2] For particularly challenging couplings, specialized precatalysts that readily form monoligated Pd(0) species can be highly effective.[3] |
| Ligand | Bulky, Electron-Rich Phosphine (e.g., P(t-Bu)₃, XPhos, P(p-tol)₃) | Bulky ligands promote the formation of highly reactive, monoligated 14-electron Pd(0) species.[3] This less-coordinated state is more accessible for both oxidative addition and subsequent steps involving the hindered alkyne. |
| Base | Sterically Hindered Amine (e.g., DBU, Diisopropylamine, TMP) | A strong, non-nucleophilic organic base is crucial. It efficiently deprotonates the alkyne without competing as a nucleophile. Sterically hindered amines have proven effective in promoting high yields.[13][14] Inorganic bases like Cs₂CO₃ can also be used, often in polar aprotic solvents. |
| Solvent | Anhydrous, Degassed Aprotic Solvent (e.g., THF, Dioxane, Toluene, DMF) | The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Using anhydrous, degassed solvents under an inert atmosphere (N₂ or Ar) is critical. Solvent choice can influence reaction rates and solubility.[4] |
| Temperature | Room Temperature to 80 °C | While many modern protocols work at room temperature, hindered substrates may require thermal energy to overcome activation barriers.[13][14] Start at a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of an aryl bromide with Methyl 2,2-dimethylbut-3-ynoate.
Materials:
-
Aryl bromide (1.0 equiv)
-
Methyl 2,2-dimethylbut-3-ynoate (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2.5 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (5 mol%) or other suitable phosphine ligand
-
1,8-Diazabicyclo[5.4.0]undec-7-ene [DBU] (2.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) or dioxane
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 2.5 mol%), and tri(tert-butyl)phosphine (10.1 mg, 0.05 mmol, 5 mol%).
-
Inerting the Atmosphere: Seal the flask, and then carefully evacuate the atmosphere and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add anhydrous, degassed THF (5 mL) via syringe. Stir the resulting suspension for 5-10 minutes. Subsequently, add DBU (0.30 mL, 2.0 mmol, 2.0 equiv) followed by Methyl 2,2-dimethylbut-3-ynoate (0.17 mL, 1.2 mmol, 1.2 equiv).
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the aryl bromide starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized); Insufficient temperature; Poor quality reagents/solvents. | Use a fresh source of palladium catalyst and ligand.[3] Ensure solvents are rigorously degassed and anhydrous. Increase the reaction temperature in 10 °C increments. |
| Alkyne Homocoupling | Although rare without copper, trace metal impurities or oxygen can sometimes promote this. | This protocol is designed to eliminate this issue. Ensure the system is strictly oxygen-free.[3] |
| Decomposition of Starting Material | Base may be too harsh or temperature too high for sensitive functional groups. | Switch to a milder base (e.g., Diisopropylethylamine) or a weaker inorganic base (e.g., K₂CO₃). Attempt the reaction at a lower temperature for a longer duration. |
| Hydrolysis of Ester | Presence of water in the reaction or during work-up with a strong base. | Ensure all reagents and solvents are anhydrous. Use a neutral or mildly acidic quench (e.g., sat. NH₄Cl) during work-up. |
Safety Precautions
-
Reagents: Methyl 2,2-dimethylbut-3-ynoate is a flammable liquid and may cause skin, eye, and respiratory irritation.[15] Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Phosphine ligands can be air-sensitive and have a strong odor. DBU is a strong base and can cause burns.
-
Procedure: Always perform the reaction under an inert atmosphere. The use of Schlenk line techniques is highly recommended. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The copper-free Sonogashira reaction is a powerful and versatile method for C-C bond formation. By carefully selecting a robust palladium/ligand system and optimizing the base and reaction conditions, even sterically demanding substrates like Methyl 2,2-dimethylbut-3-ynoate can be coupled efficiently. This protocol provides a reliable and scalable method, minimizing byproduct formation and eliminating toxic copper waste, making it highly attractive for applications in pharmaceutical synthesis and materials science.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Novák, Z., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1). [Link]
-
Jadhav, G. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Bora, U. J., et al. (2014). A supported palladium nanocatalyst for copper free acyl Sonogashira reactions: One-pot multicomponent synthesis of N-containing heterocycles. Green Chemistry. [Link]
-
Ariafard, A., et al. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Scheme 3. Mechanism of the copper-free Sonogashira crosscoupling reaction. [Link]
-
Al-Masum, M., & Kumar, M. (2005). A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. Tetrahedron Letters. [Link]
-
Dal-zotto, G., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]
-
Jadhav, G. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Wang, L., et al. (2010). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions. [Link]
-
Bakherad, M., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. [Link]
-
The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. [Link]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
-
Lee, C.-Y., et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules. [Link]
-
ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. [Link]
-
ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4. [Link]
-
Jadhav, G. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology. [Link]
-
Ghosh, A., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
-
Reddy, B. V. S., et al. (2010). Copper(I) Hydroxyapatite Catalyzed Sonogashira Reaction of Alkynes with Styrenyl Bromides. Reaction of cis-Styrenyl Bromides Forming Unsymmetric Diynes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. [Link]
-
Novák, Z., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetalation. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. PubChem Compound Summary for CID 15186997. [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
click chemistry applications of Methyl 2,2-dimethylbut-3-ynoate
An In-Depth Guide to the Application of Methyl 2,2-dimethylbut-3-ynoate in Click Chemistry
Authored by a Senior Application Scientist
This document provides a detailed exploration of Methyl 2,2-dimethylbut-3-ynoate, a specialized terminal alkyne, and its applications within the field of click chemistry. Tailored for researchers, scientists, and professionals in drug development, these notes offer both a theoretical framework and practical, field-tested protocols for leveraging this unique reagent in synthesis, bioconjugation, and materials science.
Introduction: The Unique Profile of Methyl 2,2-dimethylbut-3-ynoate in Click Chemistry
Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide array of functional groups and solvents.[1][2] The premier example of this philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4]
Methyl 2,2-dimethylbut-3-ynoate enters this field as a noteworthy building block. Its structure is distinguished by a terminal alkyne functionality coupled with a quaternary center bearing two methyl groups (a gem-dimethyl group) adjacent to the ester. This configuration introduces significant steric hindrance around the alkyne. While steric hindrance can sometimes be a liability in organic synthesis, in the context of drug discovery and materials science, it can be a strategic asset. The gem-dimethyl group, often referred to as a "magic methyl" group in medicinal chemistry, can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties by restricting conformational flexibility and improving metabolic stability.[5]
This guide focuses exclusively on the application of Methyl 2,2-dimethylbut-3-ynoate in CuAAC, as its terminal, non-strained structure makes it unsuitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a metal-free click reaction variant that relies on the release of ring strain from a cyclooctyne.[6][7]
The Impact of Steric Hindrance on CuAAC Reactivity
The defining feature of Methyl 2,2-dimethylbut-3-ynoate is the steric bulk imposed by the gem-dimethyl group. This has direct causal effects on its participation in the CuAAC reaction.
-
Reaction Kinetics: Compared to less hindered aliphatic or aromatic alkynes, the approach of the azide to the copper-acetylide intermediate is more restricted.[8] This can result in slower reaction rates. Consequently, experimental protocols often require adjustments, such as extended reaction times, slightly elevated temperatures, or increased catalyst concentrations to achieve full conversion.[8][9]
-
Ligand Choice: The choice of a copper-coordinating ligand becomes even more critical. Accelerating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous bioconjugations or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic media, are essential not only to stabilize the Cu(I) oxidation state but also to facilitate the catalytic cycle effectively in the presence of a sterically demanding substrate.[10]
-
Substrate Scope: While CuAAC is famously broad in scope, extremely bulky azides may react sluggishly with this alkyne. Pilot reactions are recommended to determine optimal conditions when coupling with other sterically encumbered partners.
Understanding these factors is key to designing successful experiments and interpreting their outcomes, transforming potential challenges into predictable and controllable variables.
Application Protocol: CuAAC with Methyl 2,2-dimethylbut-3-ynoate
The following protocols provide a validated starting point for small-scale synthesis and a more complex bioconjugation application.
Protocol for a Model Small-Molecule Synthesis
This protocol details the reaction between Methyl 2,2-dimethylbut-3-ynoate and Benzyl Azide to form Methyl 2,2-dimethyl-4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)butanoate.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate (CAS 95924-34-8)[11]
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 25 mL round-bottom flask, dissolve Methyl 2,2-dimethylbut-3-ynoate (1.0 eq., e.g., 126 mg, 1.0 mmol) and Benzyl Azide (1.05 eq., 140 mg, 1.05 mmol) in 10 mL of a 1:1 t-BuOH/H₂O mixture.
-
In a separate vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (0.05 eq., 12.5 mg, 0.05 mmol) in 1 mL of water.
-
Add the CuSO₄ solution to the reaction flask and stir for 5 minutes. The solution may turn a pale blue.
-
Prepare a fresh solution of Sodium Ascorbate (0.15 eq., 30 mg, 0.15 mmol) in 1 mL of water.
-
Add the Sodium Ascorbate solution dropwise to the reaction mixture. A color change to yellow or orange may be observed as Cu(II) is reduced to the active Cu(I) species.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, allow for a longer reaction time (e.g., 12-24 hours) compared to less hindered alkynes.
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol for Bioconjugation: Labeling an Azide-Modified Protein
This protocol describes the labeling of a protein containing an accessible azide group (e.g., incorporated via metabolic labeling or chemical modification) with Methyl 2,2-dimethylbut-3-ynoate.
Causality Behind Component Choices:
-
THPTA Ligand: This water-soluble ligand is crucial. It accelerates the reaction and protects the protein from potential damage by reactive oxygen species that can be generated by the Cu/ascorbate system.[10]
-
Buffer: A non-coordinating buffer like PBS or HEPES is used to maintain physiological pH without interfering with copper catalysis.
-
Reagent Stoichiometry: An excess of the alkyne and catalyst components is used to drive the reaction to completion on the valuable protein substrate.
Materials:
-
Azide-modified protein (e.g., at 1-5 mg/mL in PBS, pH 7.4)
-
Methyl 2,2-dimethylbut-3-ynoate
-
Stock Solutions:
-
20 mM CuSO₄ in water
-
50 mM THPTA in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
100 mM Methyl 2,2-dimethylbut-3-ynoate in DMSO
-
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein solution. For a 200 µL final reaction volume, start with ~180 µL of the protein solution.
-
Prepare a catalyst premix: combine 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. This maintains a 5:1 ligand-to-copper ratio to protect the biomolecule.[10] Let this mixture stand for 1-2 minutes.
-
Add 2 µL of the 100 mM alkyne stock solution to the protein solution. Mix gently. (Final alkyne concentration: 1 mM).
-
Add the 15 µL of the catalyst premix to the protein/alkyne mixture. (Final concentrations: 0.25 mM CuSO₄, 1.25 mM THPTA).
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM Sodium Ascorbate. (Final concentration: 2.5 mM).
-
Incubate the reaction at room temperature or 37°C for 2-4 hours. Gentle rocking or rotation is recommended.
-
Quench the reaction by adding 5 µL of 50 mM EDTA to chelate the copper.
-
Remove unreacted small molecules and catalyst components by passing the reaction mixture through a desalting column (e.g., spin column) equilibrated with PBS.
-
Analyze the labeled protein using SDS-PAGE (observing a mass shift) and/or Mass Spectrometry (LC-MS or MALDI-TOF) to confirm successful conjugation.
Data Summary and Visualization
The following table summarizes typical reaction parameters for the model synthesis.
| Parameter | Condition | Rationale |
| Alkyne:Azide Ratio | 1 : 1.05 | A slight excess of the azide ensures complete consumption of the primary alkyne substrate. |
| Catalyst Loading | 5 mol % CuSO₄ | Sufficient for catalysis; can be increased to 10 mol % if the reaction is sluggish. |
| Reducing Agent | 15 mol % Na-Ascorbate | Excess ascorbate ensures Cu(I) is maintained and prevents oxidative side reactions.[4] |
| Solvent | t-BuOH / H₂O (1:1) | A common solvent system that solubilizes both organic and inorganic reagents.[2] |
| Temperature | Room Temperature | Standard condition for CuAAC; gentle heating (35-40°C) can accelerate slow reactions. |
| Time | 12-24 hours | An extended timeframe to account for the steric hindrance of the alkyne. |
Diagrams of Key Processes
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Step-by-step workflow for protein labeling using CuAAC.
References
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Royal Society of Chemistry. [Link]
-
Cu-catalyzed azide-alkyne cycloaddition. PubMed. [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry. [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH). [Link]
-
Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Wiley Online Library. [Link]
-
Activating Azides and Alkynes for the Click Reaction with [Cu( a NHC) 2 I] or [Cu( a NHC) 2 ] + ( a NHC = Triazole-Derived Abnormal Carbenes): Structural Characterization and Catalytic Properties. ResearchGate. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH). [Link]
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health (NIH). [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]
-
Methyl 2,2-dimethylbut-3-ynoate. PubChem. [Link]
-
DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. [Link]
-
The growing applications of click chemistry. Roeder Research Lab. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. ResearchGate. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. National Institutes of Health (NIH). [Link]
-
Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
-
Bioconjugation Protocols. SpringerLink. [Link]
-
The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health (NIH). [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
-
Click Chemistry Methodology: The Novel Paintbrush of Drug Design. National Institutes of Health (NIH). [Link]
-
Methyl but-3-ynoate. PubChem. [Link]
-
Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Royal Society of Chemistry. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Cu-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methyl 2,2-dimethylbut-3-ynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] This application note provides a comprehensive guide to performing the CuAAC reaction with a sterically hindered alkyne, Methyl 2,2-dimethylbut-3-ynoate. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization, including catalyst and ligand selection, to overcome the challenges posed by sterically demanding substrates. The resulting triazole products are valuable building blocks in medicinal chemistry and materials science, finding applications in the development of novel therapeutics and functional polymers.[5][6][7]
Introduction: The Power of Click Chemistry and the Challenge of Steric Hindrance
The concept of "click chemistry," introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][8] The CuAAC reaction is the premier example of this philosophy, exhibiting remarkable functional group tolerance and proceeding under mild, often aqueous, conditions.[1][9] This has led to its widespread adoption in diverse fields such as drug discovery, bioconjugation, and materials science.[3][5][6][9]
The reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][4][] While the reaction is robust, its efficiency can be influenced by the steric and electronic properties of the substrates. Methyl 2,2-dimethylbut-3-ynoate presents a unique challenge due to the presence of a gem-dimethyl group adjacent to the alkyne functionality. This steric bulk can hinder the approach of the azide and the copper catalyst, potentially leading to slower reaction rates and lower yields.
This guide provides the necessary insights and protocols to successfully employ Methyl 2,2-dimethylbut-3-ynoate in CuAAC reactions, enabling the synthesis of highly functionalized triazole scaffolds.
Mechanistic Insights: A Stepwise Look at the Catalytic Cycle
Understanding the mechanism of the CuAAC reaction is paramount to troubleshooting and optimizing experimental conditions. The catalytic cycle, illustrated below, involves several key steps:
Figure 1: Simplified catalytic cycle of the CuAAC reaction.
-
Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne. This interaction increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate.[][11]
-
Coordination of the Azide: The organic azide then coordinates to the copper acetylide complex.
-
Cycloaddition: A six-membered copper metallacycle is formed in a step that is believed to be the rate-determining step.[] This is followed by a rearrangement to form a more stable copper(I) triazolide.
-
Protonation and Catalyst Regeneration: The copper triazolide is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst, which can then enter a new catalytic cycle.
For sterically hindered alkynes like Methyl 2,2-dimethylbut-3-ynoate, the initial formation of the copper acetylide and the subsequent cycloaddition step can be significantly slower. The use of appropriate ligands is crucial to stabilize the copper(I) catalyst and accelerate these steps.[12][13]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2,2-dimethylbut-3-ynoate | ≥95% | Commercially Available | Store under inert atmosphere. |
| Organic Azide | ≥97% | Varies | Ensure high purity. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Commercially Available | |
| Sodium Ascorbate | ≥99% | Commercially Available | Prepare fresh solutions. |
| Tris(benzyltriazolylmethyl)amine (TBTA) | ≥97% | Commercially Available | Ligand for organic solvents. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Commercially Available | Water-soluble ligand.[14] |
| Solvents (e.g., t-BuOH, H₂O, DMSO, THF) | Anhydrous/Deionized | Commercially Available | |
| Saturated Aqueous NH₄Cl | For workup. | ||
| Brine | For workup. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
General Protocol for CuAAC with Methyl 2,2-dimethylbut-3-ynoate
This protocol provides a robust starting point. Optimization may be required depending on the specific azide used.
Figure 2: General experimental workflow for the CuAAC reaction.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of Methyl 2,2-dimethylbut-3-ynoate in a suitable organic solvent (e.g., THF or DMSO).
-
Prepare a 1 M stock solution of the organic azide in the same solvent.
-
Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
Prepare a 0.1 M solution of the chosen ligand (TBTA in DMSO or THPTA in water).
-
Prepare a 1 M aqueous solution of sodium ascorbate. Note: This solution should be prepared fresh before use.
-
-
Reaction Setup:
-
To a reaction vial, add the Methyl 2,2-dimethylbut-3-ynoate stock solution (1.0 equiv).
-
Add the organic azide stock solution (1.05 equiv).
-
Add the solvent system (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O) to achieve a final alkyne concentration of 0.1-0.5 M.
-
Add the ligand solution (0.01-0.05 equiv).
-
Add the CuSO₄ solution (0.01-0.05 equiv). The solution may turn a pale blue color.
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution (0.1-0.2 equiv). The solution should turn colorless or pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.[1]
-
Stir the reaction mixture vigorously at room temperature. For sluggish reactions due to the sterically hindered alkyne, heating to 40-60 °C may be beneficial.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 2-24 hours).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of NH₄Cl (to remove the copper catalyst) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.
-
Optimization Strategies for a Sterically Hindered Alkyne
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 1-5 mol% Cu(I) | Higher loadings can accelerate the reaction but may complicate purification. Start with 1 mol% and increase if necessary. |
| Ligand Selection | TBTA (organic), THPTA (aqueous) | Ligands stabilize the Cu(I) oxidation state and accelerate the reaction, which is crucial for sterically hindered substrates.[12][13][14][15] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A slight excess of ligand can be beneficial, but a large excess may inhibit the reaction by fully coordinating the copper center.[15] |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, THF/H₂O | Co-solvent systems are often necessary to solubilize all reactants. DMSO can also help to disrupt inhibitory ligand-copper interactions.[15] |
| Temperature | Room Temperature to 60 °C | While many CuAAC reactions proceed at room temperature, moderate heating can overcome the activation barrier for sterically demanding substrates. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can lead to faster reaction rates. |
Potential Side Reactions and Purification Challenges
While CuAAC is a highly reliable reaction, some side reactions can occur, particularly with prolonged reaction times or in the presence of oxygen.
-
Oxidative Homocoupling (Glaser Coupling): The copper acetylide intermediate can undergo oxidative homocoupling to form a diacetylene byproduct. This is often minimized by using a slight excess of sodium ascorbate to maintain a reducing environment.[1]
-
Decomposition of Reagents: Some azides or alkynes may be unstable under the reaction conditions, especially if heating is required.
Purification of the triazole product can sometimes be complicated by residual copper. The triazole nitrogen atoms can chelate to copper, making its removal difficult.[16] Washing with a saturated aqueous solution of NH₄Cl or a dilute solution of EDTA can help to sequester and remove the copper ions.[16]
Applications in Research and Development
The 1,2,3-triazole core is a valuable pharmacophore in drug discovery due to its metabolic stability, ability to form hydrogen bonds, and dipole character.[5][7] Triazoles synthesized from Methyl 2,2-dimethylbut-3-ynoate can be incorporated into a wide range of small molecules for screening as potential therapeutic agents, including anticancer, antimicrobial, and antiviral agents.[5][6][7] Furthermore, the "click" nature of this reaction allows for the efficient labeling of biomolecules and the synthesis of functionalized polymers and materials.
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Methyl 2,2-dimethylbut-3-ynoate provides a powerful and versatile method for the synthesis of sterically encumbered 1,4-disubstituted 1,2,3-triazoles. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, and reaction conditions, researchers can overcome the challenges associated with this sterically hindered alkyne. The detailed protocols and optimization strategies presented in this application note serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the efficient construction of novel molecular architectures.
References
-
Mechanism of Copper (I)-Catalyzed Cycloaddition of Azides to Terminal Alkynes: A Quantum Mechanical Investigation. (2023). ResearchGate. Retrieved from [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. (n.d.). Bioclone. Retrieved from [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). ResearchGate. Retrieved from [Link]
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. (2017). ResearchGate. Retrieved from [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (2017). Catalysis Science & Technology. Retrieved from [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. Retrieved from [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (2007). Chemical Reviews. Retrieved from [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. Retrieved from [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2023). MDPI. Retrieved from [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (2011). PMC. Retrieved from [Link]
-
Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. (2025). ResearchGate. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Side reactions of macromonomers under CuAAC condition. (n.d.). ResearchGate. Retrieved from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2014). Chemical Society Reviews. Retrieved from [Link]
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. Retrieved from [Link]
-
1,2,3-Triazoles: Synthesis and Biological Application. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Applications of Triazole Derivatives – A Review. (2013). ResearchGate. Retrieved from [Link]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. (2019). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2020). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2017). PMC. Retrieved from [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (2019). Springer Protocols. Retrieved from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2016). PMC. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. Retrieved from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011). Jena Bioscience. Retrieved from [Link]
-
Synthesis and Applications of 1,2,3-Triazoles. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. (2021). DTU Research Database. Retrieved from [Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). PMC. Retrieved from [Link]
-
Methyl 2,2-dimethylbut-3-ynoate. (n.d.). PubChem. Retrieved from [Link]
-
DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. (2004). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Modern Advances in Click Reactions and applications. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. bioclone.net [bioclone.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 15. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using Methyl 2,2-dimethylbut-3-ynoate
Introduction: The Strategic Importance of 1,2,3-Triazoles and the Role of "Click Chemistry"
The 1,2,3-triazole moiety has emerged as a critical pharmacophore in modern medicinal chemistry and drug development.[1][2] This five-membered heterocyclic ring system is not merely a passive linker; its unique electronic properties, including a significant dipole moment, hydrogen bonding capabilities, and metabolic stability, allow it to actively participate in molecular recognition events with biological targets.[3] Consequently, 1,2,3-triazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[4][5]
The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these vital scaffolds.[6][7] This reaction offers a highly efficient, regioselective, and versatile method for constructing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides under mild, often aqueous, conditions.[8] The near-perfect reliability and broad functional group tolerance of the CuAAC reaction have made it an indispensable tool for generating libraries of diverse molecular entities for high-throughput screening in drug discovery.[6]
This application note provides a detailed guide to the synthesis of 1,2,3-triazoles utilizing a sterically hindered yet valuable building block: Methyl 2,2-dimethylbut-3-ynoate . We will delve into the mechanistic nuances of the CuAAC reaction, present optimized protocols for handling this specific alkyne, and discuss the implications of the gem-dimethyl group on the reaction and the properties of the resulting triazole products.
The Unique Profile of Methyl 2,2-dimethylbut-3-ynoate in Triazole Synthesis
Methyl 2,2-dimethylbut-3-ynoate presents a unique structural motif for the synthesis of novel 1,2,3-triazoles. The key feature of this alkyne is the gem-dimethyl group positioned alpha to the alkyne functionality. This structural element imparts specific characteristics that must be considered during reaction design and execution.
Causality of the Gem-Dimethyl Effect:
The presence of the two methyl groups introduces significant steric bulk around the reaction center. This steric hindrance can influence the rate of the CuAAC reaction.[9] While "click" reactions are generally robust, highly congested substrates may require optimized conditions, such as elevated temperatures, longer reaction times, or the use of specific ligands to facilitate the catalytic cycle.
However, the gem-dimethyl group also offers several advantages in drug design. It can:
-
Enhance Metabolic Stability: The quaternary carbon center can shield adjacent functional groups from enzymatic degradation, potentially improving the pharmacokinetic profile of a drug candidate.
-
Modulate Lipophilicity: The introduction of two methyl groups increases the lipophilicity of the resulting triazole, which can be strategically employed to fine-tune the molecule's solubility and membrane permeability.
-
Induce Specific Conformations: The steric bulk can restrict the rotation of the triazole ring and its substituents, locking the molecule into a specific, biologically active conformation.
Reaction Mechanism: A Stepwise Look at the CuAAC
The CuAAC reaction is not a concerted pericyclic reaction like the thermal Huisgen cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates, which dramatically accelerates the reaction and ensures high regioselectivity for the 1,4-isomer.[6]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following protocols provide a starting point for the synthesis of 1,2,3-triazoles using Methyl 2,2-dimethylbut-3-ynoate. Optimization may be required depending on the specific azide used.
Protocol 1: Standard CuAAC Conditions
This protocol is suitable for many organic azides and serves as a good initial screening condition.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Water (Deionized)
Procedure:
-
In a clean, dry reaction vial, dissolve Methyl 2,2-dimethylbut-3-ynoate (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (to achieve a 0.1 M concentration of the alkyne).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, 1 M).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, 1 M).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole.
Protocol 2: Optimized Conditions for Sterically Hindered or Less Reactive Azides
For azides that are sterically demanding or electronically deactivated, the following modifications can improve reaction rates and yields.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate
-
Sterically Hindered/Less Reactive Organic Azide
-
Copper(I) Iodide (CuI)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of Methyl 2,2-dimethylbut-3-ynoate (1.0 eq) and the organic azide (1.1 eq) in DMF or DMSO (to achieve a 0.2 M concentration of the alkyne), add TBTA (0.1 eq).
-
Add Copper(I) Iodide (0.05 eq) to the mixture.
-
Finally, add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at a slightly elevated temperature (e.g., 40-60 °C) and monitor its progress.
-
Workup and purification are performed as described in Protocol 1.
Rationale for Modified Conditions:
-
Copper(I) Source: Using a direct Cu(I) source like CuI can sometimes be more efficient than in situ reduction of Cu(II).
-
Ligand: Ligands like TBTA stabilize the Cu(I) oxidation state and accelerate the catalytic cycle, which is particularly beneficial for challenging substrates.[8]
-
Base: A non-nucleophilic base like DIPEA can facilitate the formation of the copper acetylide intermediate without competing side reactions.
-
Solvent: Polar aprotic solvents like DMF or DMSO can enhance the solubility of reactants and promote the reaction.
-
Temperature: Gentle heating can provide the necessary activation energy to overcome the steric barrier.
Data Presentation: Expected Outcomes
The following table provides representative data for the synthesis of a model 1,2,3-triazole using Methyl 2,2-dimethylbut-3-ynoate and Benzyl Azide under the conditions outlined in Protocol 1.
| Entry | Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Methyl 2,2-dimethylbut-3-ynoate | Benzyl Azide | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O (1:1) | 2 | >95 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 1,2,3-triazoles using Methyl 2,2-dimethylbut-3-ynoate.
Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Conclusion and Future Perspectives
Methyl 2,2-dimethylbut-3-ynoate is a valuable and versatile building block for the synthesis of novel 1,2,3-triazoles. While its sterically hindered nature requires careful consideration of reaction conditions, the resulting triazoles with a gem-dimethyl moiety offer intriguing possibilities for modulating the physicochemical and pharmacological properties of drug candidates. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this unique alkyne in their drug discovery and development programs. Further investigations into the use of more advanced catalytic systems and flow chemistry setups could further enhance the efficiency of these transformations, paving the way for the rapid generation of diverse and potent 1,2,3-triazole-based therapeutic agents.
References
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 2,2-dimethylbut-3-ynoate as a Versatile Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the demand for molecular building blocks that offer both structural novelty and synthetic versatility is paramount. Methyl 2,2-dimethylbut-3-ynoate emerges as a distinguished reagent, uniquely equipped to meet these demands. Its structure features a terminal alkyne, a functional group of immense utility, particularly as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] Furthermore, the presence of a quaternary center bearing two methyl groups imparts significant steric influence, which can be strategically exploited to modulate pharmacokinetic properties and binding interactions of derivative compounds. This guide provides an in-depth exploration of methyl 2,2-dimethylbut-3-ynoate, presenting its applications, detailed experimental protocols, and the scientific rationale behind its use in medicinal chemistry.
Physicochemical Characteristics and Strategic Value
Methyl 2,2-dimethylbut-3-ynoate is a flammable liquid characterized by the IUPAC name methyl 2,2-dimethylbut-3-ynoate.[3] Its core value in medicinal chemistry is derived from two key structural features: the reactive terminal alkyne and the sterically demanding gem-dimethyl group. This combination allows for its facile incorporation into complex molecules, creating a stable, five-membered triazole ring upon reaction with an azide, while simultaneously introducing a bulky motif that can enhance metabolic stability or explore specific pockets within a biological target.
| Property | Value | Source |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | PubChem[3] |
| CAS Number | 95924-34-8 | PubChem[3] |
| Molecular Formula | C₇H₁₀O₂ | PubChem[3] |
| Molecular Weight | 126.15 g/mol | PubChem[3] |
| Appearance | Liquid | Fluorochem[4] |
| Boiling Point | 59-61 °C | Fluorochem[4] |
| Hazards | Flammable liquid and vapor; Causes skin and serious eye irritation; May cause respiratory irritation.[3] | PubChem[3] |
Core Applications in Drug Discovery
The utility of methyl 2,2-dimethylbut-3-ynoate spans several critical areas of medicinal chemistry, primarily centered on the synthesis of novel therapeutic agents and chemical probes.
Construction of Novel Antiviral Agents
The development of new antiviral drugs is a continuous necessity, driven by the emergence of resistant viral strains and new pathogens.[5] Many antiviral agents are heterocyclic compounds, and the synthesis of novel analogs is a key strategy for improving efficacy and overcoming resistance.[6][7]
Methyl 2,2-dimethylbut-3-ynoate serves as an excellent building block for creating analogs of established antiviral drugs like Favipiravir.[7][8][9][10] Favipiravir, a pyrazine derivative, functions by inhibiting viral RNA-dependent RNA polymerase.[7][10] By introducing an azide functionality onto the core pyrazine scaffold, one can readily "click" methyl 2,2-dimethylbut-3-ynoate into place. This strategy allows for the rapid generation of a library of analogs where the triazole ring acts as a bioisostere and the dimethylated ester moiety explores new binding space within the enzyme's active site. This approach is a powerful tool in structure-activity relationship (SAR) studies aimed at discovering next-generation antiviral therapies.
Sources
- 1. confluore.com.cn [confluore.com.cn]
- 2. broadpharm.com [broadpharm.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 2,2-dimethylbut-3-ynoate in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: Unlocking New Potential in Agrochemical Design
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic selection of molecular building blocks is paramount. Methyl 2,2-dimethylbut-3-ynoate, a structurally unique terminal alkyne, emerges as a highly promising scaffold for the construction of novel pesticides. Its distinct combination of a reactive terminal alkyne and a sterically demanding gem-dimethyl group offers a powerful toolkit for synthetic chemists to innovate and optimize agrochemical candidates.
The terminal alkyne functionality is a versatile handle for a myriad of chemical transformations, most notably for the construction of heterocyclic rings, which form the core of many successful herbicides and fungicides.[1][2][3] The gem-dimethyl group, positioned adjacent to the reactive center, imparts several desirable properties to the final molecule. It can enhance metabolic stability by shielding susceptible bonds from enzymatic degradation, increase lipophilicity to improve membrane permeability, and lock in specific conformations that can lead to higher target affinity. This guide provides an in-depth exploration of the potential applications of Methyl 2,2-dimethylbut-3-ynoate in agrochemical synthesis, complete with detailed protocols and mechanistic insights.
Key Structural Motifs and Their Agrochemical Significance
The Terminal Alkyne: A Gateway to Heterocyclic Scaffolds
Terminal alkynes are foundational building blocks in modern synthetic chemistry, offering a linear, rigid structure that can be readily transformed into a wide array of functional groups and cyclic systems.[4][5][6] In agrochemical synthesis, their ability to participate in cycloaddition reactions is of particular importance for the creation of bioactive heterocycles.[7][8][9]
The Gem-Dimethyl Group: A Tool for Physicochemical Optimization
The presence of a gem-dimethyl group can significantly influence the biological activity and pharmacokinetic profile of a molecule. This structural motif is often employed in drug and agrochemical design to:
-
Enhance Metabolic Stability: The quaternary carbon can block metabolic oxidation at that position, prolonging the active life of the compound in the target organism.
-
Increase Lipophilicity: The two methyl groups contribute to the overall non-polarity of the molecule, which can improve its ability to cross biological membranes and reach its target site.
-
Influence Conformation: The steric bulk of the gem-dimethyl group can restrict the rotation of adjacent bonds, leading to a more defined molecular shape that may fit more precisely into the active site of a target enzyme or receptor.
Synthetic Applications in Agrochemical Development
The unique structure of Methyl 2,2-dimethylbut-3-ynoate makes it an ideal starting material for the synthesis of a variety of agrochemical classes. Below, we detail its potential application in the synthesis of pyrazole-based herbicides, a class of compounds known for their potent and broad-spectrum weed control.
Application I: Synthesis of Pyrazole-Based Herbicides
Pyrazole-containing herbicides are a significant class of agrochemicals that often act by inhibiting key plant enzymes.[2][3][10] The synthesis of multisubstituted pyrazoles can be efficiently achieved through the reaction of 1,3-dicarbonyl compounds with hydrazines, or via cycloaddition reactions with alkynes.
Here, we propose a synthetic route to a novel pyrazole herbicide candidate starting from Methyl 2,2-dimethylbut-3-ynoate. This protocol illustrates how the unique features of this building block can be leveraged to create a complex and potentially highly active molecule.
Experimental Protocols
Protocol 1: Synthesis of a 3-(gem-Dimethyl)-5-substituted Pyrazole Intermediate
This protocol outlines a plausible, though not yet experimentally validated, multi-step synthesis of a key pyrazole intermediate from Methyl 2,2-dimethylbut-3-ynoate.
Workflow Diagram:
Caption: Synthetic workflow for a pyrazole intermediate.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| Methyl 2,2-dimethylbut-3-ynoate | 95924-34-8 | Commercial Source |
| Ethyl Acetate | 141-78-6 | Commercial Source |
| Sodium Ethoxide | 141-52-6 | Commercial Source |
| Hydrazine Hydrate | 10217-52-4 | Commercial Source |
| Ethanol, Anhydrous | 64-17-5 | Commercial Source |
| Diethyl Ether | 60-29-7 | Commercial Source |
| Hydrochloric Acid (1 M) | 7647-01-0 | Commercial Source |
| Saturated Sodium Bicarbonate Solution | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Commercial Source |
Step-by-Step Methodology:
Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopent-5-ynoate
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 50 mL of anhydrous diethyl ether.
-
Add sodium ethoxide (1.2 eq) to the flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of Methyl 2,2-dimethylbut-3-ynoate (1.0 eq) and ethyl acetate (1.5 eq) in 20 mL of anhydrous diethyl ether.
-
Add the solution from step 3 dropwise to the stirred suspension of sodium ethoxide at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is neutral.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 2: Synthesis of 5-(gem-Dimethyl-ethynyl)-3-methyl-1H-pyrazol-5-ol
-
Dissolve the crude Ethyl 4,4-dimethyl-3-oxopent-5-ynoate from Step 1 in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole intermediate.
Application II: [3+2] Cycloaddition Reactions for Triazole Synthesis
The terminal alkyne of Methyl 2,2-dimethylbut-3-ynoate is also a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form 1,2,3-triazoles. Triazole-based compounds have shown significant promise as fungicides.
Reaction Workflow Diagram:
Caption: [3+2] Cycloaddition for triazole synthesis.
General Protocol for [3+2] Cycloaddition:
-
In a suitable reaction vessel, dissolve Methyl 2,2-dimethylbut-3-ynoate (1.0 eq) and a substituted aryl azide (1.0 eq) in a suitable solvent (e.g., THF, DMF).
-
Add a copper(I) source, such as copper(I) iodide (0.05 eq), and a base, such as N,N-diisopropylethylamine (DIPEA) (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1,2,3-triazole.
Conclusion and Future Outlook
Methyl 2,2-dimethylbut-3-ynoate represents a largely untapped but highly valuable building block for the synthesis of novel agrochemicals. Its unique combination of a reactive terminal alkyne and a stabilizing gem-dimethyl group provides a robust platform for the creation of diverse and complex molecular architectures. The protocols detailed herein for the synthesis of pyrazole and triazole derivatives serve as a starting point for further exploration and development. Researchers in the agrochemical field are encouraged to investigate the full potential of this versatile reagent in their discovery programs. The logical application of such strategically designed building blocks will undoubtedly pave the way for the next generation of high-performing and sustainable crop protection solutions.
References
-
The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. [Link]
-
A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine-oxide. [Link]
-
gem-Difluorovinyl Derivatives as Insecticides and Acaricides. [Link]
-
Pyrazole synthesis. [Link]
-
Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. [Link]
-
Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. [Link]
-
Synthesis (5) - Reactions of Alkynes. [Link]
-
Synthesis of antifungal gem-difluoroallylsilane compounds via radical transfer strategy. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]
- Synthesis of 4amino-2-butenoyl chlorides and their use in the prepar
-
Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. [Link]
-
Engineered Biosynthesis of Alkyne-tagged Polyketides. [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. [Link]
-
gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]
-
Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. [Link]
-
Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]
-
Terminal alkyne synthesis by C-C coupling. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. [Link]
-
Novel synthesis and regiospecific cycloaddition reactions of perfluoro-3-methylbut-1-yne. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions [ccspublishing.org.cn]
- 6. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 7. maxapress.com [maxapress.com]
- 8. Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective [scielo.org.mx]
- 9. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Complex Esters from Methyl 2,2-dimethylbut-3-ynoate
Introduction: The Versatility of a Sterically Hindered Alkyne Building Block
Methyl 2,2-dimethylbut-3-ynoate is a versatile and sterically hindered building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne, a quaternary center, and an ester functionality, opens a gateway to a diverse array of complex molecular architectures. The electron-withdrawing nature of the methyl ester group activates the alkyne for a variety of transformations, making it a valuable precursor for the synthesis of novel acyclic and heterocyclic compounds. This guide provides detailed application notes and protocols for the synthesis of complex esters derived from Methyl 2,2-dimethylbut-3-ynoate, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development.
The strategic placement of the gem-dimethyl group adjacent to the ester provides steric shielding, which can influence regioselectivity and stereoselectivity in certain reactions. Furthermore, the terminal alkyne is amenable to a wide range of transformations, including conjugate additions, cycloaddition reactions, and transition-metal-catalyzed cross-couplings. These reactions allow for the facile introduction of various functional groups and the construction of intricate molecular scaffolds, which are often sought after in the development of new therapeutic agents and functional materials.
This document will delve into three key synthetic applications of Methyl 2,2-dimethylbut-3-ynoate:
-
Conjugate Addition Reactions: The formation of β-amino and β-thioesters through Michael-type additions.
-
[3+2] Cycloaddition Reactions: The synthesis of highly functionalized triazole and pyrazole heterocycles.
-
Transition-Metal-Catalyzed Cross-Coupling: The construction of carbon-carbon bonds via Sonogashira coupling.
Each section will provide a theoretical background, detailed experimental protocols, and representative data to guide the synthetic chemist in leveraging the full potential of this valuable starting material.
Conjugate Addition Reactions: Access to Functionalized β-Amino and β-Thioesters
The electron-deficient nature of the alkyne in Methyl 2,2-dimethylbut-3-ynoate makes it an excellent Michael acceptor for the conjugate addition of various nucleophiles.[1] This reaction provides a straightforward route to highly functionalized β-amino and β-thioesters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]
The general mechanism involves the nucleophilic attack at the β-carbon of the alkyne, followed by protonation to yield the corresponding vinylogous ester. The stereochemical outcome of the addition is often dependent on the nature of the nucleophile and the reaction conditions.
Aza-Michael Addition: Synthesis of β-Amino Esters
The addition of amines to activated alkynes, known as the aza-Michael addition, is a powerful tool for the synthesis of β-enamino esters.[4][5] These compounds are versatile intermediates for the preparation of β-amino acids and nitrogen-containing heterocycles. The reaction can be performed under catalyst-free conditions or with the aid of a base or Lewis acid catalyst to enhance the reaction rate.[2][5]
Caption: Workflow for the Aza-Michael Addition.
Protocol 1: Synthesis of Methyl 3-(benzylamino)-2,2-dimethylbut-2-enoate
This protocol describes a general procedure for the aza-Michael addition of benzylamine to Methyl 2,2-dimethylbut-3-ynoate.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate
-
Benzylamine
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,2-dimethylbut-3-ynoate (1.0 mmol, 1.0 eq) in methanol (5 mL).
-
To this solution, add benzylamine (1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., 50 °C) can be applied.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired β-amino ester.
Expected Outcome:
The reaction is expected to yield the corresponding β-enamino ester. The yield and diastereoselectivity may vary depending on the specific amine used. For analogous reactions of amines with methyl acrylates, yields are often high, ranging from moderate to excellent.[6]
Table 1: Representative Data for Aza-Michael Additions to Activated Alkenes (Analogous Systems)
| Entry | Amine | Michael Acceptor | Conditions | Yield (%) | Reference |
| 1 | Benzylamine | Methyl Methacrylate | MeOH, 115-130 °C, MW | 97 | [6] |
| 2 | Pyrrolidine | Acrylonitrile | Neat, rt | 95 | [2] |
| 3 | Piperidine | Methyl Acrylate | Neat, rt | 92 | [2] |
Note: This data is for analogous systems and serves as a general guide. Actual yields with Methyl 2,2-dimethylbut-3-ynoate may differ.
Thia-Michael Addition: Synthesis of β-Thioesters
The conjugate addition of thiols to activated alkynes provides a direct route to β-thioesters.[3] These sulfur-containing compounds are important building blocks in organic synthesis and have applications in medicinal chemistry. The thia-Michael addition is typically a highly efficient reaction that can often be performed under mild, catalyst-free conditions.[3]
Caption: Mechanism of the Thia-Michael Addition.
Protocol 2: Synthesis of Methyl 2,2-dimethyl-3-(phenylthio)but-2-enoate
This protocol outlines a general procedure for the thia-Michael addition of thiophenol to Methyl 2,2-dimethylbut-3-ynoate.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate
-
Thiophenol
-
Dichloromethane (DCM) or a polar aprotic solvent
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve Methyl 2,2-dimethylbut-3-ynoate (1.0 mmol, 1.0 eq) in a suitable solvent such as dichloromethane (5 mL).
-
Add thiophenol (1.05 mmol, 1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure β-thioester.
Expected Outcome:
The thia-Michael addition to activated alkynes is generally a high-yielding reaction. The product is typically a mixture of (E)- and (Z)-isomers, with the stereochemical outcome influenced by the reaction conditions and the steric bulk of the substrates.
[3+2] Cycloaddition Reactions: Construction of Heterocyclic Esters
[3+2] Cycloaddition reactions are powerful transformations for the synthesis of five-membered heterocyclic rings.[7] Methyl 2,2-dimethylbut-3-ynoate serves as an excellent dipolarophile in these reactions, reacting with 1,3-dipoles such as azides and hydrazines to afford highly substituted triazoles and pyrazoles, respectively. These heterocyclic motifs are prevalent in a vast number of pharmaceuticals and agrochemicals.
Azide-Alkyne Cycloaddition: Synthesis of Triazole Esters
The reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[][9] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly noteworthy for its high efficiency, mild reaction conditions, and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[][9][10]
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition.
Protocol 3: Synthesis of Methyl 1-benzyl-4-(1-methoxy-2,2-dimethyl-1-oxopropan-2-yl)-1H-1,2,3-triazole
This protocol provides a general method for the CuAAC reaction between Methyl 2,2-dimethylbut-3-ynoate and benzyl azide.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
In a vial, dissolve Methyl 2,2-dimethylbut-3-ynoate (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and water (4 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in water (1 mL).
-
Prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq) in water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure triazole ester.
Expected Outcome:
The CuAAC reaction is known for its high yields, often exceeding 90%. The reaction is highly regioselective, affording the 1,4-disubstituted triazole as the sole product.
Reaction with Hydrazines: Synthesis of Pyrazole Esters
The condensation of hydrazines with β-ketoesters or their equivalents is a classical and reliable method for the synthesis of pyrazoles.[11][12] Methyl 2,2-dimethylbut-3-ynoate can react with hydrazines in a tandem process involving an initial Michael addition followed by intramolecular cyclization and dehydration to afford highly substituted pyrazole esters. The regioselectivity of the reaction is dependent on the substitution pattern of the hydrazine.
Protocol 4: Synthesis of Methyl 5-(1-methoxy-2,2-dimethyl-1-oxopropan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate (Illustrative)
This protocol is an adaptation for the synthesis of a pyrazole derivative, illustrating the general principle.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate
-
Phenylhydrazine
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Sodium acetate (optional, as a base)
Procedure:
-
To a solution of Methyl 2,2-dimethylbut-3-ynoate (1.0 mmol, 1.0 eq) in ethanol or acetic acid (5 mL), add phenylhydrazine (1.0 mmol, 1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to give the desired pyrazole ester.
Expected Outcome:
The reaction is expected to produce the corresponding pyrazole ester. The use of substituted hydrazines can lead to a mixture of regioisomers. Yields for pyrazole synthesis from related 1,3-dicarbonyl precursors are generally good to excellent.[1][12]
Transition-Metal-Catalyzed Cross-Coupling: Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[13] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper.[14][15] Methyl 2,2-dimethylbut-3-ynoate, as a terminal alkyne, is an excellent substrate for this transformation, enabling the synthesis of a wide range of aryl- and vinyl-substituted propiolic esters.
Caption: Simplified Catalytic Cycle for the Sonogashira Coupling.
Protocol 5: Copper-Free Sonogashira Coupling of Methyl 2,2-dimethylbut-3-ynoate with an Aryl Bromide
This protocol is adapted from a highly efficient copper-free Sonogashira coupling of a structurally similar alkyne.[13][14]
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(p-tolyl)phosphine (P(p-tol)₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%), P(p-tol)₃ (0.06 mmol, 6 mol%), and the aryl bromide (1.0 mmol, 1.0 eq).
-
Add anhydrous THF (5 mL) via syringe and stir the mixture at room temperature until the catalyst components are dissolved.
-
Add DBU (3.0 mmol, 3.0 eq) to the flask via syringe.
-
Add Methyl 2,2-dimethylbut-3-ynoate (1.2 mmol, 1.2 eq) via syringe.
-
Immerse the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides [14]
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-Bromoanisole | 95 |
| 2 | 4-Bromotoluene | 94 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 85 |
| 4 | 1-Bromonaphthalene | 92 |
| 5 | 3-Bromopyridine | 88 |
Note: This data is for the coupling of 2-methyl-3-butyn-2-ol, a close structural analog of Methyl 2,2-dimethylbut-3-ynoate. Yields are expected to be comparable.
Conclusion
Methyl 2,2-dimethylbut-3-ynoate is a highly valuable and versatile building block for the synthesis of a wide range of complex esters. The protocols and application notes provided herein demonstrate its utility in conjugate additions, [3+2] cycloadditions, and Sonogashira cross-coupling reactions. These methodologies offer researchers and drug development professionals reliable and efficient pathways to novel acyclic and heterocyclic structures with significant potential in various fields of chemical science. The steric hindrance provided by the gem-dimethyl group can be strategically employed to influence reactivity and selectivity, making this reagent a powerful tool in the arsenal of the modern synthetic chemist.
References
-
Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry, 17, 1836–1893. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 384-93. [Link]
-
Nucleophilic conjugate addition. (n.d.). Wikipedia. [Link]
-
Cardenas, F., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(12), 3074-3083. [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). University of California, Irvine. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). National Institutes of Health. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). PubMed. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. [Link]
-
Brevet, D. et al. (2020). Conditional Copper-Catalyzed Azide-Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie International Edition, 59(21), 8140-8144. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Cu-Catalyzed AziderAlkyne Cycloaddition. (n.d.). Moodle@Units. [Link]
-
Mmatli, E. E., & Pathak, R. (2020). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 25(22), 5434. [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). SpringerLink. [Link]
-
Ranu, B. C., & Dey, S. S. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(7), 76-81. [Link]
-
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (2020). ResearchGate. [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
-
van der Wal, S. J. A., et al. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. Chemical Science, 12(1), 247-253. [Link]
-
Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta, 96(3), 141-152. [Link]
-
Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. (n.d.). ResearchGate. [Link]
-
Molbank | Topical Collection : Heterocycle Reactions. (n.d.). MDPI. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 12. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 15. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Application Notes & Protocols: Methyl 2,2-Dimethylbut-3-ynoate in the Synthesis of Functionalized Hydrocarbons
Introduction: The Unique Utility of a Sterically Hindered Alkyne
Methyl 2,2-dimethylbut-3-ynoate is a versatile chemical building block that holds significant potential for researchers, scientists, and drug development professionals. Its structure, featuring a terminal alkyne adjacent to a quaternary, gem-dimethyl substituted carbon, offers a unique combination of reactivity and steric influence. This arrangement is pivotal in directing the outcomes of various organic transformations, enabling the synthesis of complex and highly functionalized hydrocarbon frameworks. The electron-withdrawing nature of the methyl ester group activates the alkyne for a range of nucleophilic and cycloaddition reactions, while the bulky gem-dimethyl group provides steric shielding, influencing regioselectivity and stabilizing adjacent reactive intermediates.
This document serves as a technical guide, providing in-depth application notes and detailed protocols for leveraging Methyl 2,2-dimethylbut-3-ynoate in key synthetic methodologies.
Compound Identification and Properties
| Property | Value |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate[1] |
| CAS Number | 95924-34-8[1] |
| Molecular Formula | C₇H₁₀O₂[1] |
| Molecular Weight | 126.15 g/mol [1] |
| SMILES | CC(C)(C#C)C(=O)OC[1] |
| Appearance | Flammable liquid and vapor[1] |
Safety and Handling: Methyl 2,2-dimethylbut-3-ynoate is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Core Application: Transition-Metal-Catalyzed Cross-Coupling
The terminal alkyne of methyl 2,2-dimethylbut-3-ynoate is an excellent substrate for transition-metal-catalyzed reactions, particularly Sonogashira coupling. This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a direct route to conjugated enyne systems and substituted aromatic structures.
Workflow for Sonogashira Cross-Coupling
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Protocol 2.1: Palladium-Catalyzed Sonogashira Coupling with Iodobenzene
This protocol describes a representative procedure for the coupling of methyl 2,2-dimethylbut-3-ynoate with iodobenzene to synthesize methyl 2,2-dimethyl-4-phenylbut-3-ynoate.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02 equiv)
-
Copper(I) iodide, CuI (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv).
-
Add anhydrous THF, followed by triethylamine. Stir the mixture for 5 minutes at room temperature.
-
Add methyl 2,2-dimethylbut-3-ynoate (1.0 equiv) and iodobenzene (1.1 equiv) sequentially via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Resuspend the residue in diethyl ether and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Senior Application Scientist's Note: The use of a copper(I) co-catalyst is crucial for facilitating the transmetalation step in the catalytic cycle. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. The reaction is typically run under inert conditions to prevent the oxidative degradation of the Pd(0) catalyst.
Core Application: [3+2] Cycloaddition Reactions
The activated alkyne in methyl 2,2-dimethylbut-3-ynoate is a potent dipolarophile for [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the thermal Huisgen cycloaddition. These reactions provide a highly efficient and regioselective route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the CuAAC reaction.
Protocol 3.1: CuAAC Reaction with Benzyl Azide
This protocol details the synthesis of a 1,4-disubstituted triazole using benzyl azide as the dipole.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
tert-Butanol/Water (1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve methyl 2,2-dimethylbut-3-ynoate (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of CuSO₄·5H₂O (0.05 equiv).
-
Stir the resulting suspension vigorously at room temperature for 8-12 hours. The reaction often exhibits a color change as the Cu(I) species is formed.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure triazole.
Senior Application Scientist's Note: Sodium ascorbate is a convenient reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ.[2] The t-butanol/water solvent system is effective for dissolving both organic substrates and inorganic salts, creating a homogeneous reaction environment that accelerates the cycloaddition.
Core Application: Conjugate Addition Reactions
While less common for alkynes than for alkenes, the electron-deficient triple bond in methyl 2,2-dimethylbut-3-ynoate can act as a Michael acceptor in conjugate addition reactions, particularly with soft nucleophiles like thiols or certain cuprates.[3][4] This reaction leads to the formation of functionalized alkenes with high stereoselectivity (typically E).
Protocol 4.1: Thia-Michael Addition with Thiophenol
This protocol provides a general method for the conjugate addition of a thiol to the activated alkyne.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate (1.0 equiv)
-
Thiophenol (1.05 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU) (0.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 2,2-dimethylbut-3-ynoate (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add thiophenol (1.05 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU (0.1 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting vinyl sulfide by column chromatography.
Senior Application Scientist's Note: DBU is a non-nucleophilic organic base that is effective in catalyzing the thia-Michael addition. The reaction proceeds via the formation of a thiolate anion, which then attacks the β-carbon of the alkyne. The resulting vinyl anion is protonated to give the product. The stereochemical outcome is generally trans-addition, leading to the E-isomer.
Summary and Future Outlook
Methyl 2,2-dimethylbut-3-ynoate is a powerful and versatile reagent for constructing complex molecular architectures. The protocols outlined in this guide for Sonogashira coupling, [3+2] cycloaddition, and conjugate addition demonstrate its utility in forming C-C, C-N, and C-S bonds with high efficiency and control. The unique steric and electronic properties of this molecule provide a reliable platform for creating diverse libraries of functionalized hydrocarbons, making it an invaluable tool for professionals in academic research and industrial drug development. Future applications may explore its use in polymerization, multicomponent reactions, and the synthesis of novel materials.
References
-
PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylbut-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (n.d.). Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters. PubMed Central. Retrieved from [Link]
Sources
- 1. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
reactions of Methyl 2,2-dimethylbut-3-ynoate with organic azides
An Application Guide to the Cycloaddition Reactions of Methyl 2,2-dimethylbut-3-ynoate with Organic Azides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The [3+2] cycloaddition reaction between alkynes and organic azides, a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles, moieties of significant interest in medicinal chemistry, materials science, and bioconjugation.[1][2][3] This guide focuses on the reactions of Methyl 2,2-dimethylbut-3-ynoate, a sterically hindered terminal alkyne, with various organic azides. We will explore the mechanistic underpinnings of the thermal and copper(I)-catalyzed pathways, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.
Introduction: The Strategic Value of the Azide-Alkyne Cycloaddition
The synthesis of 1,2,3-triazoles is a pivotal transformation in modern organic chemistry. These five-membered heterocyclic rings are prized for their unique combination of chemical stability, aromaticity, and ability to engage in hydrogen bonding, making them excellent pharmacophores and structural linkers.[4] The reaction of an alkyne with an azide is the most direct route to this scaffold.
Methyl 2,2-dimethylbut-3-ynoate serves as an interesting alkyne substrate. Its terminal alkyne functionality is the reactive site for cycloaddition, while the gem-dimethyl group provides significant steric hindrance. This structural feature influences reaction kinetics and can be leveraged to control selectivity.
Two primary methodologies govern this transformation:
-
The Huisgen 1,3-Dipolar Cycloaddition (Thermal): A classical thermal reaction that proceeds without a catalyst but often requires harsh conditions and yields a mixture of regioisomers.[5]
-
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A refined, catalytic version that is characterized by mild reaction conditions, operational simplicity, and, most importantly, complete control over regioselectivity to furnish the 1,4-disubstituted triazole.[5][6][7] This reaction is a premier example of click chemistry.[5]
This document will focus primarily on the CuAAC reaction, as its reliability and selectivity make it the superior method for most applications, especially in drug development and materials science.
Mechanistic Insights: Controlling Regioselectivity
Understanding the reaction mechanism is critical to appreciating why the choice of conditions dictates the outcome.
The Uncatalyzed Thermal Pathway
The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition.[5] The reaction proceeds through a single, high-energy transition state, and the lack of a catalyst means that both possible orientations of the azide and alkyne can react. This results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, which are often difficult to separate, complicating downstream applications.[6][7]
The Copper(I)-Catalyzed Pathway (CuAAC)
The introduction of a copper(I) catalyst fundamentally alters the reaction mechanism from a concerted process to a stepwise one, thereby dictating the regiochemical outcome.[][9][10] The catalytic cycle is a self-validating system that ensures the exclusive formation of the 1,4-isomer.
The CuAAC Catalytic Cycle involves several key steps:
-
Acetylide Formation: The Cu(I) catalyst readily coordinates with the terminal alkyne of Methyl 2,2-dimethylbut-3-ynoate, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[5]
-
Azide Coordination & Cyclization: The organic azide coordinates to the copper center. The terminal, most nucleophilic nitrogen of the azide then attacks the internal, now-activated carbon of the copper-acetylide. This is followed by cyclization to form a six-membered copper-triazolide intermediate.[]
-
Protonolysis & Catalyst Regeneration: The copper-triazolide intermediate is protonated, typically by a proton source in the reaction medium, which releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst for the next cycle.
This stepwise mechanism, where the copper atom acts as a template, exclusively leads to the 1,4-disubstituted product, a significant advantage over the thermal method.[7][9]
Application Notes & Experimental Protocols
Core Directive: Reagent Selection and Safety
-
Alkyne: Methyl 2,2-dimethylbut-3-ynoate is a stable, liquid reagent. Its structure is provided by PubChem (CID 15186997).[11]
-
Azide: Organic azides can be synthesized from the corresponding alkyl or aryl halides using sodium azide.[12][13] CAUTION: Low molecular weight organic azides are potentially explosive and should be handled with extreme care, behind a safety shield, and preferably used in solution without isolation.[14][15][16]
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is commonly used as the precatalyst because it is inexpensive, stable, and readily available.[5] It is reduced in situ to the active Cu(I) species.
-
Reducing Agent: Sodium ascorbate is the ideal reducing agent. It rapidly and cleanly reduces Cu(II) to Cu(I) and scavenges oxygen, protecting the catalyst from oxidative deactivation.[5][]
-
Solvent System: The reaction is remarkably versatile and can be performed in a variety of solvents. A common and effective system is a 1:1 mixture of t-butanol and water, which readily dissolves both organic and inorganic reagents. Other solvents like DMSO, DMF, and THF/water mixtures are also effective.[1][3]
Protocol 1: Standard CuAAC of Methyl 2,2-dimethylbut-3-ynoate with Benzyl Azide
This protocol details a robust procedure for synthesizing Methyl 4-(benzyl)-2,2-dimethyl-1H-1,2,3-triazole-carboxylate.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.02 eq, 2 mol%)
-
Sodium Ascorbate (0.10 eq, 10 mol%)
-
tert-Butanol
-
Deionized Water
-
Ethyl Acetate
-
Saturated aq. NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2,2-dimethylbut-3-ynoate (1.0 mmol, 126 mg) and Benzyl Azide (1.0 mmol, 133 mg).
-
Solvent Addition: Dissolve the starting materials in 5 mL of tert-butanol. Stir until a homogeneous solution is formed.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst. Dissolve CuSO₄·5H₂O (0.02 mmol, 5 mg) in 5 mL of deionized water. Add sodium ascorbate (0.10 mmol, 20 mg) to this solution. A color change from blue to pale yellow/colorless may be observed as Cu(II) is reduced to Cu(I). This step is crucial as it generates the active catalyst in situ.
-
Reaction Initiation: Add the aqueous catalyst solution to the stirring solution of the alkyne and azide. The reaction mixture will become a biphasic suspension.
-
Reaction Progress: Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL). The use of ethyl acetate ensures efficient extraction of the organic triazole product.
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole product.
Data Summary: Representative Reaction Conditions
The CuAAC protocol is highly versatile. The following table summarizes typical conditions for the reaction of Methyl 2,2-dimethylbut-3-ynoate with various azide substrates.
| Azide Substrate | Copper Source (mol%) | Reducing Agent (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl Azide | CuSO₄·5H₂O (2) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 25 | 4-8 | >95% |
| 1-Azidohexane | CuI (5) | None needed | THF | 25 | 6-12 | >90% |
| Phenyl Azide | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | DMSO/H₂O (3:1) | 25 | 2-6 | >95% |
| Methyl Azidoacetate | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | CH₃CN/H₂O (1:1) | 40 | 12 | >85% |
Conclusion and Future Outlook
The reaction between Methyl 2,2-dimethylbut-3-ynoate and organic azides, particularly via the copper(I)-catalyzed pathway, represents a powerful and reliable method for the synthesis of sterically hindered 1,4-disubstituted 1,2,3-triazoles. The operational simplicity, mild conditions, and perfect regioselectivity underscore its alignment with the principles of click chemistry. These protocols provide a robust framework for researchers in drug discovery and materials science to access novel triazole-containing architectures. The resulting compounds are valuable scaffolds for developing new therapeutic agents, functional polymers, and advanced bioconjugates.[1][17][][19]
References
- Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
- Kurokawa, T., et al. (n.d.). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.
- Liao, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry.
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Díez-González, S., et al. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. NIH.
- Hein, C. D., et al. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Gody, G., et al. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed.
- Dai, J., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
- Organic Syntheses. (n.d.). Procedure.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- BenchChem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed.
- Gualpa, F. A., et al. (2022).
- Kumar, R., et al. (2024).
- Chen, H., et al. (n.d.).
- Ben El Ayouchia, H., et al. (n.d.). Understanding the mechanism and regioselectivity of the copper(i)
- Ben El Ayouchia, H., et al. (n.d.). (PDF) Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- Kamal, A., et al. (2013). Safe and Easy Route for the Synthesis of 1,3-dimethyl-1,2,3-triazolium Salt and Investigation of Its Anticancer Activities. PubMed.
- Kumar, S. N., et al. (2020).
- ResearchG
- Domingo, L. R. (2025). Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory.
- ResearchGate. (n.d.).
- PubChem. (n.d.).
- Organic Syntheses. (n.d.). 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE.
- ResearchGate. (2016). Synthesis of Organic Azide as reactant for "click" chemistry reaction?.
- Jasiński, R. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI.
- Al-Majid, A. M., et al. (2023).
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Safe and easy route for the synthesis of 1,3-dimethyl-1,2,3-triazolium salt and investigation of its anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
use of Methyl 2,2-dimethylbut-3-ynoate for synthesizing sterically hindered compounds
An Application Guide for the Synthesis of Sterically Hindered Scaffolds Using Methyl 2,2-dimethylbut-3-ynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Steric Hindrance
In the landscape of modern synthetic chemistry and drug discovery, the deliberate introduction of steric bulk into molecular architectures is a cornerstone of rational design. Sterically hindered compounds often exhibit enhanced metabolic stability, improved selectivity for biological targets, and favorable pharmacokinetic profiles. The "magic methyl" effect, where the simple addition of a methyl group can dramatically increase a drug candidate's potency or metabolic half-life, is a well-documented phenomenon in medicinal chemistry.[1] The gem-dimethyl group, a quaternary carbon substituted with two methyl groups, represents a more pronounced and powerful tool for imparting these desirable properties.[2]
Methyl 2,2-dimethylbut-3-ynoate is a versatile and highly valuable building block for this purpose. Its structure uniquely combines three key functional elements:
-
A terminal alkyne : A gateway to a vast array of transformations, including cycloadditions and cross-coupling reactions.
-
A methyl ester : A functional handle that can be readily hydrolyzed, reduced, or converted into other functionalities.
-
A gem-dimethyl group : Positioned at the α-carbon, this group imparts significant steric shielding and introduces a permanent quaternary center, influencing reactivity and conformational rigidity.
This guide provides an in-depth exploration of the applications of Methyl 2,2-dimethylbut-3-ynoate, focusing on the underlying principles and providing actionable protocols for its use in synthesizing complex, sterically hindered molecules.
Core Principles: The Influence of the Gem-Dimethyl Moiety
The synthetic utility of Methyl 2,2-dimethylbut-3-ynoate is fundamentally rooted in the steric and conformational effects of its gem-dimethyl group. Understanding these principles is crucial for predicting reactivity and designing synthetic strategies.
The Thorpe-Ingold Effect: A Catalyst for Cyclization
First described in 1915, the Thorpe-Ingold effect, or gem-dimethyl effect, explains how steric compression can accelerate intramolecular reactions, particularly ring-closing cyclizations.[3] The presence of a gem-dimethyl group on a carbon chain decreases the internal bond angle between the methyl groups, which in turn reduces the angle between the reacting groups at the ends of the chain. This pre-organization brings the reactive termini into closer proximity, lowering the entropic barrier to cyclization and increasing the reaction rate.[3][4] While Methyl 2,2-dimethylbut-3-ynoate is an acyclic starting material, this principle becomes highly relevant when its derivatives are designed for subsequent intramolecular transformations.
Steric Shielding and Diastereocontrol
The bulky nature of the gem-dimethyl group provides a significant steric shield around the adjacent ester functionality. In intermolecular reactions, this shielding can dictate the trajectory of an approaching nucleophile or electrophile, often leading to high levels of diastereoselectivity. This effect is particularly pronounced in conjugate addition reactions to α,β-unsaturated derivatives, where the gem-dimethyl group can effectively block one face of the molecule.
Conformational Locking in Drug Design
A key strategy in modern drug design is to reduce the conformational flexibility of a molecule.[1] A flexible ligand pays a significant entropic penalty upon binding to its target protein. By introducing rigidifying elements like a gem-dimethyl group, the number of low-energy conformations is reduced. This "conformational locking" can pre-organize the molecule into its bioactive conformation, leading to a substantial increase in binding affinity and potency.[4] The incorporation of the 2,2-dimethylpropanoate core from Methyl 2,2-dimethylbut-3-ynoate is an effective method for achieving this.
Application I: [3+2] Cycloaddition Reactions for Heterocycle Synthesis
The terminal alkyne of Methyl 2,2-dimethylbut-3-ynoate is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to highly substituted five-membered heterocycles.[5][6] These scaffolds are prevalent in pharmaceuticals. The gem-dimethyl group remains intact during this process, yielding a final product with a sterically encumbered quaternary center adjacent to the heterocyclic ring.
Protocol: Synthesis of a 1,2,3-Triazole Derivative
This protocol details a typical thermal Huisgen [3+2] cycloaddition between Methyl 2,2-dimethylbut-3-ynoate and an organic azide.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate (1.0 eq)
-
Benzyl Azide (1.1 eq)
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2,2-dimethylbut-3-ynoate (e.g., 1.00 g, 7.93 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (20 mL) to dissolve the starting material. To this solution, add Benzyl Azide (e.g., 1.16 g, 8.72 mmol).
-
Thermal Cycloaddition: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate, is effective for isolating the triazole product.
-
Characterization: The final product, a mixture of regioisomers, is collected, and the solvent is removed in vacuo. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Dipole | Conditions | Product Type | Typical Yield |
| Organic Azide | Toluene, Reflux | 1,2,3-Triazole | 70-90% |
| Nitrone | CH₂Cl₂, RT | Isoxazolidine | 65-85% |
| Diazo Compound | Catalyst (e.g., Cu(I)) | Pyrazole | 75-95% |
Application II: Conjugate Addition Reactions
While the alkyne itself can undergo conjugate addition with certain soft nucleophiles, a more common strategy involves the reduction of the alkyne to an alkene, forming Methyl 2,2-dimethylbut-3-enoate. This α,β-unsaturated ester is an excellent Michael acceptor. The gem-dimethyl group sterically hinders direct 1,2-addition to the carbonyl, strongly favoring the 1,4-conjugate (Michael) addition pathway.[7][8]
Protocol: Michael Addition of a Thiol
This protocol describes the addition of a thiol to an α,β-unsaturated ester derived from Methyl 2,2-dimethylbut-3-ynoate.
Part A: Partial Reduction of Alkyne (Example)
-
The alkyne can be selectively reduced to the cis-alkene using Lindlar's catalyst (H₂, Pd/CaCO₃, quinoline) or to the trans-alkene using a dissolving metal reduction (Na, NH₃). For this protocol, we assume the α,β-unsaturated ester is available.
Part B: Michael Addition
Materials:
-
Methyl 2,2-dimethylbut-3-enoate (1.0 eq)
-
Thiophenol (1.2 eq)
-
Triethylamine (Et₃N) (0.2 eq)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve Methyl 2,2-dimethylbut-3-enoate (e.g., 1.00 g, 7.80 mmol) in methanol (15 mL).
-
Reagent Addition: Add Thiophenol (e.g., 1.03 g, 9.36 mmol) to the solution.
-
Base Catalysis: Add a catalytic amount of Triethylamine (e.g., 0.22 mL, 1.56 mmol) to the mixture. The base deprotonates the thiol to generate the more nucleophilic thiolate.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash with 1M HCl (15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure thioether adduct.
| Nucleophile | Base/Catalyst | Product Type | Typical Yield |
| Thiol (R-SH) | Et₃N | β-Thioether | >90% |
| Amine (R₂NH) | None or weak base | β-Amino Ester | 80-95% |
| Enolate | NaH, LDA | 1,5-Dicarbonyl | 60-80% |
Safety and Handling
Methyl 2,2-dimethylbut-3-ynoate is a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation.[9]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 2,2-dimethylbut-3-ynoate is a powerful and versatile reagent for introducing sterically demanding quaternary centers into complex molecules. Its unique combination of an alkyne, an ester, and a gem-dimethyl group allows for a wide range of synthetic transformations. By leveraging the principles of the Thorpe-Ingold effect and steric shielding, researchers can design and execute syntheses that lead to conformationally restricted and metabolically robust compounds, making this building block an invaluable asset in the fields of organic synthesis and drug discovery.
References
-
Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]
-
Arkivoc. (n.d.). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Retrieved from [Link]
-
MDPI. (n.d.). Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. Retrieved from [Link]
-
ResearchGate. (2008). The gem-Dimethyl Effect Revisited. Retrieved from [Link]
-
PubMed. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Retrieved from [Link]
-
Progress in Reaction Kinetics and Mechanism. (2025). A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylbut-3-ynoate. Retrieved from [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]
-
YouTube. (2019). 14.03 Examples of Conjugate Addition Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Methyl but-3-ynoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
PubMed Central. (n.d.). Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters. Retrieved from [Link]
-
MDPI. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Retrieved from [Link]
-
SciELO México. (n.d.). Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. maxapress.com [maxapress.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 2,2-dimethylbut-3-ynoate for Bioconjugation
Introduction: Enhancing Bioconjugation Strategies with a Sterically Fortified Alkyne
In the landscape of bioconjugation, the precise and stable covalent linking of molecules to proteins, peptides, nucleic acids, and other biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the most robust methods for achieving such linkages are the "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These reactions rely on the formation of a stable triazole ring from an azide and a terminal alkyne.
This application note details the derivatization of a unique terminal alkyne, Methyl 2,2-dimethylbut-3-ynoate , for bioconjugation purposes. The defining feature of this reagent is the gem-dimethyl group adjacent to the terminal alkyne. This structural motif is not merely an incidental feature; it is a deliberate design element intended to confer specific advantages to the resulting bioconjugate. The incorporation of a gem-dimethyl group can enhance the stability of the molecule by protecting vulnerable sites from metabolic degradation and can influence the conformation of the molecule, which may positively impact binding affinity and overall potency.[1][2]
The rationale for employing Methyl 2,2-dimethylbut-3-ynoate in bioconjugation is rooted in the principles of physical organic chemistry, specifically the Thorpe-Ingold effect (also known as the gem-dimethyl effect). This effect describes how the presence of gem-dimethyl groups can alter bond angles and restrict conformational freedom, which can in turn influence reaction rates and the stability of the resulting structures.[3][4][5] In the context of a bioconjugate, this can translate to a more conformationally stable linker-payload attachment, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[1]
This guide provides a comprehensive overview of the derivatization of Methyl 2,2-dimethylbut-3-ynoate for bioconjugation, with a focus on the CuAAC reaction. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical aspects of purification and characterization of the final bioconjugate.
The Strategic Advantage of the Gem-Dimethyl Group
The gem-dimethyl group in Methyl 2,2-dimethylbut-3-ynoate offers two primary advantages in the context of bioconjugation:
-
Enhanced Stability: The steric bulk of the two methyl groups can shield the adjacent ester and the newly formed triazole linkage from enzymatic degradation, potentially increasing the in vivo half-life of the bioconjugate.[1][2]
-
Conformational Rigidity: The Thorpe-Ingold effect suggests that the gem-dimethyl substitution can restrict the rotational freedom around the single bonds of the linker.[4] This can lead to a more defined three-dimensional structure of the linker-payload moiety, which can be advantageous for optimizing interactions with biological targets.
It is important to note that the steric hindrance of the gem-dimethyl group may also influence the kinetics of the bioconjugation reaction itself. While the Thorpe-Ingold effect is often associated with accelerating intramolecular cyclization reactions, its impact on intermolecular reactions like CuAAC is less predictable and may require optimization of reaction conditions to overcome potential steric hindrance.[6]
Derivatization Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prevalent method for the derivatization of terminal alkynes in bioconjugation. It is a highly efficient and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.
The general workflow for the bioconjugation of a protein with Methyl 2,2-dimethylbut-3-ynoate first involves the functionalization of the protein with an azide group. This is typically achieved by reacting primary amines (e.g., lysine residues) on the protein surface with an NHS-ester functionalized azide linker. The azide-modified protein is then reacted with Methyl 2,2-dimethylbut-3-ynoate in the presence of a Cu(I) catalyst.
Caption: General workflow for protein bioconjugation using CuAAC.
Experimental Protocols
Protocol 1: Azide Modification of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the introduction of azide functional groups onto a protein surface via reaction with an amine-reactive NHS-azide linker.
Materials:
-
Bovine Serum Albumin (BSA)
-
NHS-PEG4-Azide (or a similar amine-reactive azide linker)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Zeba™ Spin Desalting Columns, 7K MWCO
Procedure:
-
Protein Preparation: Prepare a solution of BSA in PBS at a concentration of 10 mg/mL.
-
Linker Preparation: Prepare a 100 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO.
-
Reaction Setup:
-
To the BSA solution, add a 20-fold molar excess of the NHS-PEG4-Azide stock solution.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.
-
Gently mix the reaction solution by inversion or slow vortexing.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Purification:
-
Remove the excess, unreacted NHS-PEG4-Azide and byproducts using a Zeba™ Spin Desalting Column equilibrated with PBS according to the manufacturer's instructions.
-
Collect the purified azide-modified BSA.
-
-
Characterization (Optional but Recommended):
-
Determine the protein concentration of the purified azide-modified BSA using a Bradford or BCA assay.
-
The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry by comparing the mass of the modified protein to the unmodified protein.
-
Protocol 2: CuAAC Reaction with Methyl 2,2-dimethylbut-3-ynoate
This protocol details the copper-catalyzed click chemistry reaction between the azide-modified protein and Methyl 2,2-dimethylbut-3-ynoate.
Materials:
-
Azide-modified BSA (from Protocol 1)
-
Methyl 2,2-dimethylbut-3-ynoate
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Zeba™ Spin Desalting Columns, 7K MWCO or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Methyl 2,2-dimethylbut-3-ynoate in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh immediately before use.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in the specified order:
-
Azide-modified BSA (to a final concentration of 1-5 mg/mL in PBS).
-
Methyl 2,2-dimethylbut-3-ynoate stock solution (to a final concentration of 10 mM; a 50- to 100-fold molar excess over the protein is a good starting point, which may require optimization due to steric hindrance).
-
THPTA stock solution (to a final concentration of 5 mM).
-
CuSO₄ stock solution (to a final concentration of 1 mM).
-
-
Gently mix the solution.
-
-
Initiation of the Reaction:
-
Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.
-
Gently mix the reaction solution.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification:
-
Purify the bioconjugate from excess reagents and catalyst using a desalting column or SEC.
-
For higher purity, a more sophisticated chromatographic method like Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) may be necessary.[4]
-
-
Characterization:
-
Confirm successful conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Determine the final drug-to-antibody ratio (DAR), in this case, the alkyne-to-protein ratio, using techniques like mass spectrometry (ESI-MS or MALDI-TOF) or UV-Vis spectroscopy if the alkyne has a chromophore.
-
Caption: Step-by-step workflow for the CuAAC protocol.
Data Presentation and Characterization
The successful synthesis of the bioconjugate must be confirmed through rigorous characterization. The following table summarizes the key analytical techniques and their expected outcomes.
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A distinct band shift upwards for the conjugated protein compared to the unconjugated protein. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | To confirm the covalent attachment of the alkyne and to determine the distribution of species with different numbers of conjugated alkynes. | A mass spectrum showing peaks corresponding to the protein with one, two, three, etc., attached alkyne moieties. This allows for the calculation of the average alkyne-to-protein ratio. |
| Size-Exclusion Chromatography (SEC) | To assess the purity and aggregation state of the bioconjugate. | A major peak corresponding to the monomeric bioconjugate, with minimal high molecular weight species (aggregates). |
| Hydrophobic Interaction Chromatography (HIC) | To separate species with different numbers of conjugated alkynes, as the hydrophobicity of the protein increases with each conjugation. | A chromatogram with resolved peaks, each corresponding to a different alkyne-to-protein ratio. |
Troubleshooting and Considerations
-
Low Conjugation Efficiency: Due to the steric hindrance of the gem-dimethyl group, higher concentrations of the alkyne and/or longer reaction times may be necessary. Increasing the temperature (e.g., to 37°C) can also enhance the reaction rate, but protein stability must be considered.
-
Protein Precipitation: High concentrations of organic solvents (like DMSO) or the copper catalyst can lead to protein aggregation and precipitation. Ensure the final DMSO concentration is kept to a minimum and that a copper-chelating ligand like THPTA is used to stabilize the Cu(I) and protect the protein.
-
Copper-Mediated Protein Damage: Copper ions can cause oxidative damage to proteins. The use of a chelating ligand and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Conclusion
The derivatization of biomolecules with Methyl 2,2-dimethylbut-3-ynoate presents an intriguing strategy for creating bioconjugates with potentially enhanced stability and defined conformational properties. The protocols provided herein, based on the well-established CuAAC reaction, offer a robust starting point for researchers exploring the use of this sterically fortified alkyne. While the steric bulk of the gem-dimethyl group necessitates careful optimization of reaction conditions, the potential benefits in terms of the final bioconjugate's performance make it a compelling tool for drug development professionals and chemical biologists. Rigorous purification and characterization are essential to ensure the quality and homogeneity of the final product, paving the way for its successful application in therapeutic and diagnostic contexts.
References
-
Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]
-
Thorpe-Ingold Effect. Chem-Station Int. Ed. Retrieved from [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]
-
Conformation: Thorpe-Ingold Effect. YouTube. Retrieved from [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. MACBS. Retrieved from [Link]
-
Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. PubMed. Retrieved from [Link]
-
Protocols. baseclick GmbH. Retrieved from [Link]
-
The gem-Dimethyl Effect Revisited. ACS Publications. Retrieved from [Link]
-
Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Retrieved from [Link]
-
Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC. Retrieved from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]
-
The gem-Dimethyl Effect Revisited. ResearchGate. Retrieved from [Link]
-
The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. Retrieved from [Link]
-
Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... ResearchGate. Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
-
Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository. Retrieved from [Link]
-
Methyl 2,2-dimethylbut-3-ynoate. PubChem. Retrieved from [Link]
-
Bioconjugation with Strained Alkenes and Alkynes. ResearchGate. Retrieved from [Link]
-
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. Retrieved from [Link]
-
Methyl but-3-ynoate. PubChem. Retrieved from [Link]
-
On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. NIH. Retrieved from [Link]
Sources
- 1. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 2. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
role of Methyl 2,2-dimethylbut-3-ynoate in materials science
An Application Guide to Methyl 2,2-dimethylbut-3-ynoate in Advanced Materials Science
Foreword for the Modern Materials Scientist
In the dynamic landscape of materials science, the pursuit of precision, efficiency, and modularity is paramount. Molecules that serve as versatile and reliable building blocks are the cornerstone of innovation, enabling the design of complex functional materials from the ground up. Methyl 2,2-dimethylbut-3-ynoate is one such molecule. While seemingly simple, its unique structural features—a terminal alkyne for covalent "clicking," a sterically shielded ester, and a compact frame—make it a powerful tool for polymer synthesis, surface functionalization, and the creation of bespoke molecular architectures.
This guide moves beyond a mere recitation of properties. As a senior application scientist, my objective is to provide you with the strategic insights and validated protocols necessary to harness the full potential of this reagent. We will explore the causality behind experimental design, from catalyst selection in cycloaddition reactions to the strategic incorporation of this monomer into polymer chains for post-synthesis modification. The protocols herein are designed to be self-validating, providing you with the means to not only perform the chemistry but also to confidently characterize the outcome.
Section 1: Core Molecular Profile and Safety Mandates
Before employing any reagent, a thorough understanding of its fundamental properties and handling requirements is non-negotiable. Methyl 2,2-dimethylbut-3-ynoate's utility is directly linked to its structure, and its safe handling is critical for reproducible and secure experimentation.
Physicochemical Characteristics
The molecule's structure is key to its function. The terminal alkyne provides a reactive handle for highly specific reactions, while the gem-dimethyl group offers steric hindrance that influences its reactivity, particularly in polymerization.
| Property | Value | Source |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | [1] |
| CAS Number | 95924-34-8 | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| SMILES | CC(C)(C#C)C(=O)OC | [1] |
| Appearance | Flammable liquid and vapor | [1] |
GHS Hazard Profile and Handling Protocols
According to the Globally Harmonized System (GHS), Methyl 2,2-dimethylbut-3-ynoate presents several hazards that mandate strict safety protocols.[1]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mandatory Safety Protocol:
-
Engineering Controls: Always handle this reagent within a certified chemical fume hood to mitigate inhalation risks.
-
Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or neoprene should be considered for prolonged handling), and splash-proof safety goggles or a full-face shield.
-
Storage: Store in a cool, well-ventilated area designated for flammable liquids, away from sources of ignition and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable organic solvents and reagents.
Section 2: Application in Azide-Alkyne "Click" Chemistry
The most prominent and powerful application of Methyl 2,2-dimethylbut-3-ynoate is as an alkyne component in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the cornerstone of "click chemistry," a paradigm that emphasizes reactions that are high-yielding, stereospecific, and tolerant of a wide variety of functional groups.[2][3] The CuAAC reaction forms a stable 1,2,3-triazole linkage, an exceptionally robust and useful connector in materials science.[3]
Mechanistic Rationale
The traditional Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers.[3] The introduction of a Copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and, critically, provides exclusive control to form only the 1,4-disubstituted triazole isomer.[3] This level of control is indispensable for creating well-defined materials.
The workflow below outlines the key steps in a typical CuAAC reaction, emphasizing the critical role of the catalyst system.
Caption: Workflow for a typical CuAAC "click" reaction.
Protocol 1: Synthesis of a Model Triazole via CuAAC
This protocol details the reaction of Methyl 2,2-dimethylbut-3-ynoate with Benzyl Azide to form a 1,4-disubstituted triazole. It serves as a template for conjugating the alkyne to any azide-functionalized material.
Objective: To synthesize methyl 2,2-dimethyl-4-(phenylmethyl)-1H-1,2,3-triazole-1-carboxylate with high yield and purity.
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
Solvent: 1:1 mixture of degassed tert-Butanol and Water
Experimental Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl Azide (e.g., 133 mg, 1.0 mmol) and Methyl 2,2-dimethylbut-3-ynoate (126 mg, 1.0 mmol) in 20 mL of a 1:1 t-BuOH/H₂O solvent mixture.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of Sodium Ascorbate (19.8 mg, 0.1 mmol) in 1 mL of H₂O. In another vial, prepare a solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 1 mL of H₂O.
-
Reaction Initiation: Add the Sodium Ascorbate solution to the main reaction flask, followed immediately by the CuSO₄·5H₂O solution. The solution should turn a heterogeneous yellow-green color.
-
Causality Insight: Sodium ascorbate is a biocompatible reducing agent. Its role is to reduce the stable Cu(II) salt to the catalytically active Cu(I) species in situ. This is often more convenient and reliable than handling air-sensitive Cu(I) salts directly.
-
-
Reaction Monitoring: Seal the flask and stir vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent.
-
Workup and Isolation: Upon completion, add 20 mL of saturated aqueous ammonium chloride solution to the flask and stir for 10 minutes. This solution will chelate and remove the copper catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure triazole product.
Self-Validation:
-
¹H NMR: Confirm the formation of the triazole ring by the appearance of a new singlet peak for the triazole proton, typically around 7.5-8.0 ppm. Verify the disappearance of the terminal alkyne proton peak from the starting material.
-
Mass Spectrometry: Confirm the molecular weight of the product (C₁₄H₁₇N₃O₂ = 259.30 g/mol ).
Section 3: Application as a Functional Co-Monomer in Polymer Synthesis
While the steric hindrance of the gem-dimethyl group makes efficient homopolymerization of Methyl 2,2-dimethylbut-3-ynoate challenging, its true value in polymer science lies in its use as a functional co-monomer . By incorporating a small percentage of this alkyne-bearing monomer into a polymer chain made from a more reactive monomer (e.g., acrylates, styrenes), one can create a "scaffold" polymer. This scaffold contains pendant alkyne groups that are readily available for post-polymerization modification using the highly efficient CuAAC reaction described previously.
This two-step strategy allows for the creation of complex, functionalized polymers with precisely controlled architectures, which would be difficult or impossible to achieve by polymerizing complex, functional monomers directly.
Caption: Strategy of post-polymerization modification.
Protocol 2: RAFT Copolymerization to Create an Alkyne-Functionalized Scaffold
This protocol describes the synthesis of a copolymer of Methyl Acrylate and Methyl 2,2-dimethylbut-3-ynoate using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Objective: To synthesize a random copolymer with a predictable molecular weight, low dispersity (Đ < 1.2), and a controlled density of pendant alkyne groups.
Materials:
-
Methyl Acrylate (MA) (95 mol %)
-
Methyl 2,2-dimethylbut-3-ynoate (5 mol %)
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-Dioxane
Experimental Procedure:
-
Reagent Stoichiometry: For a target degree of polymerization (DP) of 100, the ratio of [Monomer]:[RAFT]:[AIBN] should be approximately 100:1:0.2.
-
Causality Insight: RAFT polymerization is a controlled radical process. The RAFT agent (CPADB) acts as a chain transfer agent, allowing polymer chains to grow at a similar rate, which leads to a narrow molecular weight distribution. The final molecular weight is determined primarily by the ratio of monomer consumed to the concentration of the RAFT agent.
-
-
Reaction Setup: In a Schlenk flask, combine MA, Methyl 2,2-dimethylbut-3-ynoate, CPADB, and AIBN in anhydrous dioxane.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen, which can terminate radical polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed for a predetermined time (e.g., 6-12 hours) to reach a target monomer conversion (typically 50-70%).
-
Termination: To quench the reaction, remove the flask from the oil bath and expose the solution to air while cooling it in an ice bath.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction solution dropwise into a large volume of a non-solvent, such as cold methanol or hexanes, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a small amount of a good solvent (e.g., THF or Chloroform) and re-precipitate. Dry the final polymer under vacuum until a constant weight is achieved.
Self-Validation:
-
¹H NMR: Confirm the incorporation of both monomers. The spectrum should show characteristic peaks for the poly(methyl acrylate) backbone and the smaller, distinct peaks for the gem-dimethyl and methyl ester protons of the functional monomer. The ratio of their integrations can be used to confirm the copolymer composition.
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight (Mn) and dispersity (Đ) of the resulting polymer. A monomodal, symmetric peak with Đ < 1.2 indicates a well-controlled polymerization.
This alkyne-functionalized scaffold polymer is now ready for subsequent modification via the CuAAC protocol, allowing for the attachment of virtually any azide-bearing molecule to the polymer backbone.
References
-
PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Click chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Heterocycles from Methyl 2,2-dimethylbut-3-ynoate
Introduction: Navigating the Steric Landscape of a Versatile Building Block
Methyl 2,2-dimethylbut-3-ynoate is a fascinating and synthetically valuable alkyne building block. Its structure, characterized by a terminal alkyne flanked by a sterically demanding quaternary center bearing two methyl groups and a methyl ester, presents both unique challenges and opportunities in heterocyclic synthesis. The gem-dimethyl group exerts a significant steric influence, which can dictate the regioselectivity of cycloaddition reactions and influence the accessibility of the triple bond to catalysts. Concurrently, the electron-withdrawing nature of the methyl ester modulates the reactivity of the alkyne.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the distinct reactivity of Methyl 2,2-dimethylbut-3-ynoate for the synthesis of a diverse array of valuable heterocyclic scaffolds, including pyrazoles, isoxazoles, furans, and pyridines. The protocols and mechanistic discussions herein are grounded in established principles of organic synthesis, with special consideration given to the steric and electronic properties of the substrate.
Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition
The synthesis of pyrazoles, a core motif in many pharmaceuticals, can be readily achieved through the [3+2] cycloaddition of an alkyne with a hydrazine.[1][2] With an unsymmetrical alkyne like Methyl 2,2-dimethylbut-3-ynoate, the primary consideration is the regioselectivity of the addition.
Mechanistic Insights: The Role of Steric Hindrance
The reaction proceeds via a cyclocondensation mechanism. The initial step is the nucleophilic attack of the hydrazine onto the more electrophilic carbon of the alkyne. The steric bulk of the gem-dimethyl group is expected to direct the initial attack of the hydrazine to the terminal, less hindered carbon of the alkyne. Subsequent intramolecular cyclization and tautomerization yield the pyrazole product. The use of substituted hydrazines will likely lead to a mixture of regioisomers, with the sterically less demanding isomer being the major product.
Caption: Proposed workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of Methyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate
-
To a solution of Methyl 2,2-dimethylbut-3-ynoate (1.0 eq) in a suitable solvent such as ethanol or dioxane, add hydrazine monohydrate (1.1 eq).
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel to afford the desired pyrazole product.
Table of Proposed Reaction Parameters
| Parameter | Proposed Condition | Rationale |
| Solvent | Ethanol, Dioxane | Protic and aprotic polar solvents are generally effective for this transformation. |
| Temperature | Reflux | Thermal conditions are typically required to overcome the activation energy of the cycloaddition. |
| Stoichiometry | Slight excess of hydrazine | To ensure complete consumption of the starting alkyne. |
| Catalyst | Typically not required | The reaction often proceeds thermally without the need for a catalyst. |
Synthesis of Substituted Isoxazoles via [3+2] Cycloaddition
Isoxazoles are another important class of five-membered heterocycles with a wide range of biological activities.[3][4] Their synthesis from alkynes is commonly achieved through a [3+2] cycloaddition with a nitrile oxide, which can be generated in situ from an aldoxime.[5]
Mechanistic Rationale: Regiocontrol in Nitrile Oxide Cycloaddition
Similar to pyrazole synthesis, the regioselectivity of the [3+2] cycloaddition of a nitrile oxide with Methyl 2,2-dimethylbut-3-ynoate is a key consideration. The reaction is believed to proceed via a concerted mechanism. The steric hindrance of the gem-dimethyl group will likely favor the formation of the isoxazole isomer where the oxygen of the nitrile oxide is bonded to the internal carbon of the alkyne.
Caption: Pathway for isoxazole synthesis.
Experimental Protocol: Synthesis of Methyl 5-(tert-butyl)isoxazole-3-carboxylate
-
In a round-bottom flask, dissolve the starting aldoxime (e.g., benzaldoxime, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add a base such as triethylamine (1.2 eq).
-
Slowly add a solution of an oxidizing agent, for example, sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), to generate the nitrile oxide in situ.
-
To the freshly generated nitrile oxide solution, add Methyl 2,2-dimethylbut-3-ynoate (1.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired isoxazole.
Table of Proposed Reaction Parameters
| Parameter | Proposed Condition | Rationale |
| Nitrile Oxide Source | In situ generation from aldoxime | Provides a convenient and safe way to handle reactive nitrile oxides. |
| Solvent | DCM, THF | Aprotic solvents are suitable for this cycloaddition. |
| Temperature | Room Temperature | The reaction is often facile at ambient temperatures. |
| Base | Triethylamine | To facilitate the formation of the nitrile oxide from the hydroximoyl chloride intermediate. |
Gold-Catalyzed Synthesis of Substituted Furans
Gold catalysts have emerged as powerful tools for the synthesis of furans from various starting materials, including alkynes.[6] The reaction of Methyl 2,2-dimethylbut-3-ynoate in the presence of a gold catalyst and water can be expected to yield a substituted furan.
Proposed Catalytic Cycle
The proposed mechanism involves the activation of the alkyne by the gold(I) catalyst, making it more susceptible to nucleophilic attack by water. This leads to the formation of a vinyl-gold species, which upon protonolysis gives an enol intermediate. Tautomerization to the corresponding ketone followed by an intramolecular cyclization (5-endo-dig) and subsequent dehydration furnishes the furan ring. The steric hindrance of the gem-dimethyl group may influence the rate of the initial nucleophilic attack and the subsequent cyclization step.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Furan synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling with Sterically Hindered Alkynes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges when working with sterically demanding substrates, particularly hindered terminal alkynes. Instead of a simple list of procedures, we will explore the mechanistic rationale behind common failures and provide evidence-based strategies to overcome them. Our goal is to empower you to troubleshoot effectively and optimize your reactions for maximum yield and purity.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding sterically hindered Sonogashira couplings.
Q1: Why is my Sonogashira reaction failing or giving low yields with a sterically hindered alkyne?
A: Steric hindrance, especially from bulky groups on the alkyne or the aryl halide, can dramatically slow down key steps in the catalytic cycle. The primary bottlenecks are typically:
-
Transmetalation: The transfer of the copper acetylide to the palladium complex is sterically sensitive. Bulky groups on either partner can impede the close approach required for this step.[1]
-
Reductive Elimination: The final step, where the product is released from the palladium center, can also be hindered by bulky substituents, although this is often less of a bottleneck than transmetalation.[1]
-
Oxidative Addition: If the aryl halide is also sterically hindered (e.g., ortho-substituted), the initial addition of the palladium catalyst to the C-X bond becomes difficult and is often the rate-limiting step.[2]
The slower your desired cross-coupling reaction is, the more time competing side reactions, like alkyne homocoupling, have to occur.[2]
Q2: My reaction is sluggish. What is the first parameter I should change?
A: The ligand on the palladium catalyst is the most critical factor for overcoming steric challenges.[3][4] Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switching to a bulkier, more electron-rich phosphine ligand is the most impactful first step. These advanced ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are more effective at both oxidative addition and facilitating the subsequent steps of the catalytic cycle.[1][2][3]
Q3: Is the copper co-catalyst always necessary? When should I consider a copper-free protocol?
A: While the copper(I) co-catalyst is part of the classic Sonogashira protocol and serves to activate the alkyne, it is also the primary culprit for the most common side reaction: the oxidative homocoupling of the alkyne to form a diyne (Glaser coupling).[2][5][6]
You should strongly consider a copper-free protocol when:
-
You observe significant formation of the homocoupled alkyne byproduct.[2][6]
-
Your substrates are sensitive and may be degraded by copper salts.
-
You are working in pharmaceutical development, where minimizing residual copper is a regulatory concern.[2]
-
You are using sterically hindered aryl bromides or chlorides, where the slow cross-coupling rate makes Glaser coupling a more significant issue.[6]
Modern catalyst systems are highly efficient and often do not require copper.[7]
Q4: I have a choice of aryl halide (I, Br, Cl) for my coupling partner. Which one is best for a challenging reaction?
A: The reactivity of the aryl halide (Ar-X) in the rate-limiting oxidative addition step follows the order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[2][5][8]
-
Aryl Iodides are the most reactive and are the best choice for difficult couplings, often succeeding under milder conditions.[2][5]
-
Aryl Bromides are very common but may require higher temperatures, higher catalyst loadings, or more specialized, active catalysts.[2]
-
Aryl Chlorides are the least reactive and represent a significant challenge. Their use requires highly active catalytic systems, often involving specialized N-heterocyclic carbene (NHC) or palladacycle catalysts, and more forcing conditions.[3][8][9]
For a new, sterically demanding system, starting with the aryl iodide will give you the highest probability of success.
Visualizing the Challenge: The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The diagram below illustrates the dual catalytic cycles and highlights the steps most affected by steric bulk.
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Problem 1: No Reaction or Very Low Conversion of Starting Material
This is the most common failure mode when dealing with sterically demanding substrates.
| Possible Cause | Underlying Rationale | Recommended Solution(s) |
| Ineffective Ligand | The Pd-ligand complex is too stable or not reactive enough to overcome the steric barrier of the substrates. Standard ligands like PPh₃ fail to generate the necessary concentration of the highly active, monoligated Pd(0)L species. [1][2] | Primary Action: Switch to a bulky, electron-rich phosphine ligand. These ligands are designed to promote the formation of the active catalyst and accelerate oxidative addition. [3][4][10]See the Ligand Selection Table below. |
| Poor Substrate Reactivity | The C-X bond of the aryl halide is too strong for oxidative addition to occur under the current conditions. This is especially true for aryl chlorides and electron-rich aryl bromides. [2][8] | If possible, switch to the analogous aryl iodide. If not, you must use a more potent catalyst system (e.g., a palladacycle or NHC-based catalyst) and potentially higher temperatures. [3][9] |
| Inactive Catalyst | The active Pd(0) species is not forming correctly or has decomposed (e.g., formation of palladium black). Phosphine ligands can also oxidize if not handled under inert conditions. | Use a fresh source of palladium or switch to a more robust, air-stable precatalyst (e.g., an XPhos-based G3 precatalyst). [2]Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). [11] |
| Suboptimal Base/Solvent | The base may be too weak to deprotonate the alkyne efficiently, or the solvent may not adequately solubilize the catalytic species or may coordinate too strongly to the palladium center. [12] | For amine bases, ensure they are dry and high purity (e.g., TEA, DIPEA). For copper-free systems, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective. [13]Common solvents include THF, Dioxane, DMF, and Toluene. The optimal choice is system-dependent and may require screening. [12][14] |
Ligand Selection Guide for Sterically Hindered Substrates
The choice of ligand is paramount. The relationship between the steric bulk of the phosphine ligand and the substrates is a delicate balance. [15][16]
| Substrate Steric Hindrance | Recommended Ligand Class | Specific Examples | Rationale |
|---|---|---|---|
| Moderate Hindrance (e.g., ortho-methyl aryl halide) | Bulky, Electron-Rich Biaryl Phosphines | XPhos, SPhos, RuPhos | These ligands excel at promoting oxidative addition with challenging aryl halides and stabilize the active catalytic species. [4][10] |
| High Hindrance on Alkyne (e.g., t-butylacetylene) | Moderately Bulky Trialkylphosphines | tBuPCy₂ (Cyclohexyl-di-tert-butylphosphine) | An extremely bulky ligand can crowd the metal center too much, hindering the approach of an already bulky alkyne. A slightly smaller ligand strikes the right balance. [15][17] |
| Extreme Hindrance on Both Partners | Very Bulky Trialkylphosphines | P(t-Bu)₃ (Tri-tert-butylphosphine) | When both substrates are exceptionally bulky, a highly sterically demanding ligand is often required to force the formation of the active monoligated Pd(0) species. [17] |
| General Challenging Couplings | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors and can form very stable and highly active palladium complexes, often effective for coupling unreactive aryl chlorides. [3]|
Problem 2: Formation of Significant Alkyne Homocoupling (Glaser) Product
This side reaction plagues copper-catalyzed Sonogashira couplings, especially when the main reaction is slow.
| Possible Cause | Underlying Rationale | Recommended Solution(s) |
| Copper(I) Catalysis | The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen, which is the mechanism of Glaser coupling. [2][6] | Primary Action: Switch to a copper-free Sonogashira protocol. This is the most definitive way to eliminate this side reaction. [2][7]See the example protocol below. |
| Slow Cross-Coupling | If the desired palladium-catalyzed cross-coupling is slow due to steric hindrance, the competing copper-mediated homocoupling has more time to occur and becomes the dominant pathway. [2] | Address the root cause of the slow cross-coupling by implementing the solutions from Problem 1 (e.g., optimize the ligand, increase temperature). |
| Presence of Oxygen | Oxygen is the oxidant for the Glaser coupling reaction. | Ensure all solvents and reagents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 min). Maintain a strict inert atmosphere throughout the experiment. [11] |
Advanced Strategies & Experimental Protocols
Protocol: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol provides a robust starting point for challenging substrates, minimizing the risk of homocoupling.
Title: Copper-Free Sonogashira Coupling of 2-Bromo-1,3-diisopropylbenzene with Phenylacetylene.
Materials:
-
2-Bromo-1,3-diisopropylbenzene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2.5 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous, degassed
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the sterically hindered aryl bromide (1.0 equiv), the XPhos Pd G3 precatalyst (0.025 equiv), Cs₂CO₃ (2.0 equiv), and a magnetic stir bar.
-
Inerting: Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Final Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Ligand Activation
Bulky ligands are effective because they facilitate the formation of the true catalytic species.
Caption: Bulky ligands favor dissociation to form the highly active monoligated Pd(0) catalyst.
References
-
Sonogashira coupling - Wikipedia. [Link]
-
The effect of steric bulk in Sonogashira coupling reactions - RSC Publishing. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction | ACS Catalysis - ACS Publications. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [Link]
-
The effect of steric bulk in Sonogashira coupling reactions - RSC Publishing. [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. [Link]
-
The effect of steric bulk in Sonogashira coupling reactions | Request PDF - ResearchGate. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]
-
A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - MDPI. [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? - ResearchGate. [Link]
-
Cross-Coupling Chemistry - University of Rochester. [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Advances in Cross-Coupling Reactions - PMC - NIH. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - RSC Publishing. [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
-
Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - NIH. [Link]
-
Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. [Link]
-
Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. [Link]
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jmcct.com [jmcct.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.lucp.net [books.lucp.net]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2,2-dimethylbut-3-ynoate in Click Chemistry
Welcome to the dedicated technical support guide for researchers utilizing Methyl 2,2-dimethylbut-3-ynoate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed to address the unique challenges presented by this sterically hindered alkyne and provide field-proven solutions to common experimental hurdles. Our goal is to transform potential frustration into predictable success.
Introduction: The Challenge of Steric Hindrance
Methyl 2,2-dimethylbut-3-ynoate is a valuable building block, but its structure presents a significant kinetic barrier in standard CuAAC reactions. The core of the issue lies with the quaternary carbon center, bearing two methyl groups (a gem-dimethyl group), positioned directly adjacent to the terminal alkyne. This bulky arrangement sterically impedes the approach of the azide reactant and the coordination of the copper catalyst, often leading to sluggish or incomplete reactions if standard protocols are employed.[1][2][3] This guide provides the necessary adjustments to overcome this steric congestion.
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with Methyl 2,2-dimethylbut-3-ynoate failing or giving very low yields?
A: The primary reason is the severe steric hindrance caused by the gem-dimethyl group next to the alkyne. This bulkiness physically blocks the reactants and the catalyst from adopting the necessary geometry for the reaction to proceed efficiently.[4] Standard click chemistry conditions are often insufficient to overcome this high activation energy barrier.[5] Success requires a specifically optimized approach involving catalyst loading, temperature, and solvent choice.
Q2: Can I use my standard, lab-tested CuAAC protocol for this alkyne?
A: It is highly unlikely that a standard protocol will yield satisfactory results. Protocols developed for simple terminal alkynes like propargyl alcohol or phenylacetylene do not account for the significant steric demands of Methyl 2,2-dimethylbut-3-ynoate. Direct application will typically result in low conversion, requiring you to follow the troubleshooting steps outlined in this guide.
Q3: What are the most common side products I should be aware of?
A: The most prevalent side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a symmetric 1,4-diyne.[6][7] This is often observed as a precipitate or a new, less polar spot on a TLC plate. It occurs when the Cu(I) catalyst is oxidized to Cu(II), often due to the presence of oxygen. Ensuring a strictly anaerobic environment and a sufficient concentration of a reducing agent like sodium ascorbate is critical to suppress this pathway.[6][7]
Q4: Is there a risk of the methyl ester hydrolyzing during the reaction?
A: The methyl ester is generally stable under the neutral to slightly acidic pH conditions (pH 4-7) typical for CuAAC.[6] However, if you are using aqueous buffers, it is crucial to avoid basic conditions (pH > 8) for extended periods, especially with heating, as this could lead to saponification of the ester.
In-Depth Troubleshooting Guide
This section addresses the most common problems encountered when working with Methyl 2,2-dimethylbut-3-ynoate and provides validated solutions.
Problem 1: Low to No Product Conversion (<50%)
This is the most frequent issue and is almost always linked to the inherent steric hindrance of the alkyne.
Primary Cause: Insufficient Reaction Energy & Suboptimal Catalysis
The gem-dimethyl group raises the activation energy of the cycloaddition. Your reaction conditions must be intensified to provide enough energy to overcome this barrier and facilitate effective catalysis.
Solutions:
-
Solution 1.1: Enhance the Catalyst System
-
Increase Catalyst Loading: For sterically demanding substrates, increasing the catalyst concentration is often necessary. Incrementally increase the loading of your copper source and ligand from a standard 1-5 mol% up to 10-20 mol%.[7][8]
-
Select an Appropriate Ligand: Ligands are not optional; they are essential for stabilizing the Cu(I) oxidation state and accelerating the reaction.[7] For aqueous or mixed aqueous/organic systems, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. For purely organic solvents, TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice. Always maintain a ligand-to-copper ratio of at least 1:1, with a 2:1 to 5:1 ratio often providing better protection and rate enhancement.[9]
-
-
Solution 1.2: Modify Reaction Conditions
-
Increase Temperature: Gentle heating can provide the necessary energy to overcome the steric barrier. Start at room temperature and incrementally increase to 40-60°C.[10] Monitor the reaction for any potential degradation of your azide partner.
-
Extend Reaction Time: Hindered reactions are inherently slower. What might take 1-2 hours with a simple alkyne could require 12-48 hours. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMSO or DMF are excellent choices as they can help solubilize reactants and stabilize charged intermediates in the catalytic cycle.[8][9] For aqueous reactions, a co-solvent like t-butanol or DMSO (5-20% v/v) can be beneficial.[1]
-
-
Solution 1.3: Ensure Reagent Purity
-
Impurities in your alkyne, azide, or solvents can inhibit the catalyst.[10] Confirm the purity of your Methyl 2,2-dimethylbut-3-ynoate and azide partner via NMR or LC-MS before starting. Use high-purity, degassed solvents.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for addressing low conversion rates.
Caption: A step-by-step workflow for troubleshooting low-yield CuAAC reactions.
Problem 2: Formation of Precipitates and Reaction Color Changes
Primary Cause: Catalyst Inactivation and/or Alkyne Homocoupling
The appearance of a green/blue color (Cu(II)) or the formation of solid precipitates often indicates catalyst death or unwanted side reactions.
-
Cause 2.1: Oxidation of Cu(I) to inactive Cu(II) The active Cu(I) catalyst is highly sensitive to oxygen.[7] Exposure to air will oxidize it to the inactive Cu(II) form, which does not catalyze the reaction and often imparts a blue/green color to the solution.
-
Solution: Implement rigorous anaerobic conditions.
-
Degas Solvents: Sparge all solvents (water, buffers, organic solvents) with an inert gas like argon or nitrogen for at least 20-30 minutes before use.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of argon or nitrogen.
-
Fresh Reducing Agent: Prepare a stock solution of sodium ascorbate immediately before use. Old solutions can be oxidized and ineffective.[7]
-
-
-
Cause 2.2: Alkyne Homocoupling In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of the terminal alkyne to form a diyne product, which often precipitates from the reaction mixture.
-
Solution: In addition to rigorous degassing, ensure you have an adequate excess of sodium ascorbate (at least 2-5 equivalents relative to copper) to maintain a reducing environment and keep the copper in its +1 oxidation state.[6]
-
Visualizing the Steric Hindrance Problem
Caption: Steric clash from the gem-dimethyl group hinders reactant and catalyst approach.
Protocols and Data
Table 1: Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Range | Rationale & Key Considerations |
| Alkyne | 1.0 equivalent | - | Methyl 2,2-dimethylbut-3-ynoate |
| Azide | 1.1 - 1.2 equivalents | 1.0 - 1.5 eq. | A slight excess can help drive the reaction to completion. |
| Copper Source | 5 mol% CuSO₄·5H₂O | 5 - 20 mol% | Higher loading is often required for hindered systems.[7] |
| Reducing Agent | 10 mol% Sodium Ascorbate | 2-5 eq. relative to Cu | Use a freshly prepared aqueous solution. Essential to maintain Cu(I).[9] |
| Ligand | 5 mol% THPTA (aqueous) | 1-2 eq. relative to Cu | Critical for catalyst stability and reaction rate.[9] |
| Solvent | DMSO or DMF/H₂O (4:1) | Test various ratios | Polar aprotic solvents are generally superior for this substrate.[8] |
| Temperature | Room Temperature (20-25°C) | 25 - 60°C | Increase temperature cautiously if the reaction is slow.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | - | Mandatory to prevent catalyst oxidation and homocoupling.[7][8] |
Protocol 1: Optimized Small-Scale Test Reaction (100 µmol)
This protocol is designed as a robust starting point for optimization.
-
Preparation:
-
To a 4 mL vial equipped with a magnetic stir bar, add Methyl 2,2-dimethylbut-3-ynoate (1.0 eq., 100 µmol, 12.6 mg) and the azide partner (1.1 eq., 110 µmol).
-
Add 1.0 mL of degassed DMSO.
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
-
Reagent Addition (Order is Critical):
-
In a separate microcentrifuge tube, prepare the catalyst premix:
-
Add 100 µL of a 50 mM aqueous solution of CuSO₄·5H₂O (5 µmol, 5 mol%).
-
Add 100 µL of a 50 mM aqueous solution of THPTA (5 µmol, 5 mol%).
-
Vortex briefly. The solution should be a light blue.[9]
-
-
Using a syringe, add the catalyst premix to the argon-purged reaction vial.
-
In another microcentrifuge tube, prepare a fresh 100 mM aqueous solution of sodium ascorbate.
-
Using a syringe, add 100 µL of the sodium ascorbate solution (10 µmol, 10 mol%) to the reaction vial. The solution should turn colorless or light yellow. If it remains blue, the catalyst has not been reduced.
-
-
Reaction & Monitoring:
-
Stir the reaction at room temperature under a positive pressure of argon.
-
Monitor the reaction progress after 2, 6, and 24 hours by taking a small aliquot and analyzing via TLC or LC-MS.
-
If conversion is low after 24 hours, consider gentle heating to 40°C and continue monitoring.
-
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Di Vico, D., et al. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(15), 5472–5483. [Link]
-
García, A., et al. (2024). An easy and simple method for the immobilization of dyes through click reactions: activated alkyne, copper not needed. RSC Advances, 14(20), 14035-14042. [Link]
-
Di Vico, D., et al. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Dheer, D., Singh, V., & Shankar, R. (2017). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 22(12), 2050. [Link]
-
Nandivada, H., Chen, H., & Lahann, J. (2007). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Pharmaceutical Research, 24(11), 2038-2050. [Link]
-
Guk, D. A., et al. (2020). CuAAC reactions of sterically hindered azides. RSC Advances, 10(44), 26169-26176. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Pop, C., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Nandivada, H., Chen, H., & Lahann, J. (2015). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 20(9), 15482-15511. [Link]
-
Martin, S. (2012). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]
-
Krasnovskaya, O. O., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 24(5), 759-763. [Link]
-
Kumar, P. (2015). Hello all, Please help me to do click reaction? ResearchGate. [Link]
-
Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
El-Sagheer, A. H., & Brown, T. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Current Protocols in Nucleic Acid Chemistry, 45(1), 4.45.1-4.45.12. [Link]
-
Roy, K., et al. (2021). Copper(II) Nitrate Catalyzed Azide–Alkyne Cycloaddition Reaction: Study the Effect of Counter Ion, Role of Ligands and Catalyst Structure. Catalysis Letters, 151, 2348–2358. [Link]
-
Wang, Y., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13(1), 4410. [Link]
-
Liu, Y. (2017). Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. [Link]
-
Stening, T. (2025). Researchers say they've created a breakthrough reagent by harnessing the power of 'click chemistry'. Northeastern Global News. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Chemistry. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Burilov, V. A., et al. (2025). Synthesis and Unusual Reactivity of Dipropargyl Ester Derivatives of Imidazole-4,5-dicarboxylic Acid in Menshutkin and CuAAC Reactions. ResearchGate. [Link]
-
Domingo, L. R., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 213-223. [Link]
-
Tokyo University of Science. (2025). Breakthrough in click chemistry: innovative method revolutionizes drug development. EurekAlert!. [Link]
-
Rinaudo, G., et al. (2022). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 12(1), 81. [Link]
-
Breugst, M., et al. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 59(31), 12813-12819. [Link]
-
Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 18(10), 12384-12399. [Link]
-
Carl ROTH. (n.d.). Click Chemistry. [Link]
-
MDPI. (n.d.). Molecules | Topical Collection : Advances in Click Chemistry. [Link]
-
Aranda, A., et al. (2024). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implications. ResearchGate. [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
common side reactions in Sonogashira coupling of terminal alkynes
Welcome to the technical support guide for Sonogashira coupling of terminal alkynes. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most powerful C(sp²)–C(sp) bond-forming reactions in modern organic synthesis.[1][2][3] Instead of a rigid manual, this guide is structured as a dynamic FAQ and troubleshooting hub, addressing the real-world challenges you encounter at the bench. We will delve into the causality behind common side reactions and provide field-proven solutions to optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is not working at all, or the conversion is extremely low. What are the first things I should check?
A1: When faced with a complete failure or very low conversion, a systematic review of your setup and reagents is the critical first step. The most common culprits are an inactive catalyst, poor quality reagents, or suboptimal reaction conditions.[4]
-
Catalyst Integrity: The active Pd(0) species is sensitive to air and moisture.[4] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly under an inert atmosphere. Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in-situ reduction, which can sometimes be inefficient.[4][5] The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[4]
-
Inert Atmosphere: Oxygen is detrimental for two primary reasons. First, it can oxidize the active Pd(0) catalyst. Second, and more critically in copper-catalyzed systems, it promotes the oxidative homocoupling of your alkyne (Glaser coupling), which is often the dominant side reaction.[4][5][6] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity: Impurities in your aryl halide, alkyne, or solvent can poison the catalyst.[4] Similarly, ensure your amine base is anhydrous, as water can interfere with the catalytic cycle.
-
Halide Reactivity: Remember the reactivity trend for the aryl/vinyl halide: I > OTf > Br >> Cl.[4][7] If you are using an aryl chloride, standard conditions will likely fail, and you will need to employ specialized, highly active catalyst systems and higher temperatures.[8]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne. What is this, and how can I prevent it?
A2: This is the classic and most common side reaction in Sonogashira coupling: oxidative homocoupling of the terminal alkyne, also known as Glaser coupling.[6][9][10] This reaction produces a 1,3-diyne byproduct and is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[10][11][12]
The mechanism involves the formation of a copper acetylide, which then undergoes oxidation (often by O₂) to a Cu(II) species, followed by reductive elimination to form the diyne.[10]
Primary Solutions:
-
Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling.[6][8][9][13] Numerous copper-free methods have been developed that rely solely on a palladium catalyst. These protocols are especially crucial when synthesizing molecules for pharmaceutical applications where copper contamination is a concern.[9]
-
Ensure Rigorous Inert Conditions: If you must use a copper co-catalyst, meticulous degassing of solvents and maintaining a strict inert atmosphere is paramount to minimize the presence of oxygen.[4][6]
-
Slow Addition of Alkyne: In some cases, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Visualizing the Catalytic Cycles: Cross-Coupling vs. Homocoupling
To better understand the competition between the desired reaction and the primary side reaction, it is helpful to visualize the catalytic cycles.
Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: My reaction has stalled. The starting aryl halide is consumed, but I see little product and a lot of reduced arene (hydrodehalogenation).
This indicates that a competing reduction pathway is consuming your activated aryl halide. Hydrodehalogenation, the replacement of the halide with a hydrogen atom, can become significant under certain conditions.
-
Causality: This side reaction can be promoted by certain bases, solvents (e.g., those that can act as hydrogen donors), or impurities. It can also occur if the transmetalation step is slow, allowing the Ar-Pd(II)-X intermediate more time to undergo alternative decomposition pathways.
-
Solutions:
-
Choice of Base: Some amine bases or their protonated forms can act as hydride sources. Consider switching to a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃, although this may require different solvents and higher temperatures.[6][14]
-
Solvent Purity: Ensure your solvent is anhydrous and of high purity.
-
Increase Transmetalation Rate: For challenging substrates where oxidative addition is fast but transmetalation is slow, increasing the concentration or reactivity of the copper acetylide can help. This might involve slightly increasing the CuI loading, but be mindful of promoting Glaser coupling.
-
Problem 2: I am working with a sterically hindered aryl halide, and the reaction is incredibly slow, leading to side products.
Steric hindrance around the C-X bond significantly slows the oxidative addition step, which is often the rate-limiting step of the entire catalytic cycle.[9] When the desired cross-coupling is slow, competing side reactions like Glaser coupling can become dominant.[9]
-
Causality: A bulky substrate physically blocks the palladium catalyst from accessing the carbon-halide bond.[9] Standard ligands like PPh₃ may not be sufficient to create a reactive enough catalyst.
-
Solutions:
-
Switch to Bulky, Electron-Rich Ligands: This is the most critical adjustment. Ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][9] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is much more effective at undergoing oxidative addition with hindered substrates.[9]
-
Use a Palladium Precatalyst: Modern, air-stable precatalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species in situ and are particularly effective for challenging couplings.[9]
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave irradiation can be a very effective tool for these difficult reactions.[13]
-
| Parameter | Recommendation for Hindered or Deactivated Substrates | Rationale |
| Palladium Source | Air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) | Efficiently generates the highly active monoligated Pd(0) species in situ.[9] |
| Ligand | Bulky, electron-rich phosphines (P(t-Bu)₃, SPhos, XPhos) or NHCs | Promotes oxidative addition, the rate-limiting step for these substrates.[5][9][10] |
| Temperature | Elevated (80-120 °C) or Microwave Irradiation | Overcomes the high activation energy of the oxidative addition step.[13][15] |
| Copper | Consider copper-free conditions | If the desired coupling is slow, minimizing Glaser homocoupling becomes even more critical.[9][10] |
Problem 3: My reaction mixture turned black, and the reaction stopped.
The formation of a black precipitate is the visual hallmark of palladium catalyst decomposition into bulk Pd(0) metal, known as "palladium black".[4] This inactive form of palladium has no catalytic activity, effectively killing the reaction.
-
Causality: Catalyst decomposition can be triggered by several factors:
-
High Temperatures: While sometimes necessary, excessive heat can promote catalyst aggregation and precipitation.
-
Solvent Choice: Some solvents are known to be less effective at stabilizing the catalytic species. For instance, there is anecdotal evidence that THF can sometimes promote the formation of palladium black.[4][16]
-
Impurities: As mentioned, impurities in reagents can poison and decompose the catalyst.
-
Ligand Oxidation: Phosphine ligands can be oxidized, especially if the inert atmosphere is not maintained, leading to destabilization of the palladium center.[9]
-
-
Solutions:
-
Use a More Robust Ligand: Bulky, electron-rich ligands not only enhance reactivity but also form more stable palladium complexes that are less prone to decomposition.
-
Re-evaluate Solvent and Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer time. Consider switching to a different solvent system, such as DMF, dioxane, or simply using the amine base as the solvent.[6][15][17]
-
Ensure Purity: Re-purify starting materials and ensure solvents are of the highest quality and properly degassed.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in your Sonogashira coupling reactions.
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scielo.br [scielo.br]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. books.lucp.net [books.lucp.net]
preventing homocoupling of Methyl 2,2-dimethylbut-3-ynoate
Welcome to the technical support center for Methyl 2,2-dimethylbut-3-ynoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered terminal alkyne. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize unwanted side reactions, particularly homocoupling, and achieve optimal results in your synthetic endeavors.
Understanding the Challenge: The Propensity for Homocoupling
Methyl 2,2-dimethylbut-3-ynoate, while a valuable building block, is susceptible to homocoupling (also known as dimerization) to form a symmetric 1,3-diyne. This side reaction, primarily occurring via the Glaser coupling pathway, can significantly reduce the yield of your desired cross-coupled product and complicate purification.[1][2] The reaction is typically catalyzed by copper(I) salts in the presence of an oxidant, such as oxygen.[3][4][5]
The generally accepted mechanism for Glaser coupling involves the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate.[3][4] Two of these intermediates then undergo oxidative dimerization to yield the 1,3-diyne product.[4]
Below is a simplified representation of the competing pathways in a typical Sonogashira cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using Methyl 2,2-dimethylbut-3-ynoate in coupling reactions.
FAQ 1: My primary side product is the homocoupled dimer. What are the most likely causes and how can I prevent this?
Answer: The formation of a significant amount of the 1,3-diyne dimer is a classic sign of Glaser-Hay type homocoupling.[2][6] The two primary culprits are the presence of oxygen and the use of a copper(I) co-catalyst, which is also a catalyst for this unwanted side reaction.[1][5]
Here are the key strategies to mitigate homocoupling:
-
Implement Copper-Free Conditions: The most direct way to avoid Glaser coupling is to eliminate the copper co-catalyst altogether.[5][7] Numerous copper-free Sonogashira protocols have been developed and are often highly effective.[7][8] These methods typically rely on a palladium catalyst and a suitable base.[8]
-
Ensure a Strictly Inert Atmosphere: If a copper co-catalyst is necessary for your transformation, it is critical to rigorously exclude oxygen from your reaction.[5] Oxygen promotes the oxidative coupling of the copper acetylide intermediate.[5] This can be achieved by:
-
Using Schlenk line techniques or a glovebox.
-
Thoroughly degassing all solvents and liquid reagents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[9]
-
Some studies have even shown that using a hydrogen gas atmosphere diluted with nitrogen can reduce homocoupling to as low as 2%.[2]
-
-
Slow Addition of the Alkyne: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[1] By adding the Methyl 2,2-dimethylbut-3-ynoate slowly to the reaction mixture using a syringe pump, you can maintain a low, steady concentration, thus favoring the desired cross-coupling pathway.[1][9]
FAQ 2: I'm attempting a copper-free Sonogashira coupling, but I'm still observing dimer formation. What else could be going wrong?
Answer: While eliminating the copper co-catalyst is a major step, other factors can still contribute to homocoupling or other side reactions.
-
Trace Copper Contamination: Commercially available palladium catalysts or other reagents may contain trace amounts of copper, which can be enough to catalyze the Glaser coupling.[10] If you suspect this is an issue, consider using high-purity reagents or purifying your starting materials.
-
Choice of Palladium Catalyst and Ligands: The steric and electronic properties of the ligands on your palladium catalyst can significantly influence the reaction's selectivity.[1][10]
-
Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.[1][10]
-
N-Heterocyclic carbene (NHC) palladium complexes have also been shown to be effective in copper-free Sonogashira reactions.[10]
-
It may be necessary to screen a variety of palladium sources and ligands to find the optimal system for your specific substrates.
-
-
Base and Solvent Selection: The choice of base and solvent is crucial. The base's role is not only to deprotonate the alkyne but also to influence the overall catalytic cycle. An inappropriate base can lead to poor reactivity or side reactions. Common bases for copper-free Sonogashira reactions include amines like triethylamine (TEA) or diisopropylamine (DIPA), and inorganic bases like cesium carbonate.[10][11] The solvent system must be able to dissolve all components and can influence the reaction rate and selectivity.
FAQ 3: Can I use a protecting group for the alkyne to prevent homocoupling?
Answer: Yes, using a protecting group is a very effective, albeit less atom-economical, strategy.[1][12] The acidic proton of the terminal alkyne is replaced with a protecting group, which is then removed after the coupling reaction.
-
Common Protecting Groups: Silyl protecting groups such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are frequently used.[1][12] The TMS group is particularly common and can be readily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) or under mild basic or acidic conditions.
The general workflow for this approach is illustrated below.
Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Coupling
This protocol provides a starting point for a copper-free Sonogashira reaction. Optimization of the catalyst, ligand, base, and temperature may be required.
Materials:
-
Aryl/Vinyl Halide (1.0 eq)
-
Methyl 2,2-dimethylbut-3-ynoate (1.1-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Triethylamine, 2-3 eq)
-
Anhydrous, Degassed Solvent (e.g., THF, Toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base, via syringe.
-
Add the Methyl 2,2-dimethylbut-3-ynoate dropwise to the stirred reaction mixture. For slow addition, use a syringe pump over 1-2 hours.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: TMS Protection of Methyl 2,2-dimethylbut-3-ynoate
This protocol describes a general procedure for the protection of the terminal alkyne using trimethylsilyl chloride (TMSCl).
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve Methyl 2,2-dimethylbut-3-ynoate in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add TMSCl dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude TMS-protected alkyne can often be used in the subsequent coupling reaction without further purification.
Summary of Mitigation Strategies
| Strategy | Key Principle | When to Use |
| Copper-Free Conditions | Eliminates the primary catalyst for Glaser coupling. | As a first-line approach to prevent homocoupling.[7][8] |
| Inert Atmosphere | Excludes oxygen, a necessary oxidant for Glaser coupling. | Mandatory when a copper co-catalyst is used.[1][5] |
| Slow Alkyne Addition | Keeps the alkyne concentration low to disfavor dimerization. | When homocoupling persists despite other measures.[1][9] |
| Ligand/Catalyst Screening | Optimizes the rate of cross-coupling relative to homocoupling. | When standard conditions give low yields or selectivity.[10] |
| Protecting Groups (e.g., TMS) | Physically blocks the reactive C-H bond from coupling. | For particularly challenging substrates or when other methods fail.[1][12] |
This guide is intended to provide a robust framework for troubleshooting issues related to the homocoupling of Methyl 2,2-dimethylbut-3-ynoate. As with any chemical reaction, empirical optimization for your specific substrates and conditions is key to success.
References
-
Faraday Discussions. (2015). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Royal Society of Chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). Glaser coupling. Grokipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Journal of Physical Chemistry C. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Journal of Organic Chemistry. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition metal catalyzed Glaser and Glaser-Hay coupling reactions: Scope, classical/green methodologies and synthetic applications. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. NIH. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. Retrieved from [Link]
-
Organic Letters. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4. ResearchGate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Institute. Retrieved from [Link]
-
National Institutes of Health. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Solid-Supported Glaser-Hay Couplings. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2019). Development of optimized conditions for Glaser-Hay bioconjugations. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2,2-dimethylbut-3-ynoate
Welcome to the technical support resource for the purification of Methyl 2,2-dimethylbut-3-ynoate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of isolating this valuable terminal alkyne building block.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and spectroscopic properties of pure Methyl 2,2-dimethylbut-3-ynoate?
A1: Understanding the properties of the target compound is the first step in assessing purification success. Below is a summary of key data for Methyl 2,2-dimethylbut-3-ynoate.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | PubChem[1] |
| CAS Number | 95924-34-8 | PubChem[1] |
| Appearance | Colorless Liquid | (Typical for similar esters) |
| Boiling Point | ~135-137 °C (at atm. pressure) | (Predicted based on similar structures) |
| ¹H NMR (CDCl₃) | δ ~3.75 (s, 3H, OCH₃), ~2.15 (s, 1H, C≡CH), ~1.50 (s, 6H, C(CH₃)₂) | (Predicted chemical shifts) |
| ¹³C NMR (CDCl₃) | δ ~173 (C=O), ~85 (C≡CH), ~70 (C≡CH), ~52 (OCH₃), ~45 (C(CH₃)₂), ~25 (C(CH₃)₂) | (Predicted chemical shifts) |
Q2: My crude reaction mixture is dark brown. What is the likely cause?
A2: A dark coloration, typically brown or black, often indicates polymerization or decomposition of the alkyne-containing material. Terminal alkynes can be sensitive to heat, air (oxygen), and certain metals, which can catalyze decomposition pathways. It is crucial to minimize exposure to high temperatures and to work under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.
Q3: Which primary purification method should I choose: distillation or column chromatography?
A3: The choice depends on the nature of the impurities and the scale of your reaction.
-
Fractional Distillation is highly effective if your main impurities are unreacted starting materials or solvents with boiling points significantly different from your product. It is often the preferred method for larger scale purifications (>5 g) due to its efficiency and lower solvent waste.
-
Flash Column Chromatography is superior for removing impurities with similar boiling points or non-volatile contaminants (like salts or baseline material). It offers higher resolution but is typically more time-consuming and solvent-intensive, making it ideal for smaller scales or when very high purity is required.[2]
Q4: What are the most common impurities I should expect?
A4: Impurities will vary based on your synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Such as 2,2-dimethyl-3-butynoic acid or the corresponding acid chloride if performing an esterification.
-
Solvents: Residual reaction or extraction solvents (e.g., THF, Diethyl Ether, Dichloromethane).
-
Byproducts of Isomerization: Under basic conditions or high heat, the terminal alkyne could potentially isomerize to other isomers, although this is less common for quaternary-substituted alkynes.
-
Polymerization Products: High molecular weight oligomers or polymers, which typically remain as a non-volatile residue during distillation or stick to the baseline in chromatography.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Scenario 1: Low recovery after fractional distillation.
| Possible Cause | Explanation & Solution |
| Product Decomposition | The compound may be thermally sensitive. Solution: Perform the distillation under reduced pressure (vacuum) to lower the boiling point. A short-path distillation apparatus can minimize the time the compound spends at high temperatures. |
| Incorrect Fraction Collection | The boiling point may be different than expected due to inaccurate pressure readings. Solution: Monitor the distillation temperature and pressure closely. Collect small fractions and analyze each by TLC or GC-MS to correctly identify the product-containing fractions. |
| Mechanical Losses | Significant material can be lost on the surfaces of a large or complex distillation apparatus. Solution: Use an appropriately sized apparatus for your scale. Pre-rinsing glassware with a volatile solvent can help recover some adsorbed material, but this is often minimal. |
Scenario 2: Product is still impure after flash column chromatography.
| Possible Cause | Explanation & Solution |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent may be too high, causing your product and impurities to elute together, or too low, causing very slow elution. Solution: Methodically develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your product. A common starting point for esters is a mixture of hexanes and ethyl acetate.[3] |
| Column Overloading | Too much crude material was loaded onto the column relative to the amount of silica gel. Solution: A general rule of thumb is a 1:30 to 1:100 mass ratio of crude product to silica gel. If you see significant tailing or broad bands, reduce the amount of material loaded. |
| Compound Degradation on Silica | Silica gel is weakly acidic and can sometimes cause degradation of sensitive compounds. Solution: If you suspect degradation, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1%), and then re-equilibrating with your eluent. Alternatively, using a different stationary phase like alumina (neutral or basic) may be beneficial. |
| Poor Column Packing | Channels or cracks in the silica bed will lead to poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry ("wet packing") to avoid air bubbles and channels.[4] Gently tap the column while packing and add a layer of sand on top to prevent disturbance when adding the eluent. |
Scenario 3: NMR analysis shows clean product, but it develops color over a few days.
| Possible Cause | Explanation & Solution |
| Air/Light Sensitivity | The compound may be slowly oxidizing or polymerizing upon exposure to air and light. Some reactive molecules, like certain enones, are known to dimerize at room temperature over time.[5] Solution: Store the purified product under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at a low temperature (-20 °C is recommended for long-term storage). Adding a radical inhibitor like BHT in trace amounts can sometimes prevent polymerization if it does not interfere with downstream applications. |
Visual Logic & Workflow Diagrams
A logical approach is critical for efficient and successful purification.
Caption: Decision tree for selecting the appropriate purification method.
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is designed for purifying Methyl 2,2-dimethylbut-3-ynoate on a multi-gram scale.
Materials:
-
Round-bottom flask appropriately sized for the volume of crude material.
-
Fractionating column (e.g., Vigreux or packed).
-
Distillation head with thermometer adapter.
-
Condenser.
-
Receiving flask(s).
-
Vacuum adapter and vacuum source (pump).
-
Manometer for pressure reading.
-
Heating mantle and stirrer.
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude product and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate System: Close the system and slowly apply vacuum. A pressure of 20-50 mmHg is a good starting point.
-
Heating: Begin stirring and gently heat the flask.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. A "reflux ring" should slowly ascend. Hold the temperature steady until the vapor temperature at the distillation head stabilizes.
-
Collect Fractions:
-
Collect any initial low-boiling liquids (solvents, volatile impurities) in a forerun fraction and discard.
-
When the temperature at the head stabilizes at the expected boiling point of your product (at that pressure), switch to a new receiving flask.
-
Collect the main fraction while the temperature remains constant. If the temperature fluctuates or rises significantly, it may indicate the start of a new, higher-boiling impurity.
-
-
Shutdown: Once the main fraction is collected or the distillation pot is nearly dry, remove the heating mantle and allow the system to cool completely before venting the vacuum.
-
Analysis: Analyze the collected main fraction for purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for small-scale, high-purity isolations.[6]
Materials:
-
Glass chromatography column.
-
Silica gel (mesh 40-63 μm).
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture, determined by TLC).
-
Sand.
-
Cotton or glass wool plug.
-
Collection tubes or flasks.
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition using TLC. Spot your crude mixture on a TLC plate and test different solvent ratios. The ideal system will show good separation of your product spot (aim for Rf ≈ 0.3) from impurities.
-
Column Packing (Wet Method):
-
Place a small plug of cotton at the bottom of the column and add a ~1 cm layer of sand.
-
In a beaker, make a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column. Use gentle air pressure or a pump to push the solvent through, packing the silica into a uniform bed.[6] Ensure no air bubbles are trapped.
-
Add another ~1 cm layer of sand on top of the packed silica.
-
Drain the eluent until the level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of eluent or a more polar, volatile solvent like dichloromethane.
-
Carefully apply this concentrated solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent to the top of the sand.
-
Carefully add a small amount of fresh eluent to rinse the sides and load any remaining sample onto the silica.
-
-
Elution:
-
Carefully fill the column with eluent.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few inches per minute is typical for "flash" chromatography).
-
Begin collecting fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the fractions being collected by TLC to determine which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the final purified product.
References
-
PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. European Journal of Organic Chemistry, 2021(29), 4049-4053. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Fairhurst, R. A., et al. (n.d.). Cu-catalyzed coupling of aliphatic amines with alkylboronic esters. White Rose Research Online. Retrieved from [Link]
Sources
Technical Support Center: Palladium Catalyst Removal from Sonogashira Reaction Mixtures
Welcome to the technical support center dedicated to the critical downstream process of removing palladium catalysts from Sonogashira reaction mixtures. For researchers in synthetic chemistry and professionals in drug development, achieving ultra-low levels of residual palladium is not merely a matter of purity, but a crucial regulatory and safety requirement. Palladium-catalyzed reactions are invaluable, but the residual metal can interfere with subsequent synthetic steps and is a significant concern for active pharmaceutical ingredients (APIs) due to its potential toxicity.[1][2]
This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you navigate the challenges of palladium removal, ensuring the integrity of your final compound.
Section 1: Troubleshooting Guide
Even with established procedures, palladium removal can be inconsistent. The speciation of palladium during the process—existing in multiple oxidation states or forms—often complicates its removal.[3] This section addresses the most common issues encountered in the lab.
| Problem | Potential Root Causes | Recommended Solutions & Scientific Rationale |
| High Residual Palladium After Scavenging | 1. Incorrect Scavenger Choice: The scavenger may not have a high affinity for the specific palladium species in your mixture (e.g., Pd(0) vs. Pd(II)).[4] 2. Insufficient Scavenger: The amount of scavenger is too low to bind all the palladium.[4] 3. Suboptimal Conditions: Reaction time, temperature, or solvent may not be optimal for efficient scavenging.[5][6] 4. Palladium State: The palladium may be present as soluble species, colloids, or larger agglomerates (palladium black), each requiring a different approach.[7][8] | 1. Screen a Panel of Scavengers: Test scavengers with different functional groups. Thiol-based scavengers are generally effective for soft metals like Pd(II), while others may be better for Pd(0).[5][9] Consider broad-spectrum scavengers like those based on 2,4,6-trimercapto-s-triazine (TMT).[1][10][11] 2. Increase Scavenger Equivalents: Start with a higher ratio of scavenger to palladium (e.g., 5-10 equivalents) and optimize downwards.[4] 3. Optimize Conditions: Increase the stirring time (e.g., 2 to 24 hours) or gently heat the mixture (e.g., 40-60 °C) to improve kinetics.[5] The solvent choice can impact the scavenger's efficacy.[6] 4. Pre-treatment: If palladium black is present, filter the bulk of it through Celite® first.[7][12] For soluble species, ensure the chosen scavenger is appropriate.[5] |
| Significant Product Loss During Purification | 1. Non-specific Adsorption: Your product may be binding to the solid support, especially with high-surface-area materials like activated carbon.[3][13] 2. Product Occlusion/Precipitation: The product might be trapped within the scavenger matrix or co-precipitate with the palladium complex. | 1. Minimize Adsorbent Amount: Use the minimum effective quantity of activated carbon or scavenger to prevent excess product loss.[5] 2. Change Solvent: Use a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.[5] 3. Thoroughly Wash the Solid: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.[4][5] 4. Switch Methods: If product loss remains high, consider non-adsorptive methods like crystallization or liquid-liquid extraction.[5] |
| Inconsistent Palladium Removal (Batch-to-Batch) | 1. Variable Palladium Speciation: Minor variations in reaction conditions (e.g., exposure to oxygen) can alter the final state of the palladium catalyst between batches.[8] 2. Interference from Residual Reagents: Leftover starting materials, bases, or ligands from the Sonogashira reaction can compete with the palladium for binding sites on the scavenger. | 1. Standardize Reaction Workup: Ensure a consistent workup procedure before scavenging to normalize the mixture as much as possible. 2. Pre-treatment Step: Consider a mild oxidation or reduction step to convert all palladium into a single, more easily removed species.[5] 3. Aqueous Wash: Perform an aqueous wash before scavenging to remove excess bases or salts that could interfere with the process. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from a Sonogashira reaction? A1: The most common methods fall into four main categories:
-
Adsorption: This involves using a solid material (a "scavenger") that binds to the palladium. The solid is then removed by filtration. Common adsorbents include activated carbon and specialized scavenger resins.[5][14]
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[5] The efficiency can be enhanced by adding agents that keep palladium species soluble.[4]
-
Extraction: A liquid-liquid extraction can be used to partition the palladium catalyst into a phase that is separate from the product.[5]
-
Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst, though this may be less practical for very large scales.[12]
Q2: How do I choose the best palladium removal method for my specific experiment? A2: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous vs. heterogeneous), the required final purity level (e.g., for an API), and scalability.[3][5] The decision-making workflow below can guide your choice.
Caption: Decision logic for selecting a palladium removal strategy.
Q3: What are palladium scavengers and how do they work? A3: Palladium scavengers are solid-supported materials, typically based on silica or a polymer resin, that are functionalized with groups that have a high affinity for palladium.[6][15] These functional groups are typically rich in sulfur or nitrogen, which act as ligands to chelate the palladium, effectively trapping it on the solid support.[3][16] The heterogeneous mixture allows for the easy removal of the palladium-scavenger complex by simple filtration.[3]
Q4: Is activated carbon a good choice for palladium removal? What are the pros and cons? A4: Activated carbon can be a very effective and low-cost method for removing palladium.[3][14] It is capable of adsorbing various forms of palladium, including both Pd(0) and Pd(II) species.[14] However, its high surface area can also lead to non-specific adsorption of the desired product, resulting in significant yield loss.[5][13] It is often best used when the product has low affinity for carbon or when other, more selective methods have failed. Careful optimization of the amount of carbon used is critical.[5]
Q5: How can I be certain that all the palladium has been removed to the required level? A5: Visual inspection is not sufficient. The standard and most reliable method for quantifying trace levels of palladium in APIs and other fine chemicals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][17] This technique offers the high sensitivity required to detect palladium down to parts-per-billion (ppb) levels. For in-process monitoring, rapid analysis techniques based on fluorescence are also available and can provide semi-quantitative results quickly.[2][18]
Q6: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? A6: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. Palladium is considered a metal of significant toxicological concern. The permitted daily exposure (PDE) for palladium dictates the acceptable concentration in the final API, which is often at or below 10 ppm (mg/kg).[19] Therefore, highly efficient removal methods are essential in pharmaceutical development.[1]
Section 3: Detailed Experimental Protocols
These protocols provide a general framework. Optimization of scavenger amount, time, and temperature may be necessary for your specific substrate.
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
This method is highly effective for scavenging soluble palladium species, particularly Pd(II), due to the strong affinity of sulfur for palladium.
-
Dissolution: Dissolve the crude product from the Sonogashira reaction in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to create a solution of moderate concentration.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time should be determined by monitoring the palladium concentration periodically if possible.[4][5]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.[17]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. biotage.com [biotage.com]
- 16. spinchem.com [spinchem.com]
- 17. arborassays.com [arborassays.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2,2-dimethylbut-3-ynoate Reactions
Welcome to the technical support center for Methyl 2,2-dimethylbut-3-ynoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this sterically hindered terminal alkyne in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Methyl 2,2-dimethylbut-3-ynoate and how do they influence its reactivity?
Methyl 2,2-dimethylbut-3-ynoate possesses two primary functional groups: a terminal alkyne and a methyl ester. Its most defining characteristic is the quaternary carbon (a gem-dimethyl group) adjacent to the alkyne. This feature introduces significant steric hindrance around the reaction center, which can dramatically affect reaction kinetics and outcomes compared to less hindered alkynes like phenylacetylene. The electron-withdrawing nature of the adjacent ester group also increases the acidity of the terminal alkyne proton (pKa ≈ 25-26), facilitating its deprotonation.
Q2: What are the recommended storage and handling procedures for this reagent?
Storage: Methyl 2,2-dimethylbut-3-ynoate should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames. It is classified as a flammable liquid.[1] To prevent gradual polymerization or degradation, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended for long-term stability.
Handling: Due to its volatility and potential as an irritant, it should be handled in a chemical fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Q3: What are the most common synthetic applications for this molecule?
This alkyne is a valuable building block for introducing a sterically encumbered propargyl moiety into complex molecules. Its primary applications include:
-
Click Chemistry: As the alkyne component in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to form highly substituted 1,2,3-triazoles.[3][4]
-
Sonogashira Coupling: For cross-coupling with aryl or vinyl halides to synthesize internal alkynes bearing a quaternary carbon center.[5][6]
-
Alkynylation Reactions: After deprotonation to form a nucleophilic acetylide, it can be used to attack various electrophiles.[7]
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, valued for its efficiency and orthogonality.[8] However, the steric bulk of Methyl 2,2-dimethylbut-3-ynoate can present challenges.
Q1: My CuAAC reaction is very slow or has stalled, resulting in low conversion. What are the potential causes and solutions?
This is a common issue when dealing with sterically hindered alkynes. The problem often lies with the catalyst's activity or the reaction conditions.
Potential Causes & Solutions:
-
Catalyst Oxidation: The active catalyst is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ. Ensure the sodium ascorbate is fresh and used in slight excess (1.1-1.5 equivalents relative to Cu(II)). The reaction should be run under an inert atmosphere (argon or nitrogen) to prevent oxidation of Cu(I) back to the inactive Cu(II) state.[8]
-
Poor Ligand Choice or Concentration: For hindered substrates, a Cu(I)-stabilizing ligand is crucial. Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices. Insufficient ligand can lead to catalyst precipitation or deactivation.
-
Insufficient Thermal Energy: The steric clash between the gem-dimethyl group and the azide partner slows the reaction. Gentle heating (40-60 °C) can often overcome this activation barrier without promoting significant side reactions.
-
Solvent System: While many click reactions work well in aqueous systems, aprotic polar solvents like DMF or DMSO can sometimes improve the solubility of all components and accelerate the reaction rate for challenging substrates.
| Parameter | Standard Condition | Recommended for Hindered Alkyne | Rationale |
| Copper Source | 5 mol% CuSO₄ | 5-10 mol% CuSO₄ | Ensures sufficient catalytic species for a slower reaction. |
| Reducing Agent | 10 mol% Na-Ascorbate | 15-20 mol% Na-Ascorbate | Freshly prepared; ensures complete reduction of Cu(II) to Cu(I). |
| Ligand | 5-10 mol% THPTA/TBTA | 10-15 mol% THPTA/TBTA | Stabilizes the Cu(I) catalyst and prevents aggregation. |
| Temperature | Room Temperature | 40 - 60 °C | Provides the necessary activation energy to overcome steric hindrance. |
| Solvent | tBuOH/H₂O (1:1) | DMF or DMSO | Enhances solubility and can accelerate the rate of cycloaddition. |
Q2: I'm observing a major byproduct that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?
You are likely observing the formation of a 1,4-disubstituted di-alkyne, a result of oxidative homocoupling (Glaser-Hay coupling).[9] This side reaction is promoted by the presence of oxygen and Cu(II).
Prevention Strategies:
-
Rigorous Degassing: Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture using several cycles of vacuum/inert gas backfill. This removes dissolved oxygen, the primary oxidant for this side reaction.
-
Use a Cu(I) Source Directly: Using a Cu(I) salt like CuI or CuBr can sometimes minimize homocoupling, though these reagents are more sensitive to air.
-
Maintain Reducing Conditions: Ensure a slight excess of sodium ascorbate is present throughout the reaction to scavenge any oxygen and keep the copper in the +1 oxidation state.
-
Increase Azide Concentration: Using a slight excess of the azide partner (e.g., 1.1-1.2 equivalents) can favor the desired intermolecular cycloaddition over the alkyne-alkyne coupling.
Caption: Troubleshooting flowchart for low-yield CuAAC reactions.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for C-C bond formation, but the steric hindrance of Methyl 2,2-dimethylbut-3-ynoate makes it a challenging substrate.[10]
Q1: My Sonogashira coupling with an aryl halide is giving no product, only starting materials. What are the critical parameters to check?
Failure of a Sonogashira coupling with a hindered alkyne often points to an issue within the palladium catalytic cycle, which may be impeded by the substrate's bulk.
Critical Parameters for Optimization:
-
Palladium Precatalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The steric bulk necessitates ligands that are both bulky and electron-rich to promote the difficult reductive elimination step. Consider using catalysts generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, SPhos, or P(t-Bu)₃.[11]
-
Base Selection: The choice of base is critical. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. However, for difficult couplings, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in an appropriate solvent might be required.
-
Copper Co-catalyst: While classic Sonogashira uses a Cu(I) co-catalyst (typically CuI), its presence can sometimes accelerate alkyne homocoupling. If homocoupling is a major issue, consider a "copper-free" Sonogashira protocol, which relies on a highly active palladium catalyst system.[10]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory. THF, Dioxane, or Toluene are common choices. Higher temperatures (80-110 °C) are often required to drive the reaction to completion.
Caption: Simplified Sonogashira cycle and the competing homocoupling pathway.
Detailed Experimental Protocols
Protocol 1: Optimized CuAAC Reaction for Methyl 2,2-dimethylbut-3-ynoate
This protocol is designed to maximize the yield of the 1,2,3-triazole product by addressing the challenges of steric hindrance.
-
Reagent Preparation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the azide (1.0 equiv) and Methyl 2,2-dimethylbut-3-ynoate (1.05 equiv) in a 1:1 mixture of t-butanol and deionized water (or DMF for poorly soluble substrates) to a final concentration of 0.1 M.
-
Degassing: Seal the flask with a septum and degas the solution by bubbling argon through it for 20-30 minutes.
-
Catalyst Addition: In a separate vial, prepare a catalyst solution by dissolving sodium ascorbate (0.2 equiv) and copper(II) sulfate pentahydrate (0.1 equiv) in a minimum amount of deionized water. Add this solution to the reaction flask via syringe. If using a ligand, pre-mix it with the copper sulfate solution.
-
Reaction: Stir the mixture vigorously under an argon atmosphere. If the reaction is slow at room temperature (monitored by TLC or LC-MS), gently heat the flask to 50 °C in an oil bath.
-
Workup: Once the reaction is complete, cool to room temperature and dilute with water. Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Copper-Free Sonogashira Coupling for Hindered Substrates
This protocol uses a highly active palladium/ligand system to circumvent the need for a copper co-catalyst, thereby minimizing homocoupling side products.
-
Flask Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand such as XPhos (4-10 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) followed by the base (e.g., K₂CO₃, 2.0 equiv). Finally, add Methyl 2,2-dimethylbut-3-ynoate (1.2-1.5 equiv) via syringe.
-
Degassing: Subject the entire mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
References
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]
-
Wikipedia. Click chemistry. [Link]
-
PubMed. (2012). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
-
ResearchGate. (2017). Sonogashira–Hagihara Coupling towards Diaryl Alkynes Catalyzed by FeCl3⋅6 H2O/Cationic 2,2'-Bipyridyl. [Link]
-
ResearchGate. (2013). Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. [Link]
-
Chemistry LibreTexts. (2022). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
-
PubChem. Methyl 2,2-dimethylbut-3-ynoate. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Alkyne. [Link]
Sources
- 1. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Alkyne - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
stability of Methyl 2,2-dimethylbut-3-ynoate under reaction conditions
Welcome to the technical support resource for Methyl 2,2-dimethylbut-3-ynoate (MDMB). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of this versatile building block. Here, we address common experimental challenges in a direct question-and-answer format, explaining the causality behind our recommendations to ensure your success.
I. Frequently Asked Questions (FAQs): General Stability & Handling
This section covers the most common initial queries regarding the storage and general stability of Methyl 2,2-dimethylbut-3-ynoate.
Question 1: What are the ideal storage conditions for Methyl 2,2-dimethylbut-3-ynoate?
Answer: Methyl 2,2-dimethylbut-3-ynoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3] For long-term stability, refrigeration is recommended.[1] The compound is a flammable liquid and vapor, so precautions against static discharge are necessary.[1][4] Always handle the compound under a chemical fume hood.
Question 2: Is this compound sensitive to air or moisture?
Answer: While the ester functional group is not exceptionally sensitive to atmospheric moisture for storage purposes, prolonged exposure should be avoided as it can lead to slow hydrolysis over time, especially if acidic or basic impurities are present on the container surface. The terminal alkyne is generally stable in air. However, for reactions involving organometallic reagents (e.g., Sonogashira coupling), maintaining an inert atmosphere (like nitrogen or argon) is critical to prevent side reactions and catalyst deactivation.
Question 3: What is the thermal stability of Methyl 2,2-dimethylbut-3-ynoate?
Answer: The compound is reasonably stable at ambient temperatures. However, like many organic molecules, prolonged exposure to high temperatures can lead to decomposition or polymerization of the alkyne moiety. Distillation should be performed under reduced pressure to lower the boiling point and minimize thermal stress.
II. Troubleshooting Guide: Stability Under Reaction Conditions
This section provides detailed troubleshooting for specific chemical environments and reactions.
A. Stability in Basic Conditions
Question 4: I'm trying to perform a reaction on another part of my molecule using a mild base like NaOH or K₂CO₃. Will my Methyl 2,2-dimethylbut-3-ynoate be stable?
Answer: You will likely encounter two primary stability issues: ester hydrolysis (saponification) and deprotonation of the terminal alkyne.
-
Ester Hydrolysis (Saponification): The ester group can be hydrolyzed by hydroxide ions to form the corresponding carboxylate salt and methanol.[5][6][7] However, the ester in MDMB is sterically hindered by the two adjacent methyl groups (a quaternary center). This steric hindrance significantly slows down the rate of nucleophilic attack at the carbonyl carbon.[8][9] While standard esters hydrolyze readily, MDMB will be more resistant. With mild bases (e.g., K₂CO₃) and short reaction times at low temperatures, the ester may remain largely intact. Stronger bases like NaOH or elevated temperatures will promote hydrolysis.[9]
-
Alkyne Deprotonation: The terminal alkyne has a pKa of about 25.[10][11][12][13] Hydroxide (the conjugate acid, water, has a pKa of ~15.7) is not a strong enough base to deprotonate the alkyne to a significant extent.[12][14] Therefore, you do not need to worry about the formation of a sodium acetylide with bases like NaOH or KOH.
Troubleshooting Protocol: Assessing Stability to Basic Conditions
| Issue | Potential Cause | Recommended Solution |
| Loss of starting material; new polar spot on TLC | Ester hydrolysis (saponification). | Use a non-nucleophilic, hindered base (e.g., DBU, DIPEA) if compatible with your reaction. Alternatively, use milder conditions: lower temperature, shorter reaction time, or a weaker base like sodium bicarbonate. |
| No reaction at the desired site | Base is not strong enough for the intended transformation. | If a stronger base is required, consider protecting the ester group (though this adds steps). If a very strong base like NaNH₂ or an organolithium is needed, the alkyne will be deprotonated.[11][15][16] |
B. Stability in Acidic Conditions
Question 5: I need to perform a reaction in the presence of a strong acid (e.g., H₂SO₄, HCl). What potential side reactions should I be aware of?
Answer: In strong aqueous acid, you should be concerned with two main pathways: acid-catalyzed ester hydrolysis and alkyne hydration.
-
Ester Hydrolysis: This reaction is the reverse of Fischer esterification.[17][18] The presence of water and a strong acid catalyst will drive the equilibrium toward the carboxylic acid (2,2-dimethylbut-3-ynoic acid) and methanol.[19][20] Similar to basic conditions, the steric hindrance at the quaternary center will slow this reaction compared to unhindered esters, but it will proceed, especially upon heating.
-
Alkyne Hydration: The terminal alkyne can undergo acid-catalyzed hydration to form a ketone.[21][22][23][24] This reaction follows Markovnikov's rule, where the initial protonation of the alkyne leads to a more stable vinyl carbocation.[21] The subsequent attack of water and tautomerization of the resulting enol yields a methyl ketone.[25][26] This reaction is often accelerated by the presence of mercury(II) salts (e.g., HgSO₄), but can occur with strong acid alone.[26]
Workflow for Acid-Catalyzed Reactions
Caption: Potential degradation pathways for MDMB under acidic conditions.
Troubleshooting Protocol: Minimizing Acid-Mediated Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Formation of a ketone byproduct | Acid-catalyzed hydration of the alkyne. | Use anhydrous acidic conditions if possible. Avoid mercury salts unless alkyne hydration is the desired reaction. Run the reaction at the lowest possible temperature. |
| Formation of a carboxylic acid byproduct | Acid-catalyzed ester hydrolysis. | Use a non-aqueous acid source if the reaction permits (e.g., TsOH in toluene). Minimize reaction time and temperature. If water is required, use the minimum stoichiometric amount. |
C. Stability with Nucleophiles and Metals
Question 6: I want to perform a Sonogashira coupling. Are there any specific issues with this substrate?
Answer: Methyl 2,2-dimethylbut-3-ynoate is an excellent substrate for Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides.[27][28][29] The reaction is typically robust. However, issues can arise.
Workflow for a Typical Sonogashira Coupling
Caption: Key components and a potential side reaction in Sonogashira coupling.
Troubleshooting Protocol: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Catalyst deactivation. | Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to protect the Pd(0) catalyst. Use freshly distilled solvents and amine base. |
| Formation of a symmetrical diyne byproduct | Homocoupling (Glaser coupling) of the alkyne. | This is often promoted by oxygen in the presence of the copper(I) catalyst. Thoroughly degas all solvents and reagents before use. Consider using a copper-free Sonogashira protocol if homocoupling is persistent.[29][30] |
| Reaction is sluggish | Steric hindrance. | While the reaction site is the terminal alkyne, the bulky quaternary center can influence catalyst association. A slight increase in temperature (e.g., to 40-50 °C) or switching to a more active ligand for the palladium catalyst may be beneficial. |
Question 7: Can I use this compound in reactions with strong nucleophiles like Grignard reagents or organolithiums?
Answer: Yes, but the outcome is highly predictable and must be controlled. Strong, carbon-based nucleophiles will react preferentially with the most acidic proton, which is the terminal alkyne proton (pKa ~25).[16] This is an acid-base reaction that is much faster than nucleophilic attack at the sterically hindered ester carbonyl.
-
Reaction: The Grignard or organolithium reagent will deprotonate the alkyne to form a magnesium or lithium acetylide. This consumes one equivalent of your nucleophile.
-
Consequence: If your goal is to add the nucleophile to the ester, this will not happen until all the terminal alkyne has been deprotonated. You would need >2 equivalents of the nucleophile: the first to deprotonate the alkyne, and the second to attack the carbonyl. The resulting tertiary alcohol would still bear the acetylide salt, which would be protonated upon aqueous workup.
III. References
-
Acid Catalyzed Hydration of Alkynes with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Ch 9 : Acidity of Terminal Alkynes. (n.d.). University of Calgary. Retrieved from [Link]
-
Quantitative Saponification of Highly Hindered Esters by Perchlorate Anion Catalysis. (1956). Analytical Chemistry. Retrieved from [Link]
-
Acidity of Terminal Alkynes. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Ester hydrolysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hydration of alkynes (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Alkyne acidity and alkylation (video). (n.d.). Khan Academy. Retrieved from [Link]
-
mechanism of ester hydrolysis. (2019, January 15). [Video]. YouTube. Retrieved from [Link]
-
Reactions Of Alkynes. (2025, June 19). Learnbin. Retrieved from [Link]
-
mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2012). Arkivoc. Retrieved from [Link]
-
Hydration of Alkynes. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Alkyne Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
10.8: Alkynes. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
9.4: Hydration of Alkynes. (2024, March 18). Chemistry LibreTexts. Retrieved from [Link]
-
Alkyne deprotonation. (2019, January 14). Reddit. Retrieved from [Link]
-
9.2 Acidity of Alkynes | Organic Chemistry. (2020, December 3). [Video]. YouTube. Retrieved from [Link]
-
9.7 Hydration of Alkynes | Organic Chemistry. (2020, December 10). [Video]. YouTube. Retrieved from [Link]
-
11.8: Terminal Alkynes as Acids. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). [Video]. YouTube. Retrieved from [Link]
-
deprotonation of alkynes to make acetylides. (2019, October 18). [Video]. YouTube. Retrieved from [Link]
-
9.4: β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. Retrieved from [Link]
-
Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. (2007). PubMed. Retrieved from [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). [Video]. YouTube. Retrieved from [Link]
-
Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved from [Link]
-
Coupling to alkynes: the Sonogashira reaction. (2025, August 9). In Organic Chemistry (2nd ed.). Oxford University Press. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). Royal Society of Chemistry. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Saponification of Esters. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Saponification. (n.d.). In Wikipedia. Retrieved from [Link]
-
Saponification. (n.d.). EBSCO Research Starters. Retrieved from [Link]
-
Methyl 2,2-dimethylbut-3-ynoate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Saponification - Wikipedia [en.wikipedia.org]
- 7. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. Khan Academy [khanacademy.org]
- 16. Alkyne Reactivity [www2.chemistry.msu.edu]
- 17. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. One moment, please... [chemistrysteps.com]
- 22. learnbin.net [learnbin.net]
- 23. organicchemistrytutor.com [organicchemistrytutor.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Khan Academy [khanacademy.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Coupling to alkynes: the Sonogashira reaction [almerja.net]
- 28. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: De-esterification of Methyl 2,2-dimethylbut-3-ynoate Derivatives
Welcome to the technical support center for the de-esterification of Methyl 2,2-dimethylbut-3-ynoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The hydrolysis of methyl 2,2-dimethylbut-3-ynoate derivatives presents a unique set of challenges due to two key structural features: significant steric hindrance at the α-carbon and the presence of an acidic terminal alkyne proton. This guide addresses these issues head-on.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter in the lab. Each issue is followed by an analysis of potential causes and actionable solutions.
Problem 1: Reaction is Sluggish or Incomplete
You've set up the saponification using standard conditions (e.g., NaOH or LiOH in aqueous methanol at room temperature), but after several hours or even days, TLC or ¹H NMR analysis shows a significant amount of starting material remaining.
Causality Analysis: The primary culprit is steric hindrance. The gem-dimethyl groups adjacent to the ester carbonyl shield it from the nucleophilic attack of the hydroxide ion. Standard saponification, which is already a relatively slow reaction, is severely impeded by this crowding, increasing the activation energy of the rate-determining step.[1][2] Solvation of the hydroxide ion by protic solvents like water also reduces its nucleophilicity.[1]
Solutions:
-
Increase Reaction Temperature: Heating the reaction mixture to reflux is the most straightforward approach to provide the necessary activation energy. Monitor the reaction closely, as prolonged heating can lead to side reactions (see Problem 2).[3][4]
-
Modify the Solvent System: Employ a non-aqueous or low-water solvent system to enhance the nucleophilicity of the hydroxide ion. A well-regarded method for hindered esters involves using a biphasic system like methanol/dichloromethane (MeOH/CH₂Cl₂).[1][2] The reduced solvation of the hydroxide ion in this medium makes it a more potent nucleophile.
-
Increase Reagent Concentration: Using a higher concentration of the hydroxide base can increase the reaction rate. However, this should be done cautiously as it can promote side reactions involving the terminal alkyne.
Workflow: Addressing an Incomplete Reaction
Caption: Troubleshooting workflow for incomplete saponification.
Problem 2: Low Yield of Carboxylic Acid and/or Formation of Byproducts
The reaction appears to go to completion, but after workup and purification, the isolated yield of the desired 2,2-dimethylbut-3-ynoic acid derivative is disappointingly low. You may also observe unexpected spots on your TLC plate or signals in your NMR spectrum.
Causality Analysis: This issue can stem from two sources: the acidic terminal alkyne or a difficult workup.
-
Alkyne Reactivity: The terminal alkyne proton is acidic (pKa ≈ 25) and can be deprotonated by the hydroxide base, especially under forcing conditions (high temperature or concentration). The resulting acetylide anion is a potent nucleophile and can potentially participate in side reactions, such as dimerization or reaction with other electrophiles if present.
-
Workup Losses: The carboxylate salt formed during saponification is water-soluble. To isolate the product, the reaction mixture must be carefully acidified to protonate the carboxylate, making it soluble in organic solvents.[5] Incomplete acidification or using an inappropriate extraction solvent can lead to significant product loss in the aqueous phase.
Solutions:
-
Careful Acidification: During the workup, cool the reaction mixture in an ice bath and slowly add a strong acid (e.g., 1 M HCl) until the pH is distinctly acidic (pH 1-2), which can be verified with pH paper. This ensures complete protonation of the carboxylate.[3]
-
Thorough Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous layer.[3]
-
Protect the Alkyne: For particularly sensitive substrates where harsh conditions are unavoidable, protecting the terminal alkyne is a robust strategy. A trimethylsilyl (TMS) group is a common choice.[6][7] It can be installed prior to saponification and is generally stable to basic hydrolysis conditions. It can be easily removed later with a fluoride source (like TBAF) or mild acid.[8]
-
Protection Step: Terminal Alkyne + n-BuLi, then TMS-Cl
-
Deprotection Step: TMS-Alkyne + K₂CO₃/MeOH or TBAF
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the base-catalyzed de-esterification (saponification)?
The reaction proceeds via a nucleophilic acyl substitution mechanism. It is technically base-promoted rather than base-catalyzed because the hydroxide is consumed and not regenerated.[9]
-
Step 1: Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[5]
-
Step 2: Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, expelling the methoxide ion (⁻OCH₃) as the leaving group. This produces the carboxylic acid.
-
Step 3: Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, making the saponification process effectively irreversible under basic conditions.[10]
Mechanism: Saponification of a Hindered Ester
Caption: Mechanism of base-promoted ester hydrolysis.
Q2: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. The starting ester is relatively nonpolar, while the product carboxylic acid is much more polar.
-
Mobile Phase: A typical mobile phase would be 20-40% ethyl acetate in hexanes.
-
Observation: The ester will have a high Rf value. The carboxylic acid product will have a low Rf value and often "streaks" up the plate. The reaction is complete when the starting material spot has completely disappeared.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For a more quantitative assessment, you can take a small aliquot from the reaction, perform a mini-workup, and analyze it by ¹H NMR.[11]
-
Key Signal (Ester): Look for the disappearance of the sharp singlet corresponding to the methyl ester protons (-COOCH₃), typically around 3.7 ppm.
-
Key Signal (Acid): Look for the appearance of a very broad singlet for the carboxylic acid proton (-COOH) far downfield, usually >10 ppm.
-
Q3: Are there alternative, milder de-esterification methods for sensitive substrates?
Yes, if standard saponification proves too harsh and leads to decomposition, consider these alternatives:
-
Enzymatic Hydrolysis: Lipases can catalyze the hydrolysis of esters under very mild, near-neutral pH conditions.[3] This is ideal for substrates with base-labile functional groups.
-
Lewis Acid-Mediated Cleavage: Reagents like titanium tetrachloride (TiCl₄) in dichloromethane can cleave esters, particularly tert-butyl or benzyl esters, under non-aqueous, acidic conditions.[12] This avoids the use of strong bases entirely.
-
Nucleophilic Cleavage: Strong, non-basic nucleophiles like lithium iodide in pyridine or sodium thiophenoxide can cleave methyl esters via an Sₙ2 mechanism on the methyl group.
Protocols & Data
Table 1: Comparison of Hydrolysis Conditions for Hindered Esters
| Method | Base/Reagent | Solvent System | Temp. (°C) | Typical Time | Key Advantage | Reference |
| Standard | NaOH or KOH (excess) | aq. MeOH or EtOH | 60-80 | 12-48 h | Simple setup | [3][4] |
| Recommended | NaOH (3 equiv.) | 10% MeOH in CH₂Cl₂ | 25 (RT) | 1-5 h | Faster, milder, for hindered esters | [1][2] |
| Enzymatic | Lipase (e.g., from C. cylindracea) | Phosphate Buffer (pH ~7-8) | 25-37 | 24-72 h | Extremely mild, high selectivity | [3] |
| Lewis Acid | TiCl₄ (excess) | CH₂Cl₂ | 0 | 1-3 h | Anhydrous, non-basic conditions | [12] |
Experimental Protocol: Robust Saponification of Methyl 2,2-dimethylbut-3-ynoate
This protocol is based on the enhanced reactivity of hydroxide in a low-solvating medium, making it ideal for sterically hindered substrates.[1][2]
Materials:
-
Methyl 2,2-dimethylbut-3-ynoate derivative (1.0 equiv)
-
Sodium Hydroxide (NaOH) (3.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Base Solution: Prepare a 0.3 N solution of NaOH in a 10% MeOH/CH₂Cl₂ (v/v) mixture. Example: To make 100 mL, dissolve 1.2 g of NaOH in 10 mL of MeOH, then carefully add CH₂Cl₂ to a total volume of 100 mL.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ester (1.0 equiv) in a minimal amount of CH₂Cl₂.
-
Initiation: Add the prepared NaOH solution (3.0 equivalents relative to the ester) to the flask. A fine white precipitate of the sodium carboxylate salt may begin to form over time.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC (e.g., every 30-60 minutes) by taking a small aliquot, quenching it with a drop of 1 M HCl, extracting with a drop of EtOAc, and spotting on a TLC plate. The reaction is complete when the starting ester spot is no longer visible.
-
Quenching & Acidification (Workup): Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Cool the funnel in an ice bath and slowly add 1 M HCl with swirling until the aqueous layer is acidic (pH 1-2, check with pH paper).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated brine. This removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
Purification: The crude product can be purified further by column chromatography or recrystallization if necessary.
References
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
King, J. A. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates. Journal of Pharmaceutical & Biomedical Analysis. [Link]
-
Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Alam, M. S., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Pearson. (2022). Acid-Catalyzed Ester Hydrolysis. [Link]
-
University of California, Irvine. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
-
Organic Chemistry Tutor. Saponification of Esters. [Link]
-
Muir, A., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Chemical Biology. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
The Organic Chemistry Tutor. (2022). Saponification Reaction of Esters. YouTube. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
-
Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]
- Google Patents. (1999).
-
A-Level Chemistry. Ester hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). Saponification. [Link]
-
Zuffanti, S. (1970). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. ResearchGate. [Link]
-
de Rossi, R. H., et al. (2003). Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. ARKIVOC. [Link]
-
Hunt, I. Ch 9 : Alkylation of Terminal Alkynes. University of Calgary. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism. YouTube. [Link]
-
Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
ChemHelp ASAP. (2022). 374 BCH3023 Saponification of Esters. YouTube. [Link]
-
Newman, M. S. (1964). A New Method for the Esterification of Certain Sterically Hindered Acids. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
Valente, C., et al. (2018). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]
-
Royal Society of Chemistry. (2014). Chemistry Vignettes: Base catalysed ester hydrolysis. YouTube. [Link]
-
National Center for Biotechnology Information. Methyl 2,2-dimethylbut-3-ynoate. PubChem. [Link]
-
National Center for Biotechnology Information. Methyl but-3-ynoate. PubChem. [Link]
-
Quora. (2020). What is Methyl Butanoate Acid hydrolysis equation? [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. youtube.com [youtube.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0907654B1 - De-esterification process - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Alternative Terminal Alkynes for Advanced Bioconjugation: Moving Beyond Methyl 2,2-dimethylbut-3-ynoate
In the landscape of drug discovery and chemical biology, the precise and efficient ligation of molecular entities is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for forging stable triazole linkages in diverse applications, from antibody-drug conjugates (ADCs) to fluorescent labeling of biomolecules.[1][2] The choice of the terminal alkyne component in this reaction is critical, influencing reaction kinetics, stability, and the potential for side reactions. Methyl 2,2-dimethylbut-3-ynoate, with its sterically hindered quaternary center, has been a valuable reagent for minimizing unwanted side reactions. However, the field is continually evolving, with a demand for alkynes with tailored reactivity profiles. This guide provides an in-depth comparison of alternative terminal alkynes, offering researchers the data and protocols needed to select the optimal reagent for their specific application.
The Reference Point: Methyl 2,2-dimethylbut-3-ynoate
Methyl 2,2-dimethylbut-3-ynoate's utility stems from the steric shielding provided by the gem-dimethyl group adjacent to the alkyne. This bulkiness can reduce the accessibility of the alkyne to enzymatic degradation or non-specific reactions within a complex biological milieu. However, this same steric hindrance can also moderately attenuate its reactivity in CuAAC reactions compared to less encumbered alkynes.[3] This guide will explore alternatives that offer different balances of steric protection, electronic activation, and synthetic accessibility.
A Curated Selection of Alternative Terminal Alkynes
The ideal terminal alkyne is a balance of high reactivity in the desired transformation and stability to the surrounding chemical environment. The alternatives to Methyl 2,2-dimethylbut-3-ynoate can be broadly categorized based on their electronic and steric properties.
Electron-Deficient Alkynes: Tuning Reactivity through Electronics
Electron-withdrawing groups adjacent to the alkyne can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate and accelerating the CuAAC reaction.[4]
-
Propiolamides and Propiolate Esters: These compounds are electronically activated towards cycloaddition.[5] Studies have shown that propiolamides, in particular, can be more reactive than standard alkynes, making them suitable for applications where low reagent concentrations or rapid conjugation are required.[4][5] However, this enhanced reactivity comes with a caveat: they are more susceptible to Michael addition by nucleophiles, a potential side reaction with biomolecules containing thiol or amine groups.[5][6]
-
Methyl Propiolate: This is a highly reactive electron-poor alkyne in both thermal and copper-catalyzed cycloadditions.[4] Its small size and high reactivity make it a potent reagent, but also increase its susceptibility to nucleophilic attack.
Sterically Accessible Alkynes: The Propargyl Family
Propargyl derivatives (ethers, esters, and amides) are among the most commonly used terminal alkynes in bioconjugation.[5] They offer a good compromise between reactivity, stability, and ease of incorporation into larger molecules.
-
Propargyl Alcohol and its Derivatives: These are readily available and their reactivity is well-characterized. They are generally less sterically hindered than Methyl 2,2-dimethylbut-3-ynoate, leading to faster reaction kinetics in many cases.
-
Propargyl Amides: These are often used when greater stability is desired compared to propargyl esters, which can be susceptible to hydrolysis.
Heterocyclic Alkynes: Leveraging Coordination Chemistry
-
2-Ethynylpyridine: This alkyne has demonstrated surprisingly high reactivity in CuAAC reactions.[4] It is believed that the pyridine nitrogen can act as a ligand for the copper catalyst, effectively increasing the local concentration of the catalyst around the alkyne and accelerating the reaction.
Comparative Data Summary
The following table summarizes the key characteristics of the discussed terminal alkynes to aid in selection.
| Alkyne Derivative | Key Feature | Relative Reactivity (CuAAC) | Potential Side Reactions | Key Application Area |
| Methyl 2,2-dimethylbut-3-ynoate | Sterically hindered | Moderate | Low | Applications requiring high stability and minimal side reactions |
| Methyl Propiolate | Electron-deficient, small | Very High | High (Michael addition) | Rapid conjugations with purified components |
| Propiolamides (e.g., N-propargyl-acetamide) | Electron-deficient | High | Moderate (Michael addition) | Bioconjugation requiring fast kinetics |
| Propargyl Ethers/Esters | Sterically accessible | High | Low (esters can hydrolyze) | General purpose bioconjugation |
| 2-Ethynylpyridine | Ligand-assisted catalysis | Very High | Low | Situations where catalyst efficiency is critical |
Experimental Protocols
The following protocols provide a framework for performing and comparing CuAAC reactions. It is crucial to optimize conditions for each specific biomolecule and alkyne pair.
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes a general method for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
Azide-Fluor 488 stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)
-
Sodium ascorbate stock solution (1 M in water, freshly prepared )
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents: In a microcentrifuge tube, prepare a solution of the alkyne-modified protein at a concentration of 1-5 mg/mL.
-
Reaction Setup:
-
To the protein solution, add the Azide-Fluor 488 stock solution to a final concentration that is a 5- to 20-fold molar excess over the protein.
-
Add the THPTA solution to a final concentration of 5-10 mM.
-
Add the CuSO₄ solution to a final concentration of 1-2 mM. Gently mix.
-
-
Initiation of the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM to initiate the reaction.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove unreacted reagents and purify the labeled protein using size-exclusion chromatography or another suitable method.
-
Analysis: Analyze the labeling efficiency using methods such as SDS-PAGE with fluorescence imaging or mass spectrometry.
Causality Behind Experimental Choices:
-
THPTA: This water-soluble ligand stabilizes the Cu(I) oxidation state and prevents copper-induced damage to the biomolecule.[1]
-
Sodium Ascorbate: This reducing agent is used to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. A freshly prepared solution is critical as it is prone to oxidation.[1]
-
Molar Excess of Azide: Using an excess of the smaller molecule (the fluorescent dye) drives the reaction to completion, maximizing the labeling of the precious protein.
Protocol 2: Comparative Reactivity Study Using an Electron-Deficient Alkyne
This protocol outlines a method to compare the reaction kinetics of Methyl 2,2-dimethylbut-3-ynoate with a more reactive alternative like a propiolamide.
Methodology:
-
Prepare two parallel reactions following Protocol 1 . In one reaction, use a protein modified with Methyl 2,2-dimethylbut-3-ynoate, and in the other, use a protein modified with a propiolamide.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each reaction mixture and quench the reaction (e.g., by adding EDTA to chelate the copper).
-
Analyze the extent of conjugation in each aliquot by a quantitative method such as LC-MS or densitometry of fluorescent bands on an SDS-PAGE gel.
-
Plot the percentage of conjugated protein versus time for both alkynes to compare their reaction rates.
Expected Outcome and Interpretation: The propiolamide-modified protein is expected to show a faster rate of conjugation compared to the one modified with Methyl 2,2-dimethylbut-3-ynoate. This demonstrates the accelerating effect of the electron-withdrawing amide group. However, it is also important to analyze for any potential side products, such as protein dimers or aggregates, which might be more prevalent with the more reactive alkyne.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cyclooctyne Reagents for Copper-Free Click Chemistry: A Comparative Study
For researchers, scientists, and drug development professionals, the advent of copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has been transformative.[1][2] This bioorthogonal reaction allows for the precise and efficient covalent labeling of biomolecules within complex biological environments, such as living cells, without the need for cytotoxic copper catalysts.[1][3][4][5] At the core of this powerful technology are cyclooctyne reagents, whose inherent ring strain is the driving force for their rapid reaction with azides.[6][7]
The selection of the appropriate cyclooctyne is a critical decision that profoundly influences reaction kinetics, stability, and the overall success of a bioconjugation experiment.[1] This guide provides a comparative analysis of commonly used cyclooctyne reagents, supported by experimental data, to empower you to make informed decisions for your specific research needs.
The Mechanism: How Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Works
Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a concerted [3+2] cycloaddition reaction.[3] The high reactivity of cyclooctynes is driven by the release of significant ring strain (approximately 18 kcal/mol) upon forming the more stable triazole ring.[4][8] This intrinsic reactivity allows the reaction to proceed rapidly at physiological temperatures and pH, making it exceptionally well-suited for biological applications.[3] The azide and cyclooctyne functional groups are largely absent in biological systems, ensuring that the reaction is highly selective and bioorthogonal.[3][7]
Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
A Comparative Analysis of Key Cyclooctyne Reagents
The choice of cyclooctyne significantly impacts reaction kinetics and experimental outcomes.[2] Factors such as ring strain, steric hindrance, and electronic effects all contribute to the reaction rate.[2] Below is a comparison of the most widely used cyclooctyne reagents.
| Reagent | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & Considerations |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.24 - 1.0[1][2] | High Reactivity: Widely used due to its rapid kinetics, allowing for efficient labeling at low concentrations.[1][] Moderate Stability: Can be less stable in highly reducing environments or in the presence of thiols compared to BCN.[10][11] Hydrophobicity: The fused benzene rings increase lipophilicity, which can sometimes lead to non-specific binding. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.14[1][2] | Balanced Properties: Offers a good compromise between reactivity and stability.[1] High Stability: More stable than DBCO, especially in the presence of reducing agents and thiols, making it suitable for intracellular studies.[10] Lower Hydrophobicity: Smaller and less lipophilic than DBCO, which can reduce aggregation and off-target effects.[10] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 - 0.7[1][2] | Robust Reactivity: A precursor to DBCO, it also exhibits strong reactivity due to the strain from the fused benzene rings.[1] |
| Difluorinated cyclooctyne | DIFO | ~0.3[1] | Electronically Activated: The electron-withdrawing fluorine atoms enhance the alkyne's reactivity, leading to faster reaction rates compared to unsubstituted cyclooctynes.[1][4][12] |
| Biarylazacyclooctynone | BARAC | ~0.9[1] | Exceptional Kinetics: One of the fastest cyclooctynes reported, making it ideal for live-cell imaging applications where high signal-to-background is crucial.[1][13] |
Experimental Design and Protocols
The success of your bioconjugation experiment hinges on selecting the right reagent and employing a robust protocol.
Choosing the Right Cyclooctyne: A Decision Workflow
The choice between reagents is a nuanced one. For applications requiring very fast kinetics, such as live-cell imaging, highly strained cyclooctynes like DBCO and BARAC are often preferred.[1][13] However, for scenarios where stability is a primary concern, BCN may be a more suitable option despite its slower reaction rate.[1][10]
Caption: A workflow for selecting the appropriate cyclooctyne reagent.
General Protocol for Bioconjugation via SPAAC
This protocol outlines the conjugation of an amine-containing biomolecule (e.g., a protein) with a DBCO-NHS ester. This self-validating system includes a negative control to ensure the specificity of the conjugation.
Materials:
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
Azide-labeled molecule for positive control conjugation
-
Non-azide labeled molecule for negative control
Procedure:
-
Reagent Preparation:
-
Equilibrate the DBCO-NHS ester to room temperature.
-
Prepare a stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Biomolecule Preparation:
-
Ensure the biomolecule is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete for reaction with the NHS ester.
-
Adjust the concentration of the biomolecule to a suitable level (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add the DBCO-NHS ester stock solution to the biomolecule solution. A molar excess of 10-20 fold of the DBCO reagent over the biomolecule is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching (Optional but Recommended):
-
Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization and Validation:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the biomolecule (e.g., at 280 nm) and the DBCO (typically around 309 nm).
-
Self-Validation: Perform a parallel reaction with your azide-labeled molecule to confirm the reactivity of your DBCO-conjugated biomolecule. As a negative control, react the DBCO-conjugated biomolecule with a molecule that does not contain an azide to ensure there is no non-specific binding.
-
Conclusion
The development of a diverse palette of cyclooctyne reagents has significantly expanded the capabilities of copper-free click chemistry. While highly reactive reagents like DBCO and BARAC are excellent for rapid labeling, the superior stability of BCN makes it a valuable alternative for intracellular applications or in the presence of reducing agents.[10] By carefully considering the kinetic and stability data presented, researchers can select the optimal cyclooctyne to achieve their specific bioconjugation goals, paving the way for new discoveries in chemical biology and drug development.
References
-
Rapid Cu-Free Click Chemistry with Readily Synthesized Biarylazacyclooctynones. Journal of the American Chemical Society. [Link]
-
Copper-free click chemistry. Wikipedia. [Link]
-
Copper-free click chemistry in living animals. PMC - NIH. [Link]
-
Copper-free Click Chemistry (DBCO reagents). Interchim. [Link]
-
Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. Journal of the American Chemical Society. [Link]
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH. [Link]
-
Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... ResearchGate. [Link]
-
Copper-free Click Chemistry? Chemistry Stack Exchange. [Link]
-
Thiacycloalkynes for Copper-Free Click Chemistry. PMC - NIH. [Link]
-
Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. jcmarot.com [jcmarot.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Rates of Methyl 2,2-dimethylbut-3-ynoate and Other Alkynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the alkyne functional group stands as a versatile building block. Its reactivity, however, is profoundly influenced by the nature of its substituents. This guide provides an in-depth technical comparison of the reaction rates of Methyl 2,2-dimethylbut-3-ynoate, a sterically hindered and electronically deactivated terminal alkyne, with a range of other alkynes across several synthetically important transformations. By examining the interplay of steric and electronic effects, this document aims to provide researchers with a predictive framework for incorporating this and similar alkynes into their synthetic strategies.
The Unique Profile of Methyl 2,2-dimethylbut-3-ynoate: Steric Hindrance Meets Electronic Deactivation
Methyl 2,2-dimethylbut-3-ynoate possesses a unique structural motif: a terminal alkyne flanked by a bulky tert-butyl group and an electron-withdrawing methyl ester. This combination imparts a distinct reactivity profile that deviates significantly from that of simple terminal alkynes.
-
Steric Hindrance: The quaternary tert-butyl group presents a significant steric shield around the triple bond. This bulk can impede the approach of reagents and catalysts, thereby slowing down reaction rates, a phenomenon well-documented for sterically demanding groups.[1]
-
Electronic Effects: The methyl ester group is electron-withdrawing, which decreases the electron density of the alkyne. This electronic deactivation can influence the rate of various reactions, particularly those involving electrophilic attack on the alkyne or metal coordination.[2]
This guide will dissect the consequences of these combined effects on the reaction rates in cycloadditions, hydrofunctionalizations, and palladium-catalyzed cross-coupling reactions.
Cycloaddition Reactions: A Tale of Steric Clash
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The reactivity of the alkyne in these transformations is highly sensitive to its substitution pattern.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is known for its high efficiency and broad functional group tolerance.[3][4] However, the reaction rate can be significantly affected by the steric and electronic nature of the alkyne.
Inference on Reactivity:
Based on available data for analogous compounds, Methyl 2,2-dimethylbut-3-ynoate is predicted to exhibit a slower reaction rate in CuAAC compared to simple, unhindered terminal alkynes. The steric bulk of the tert-butyl group is the primary contributing factor to this reduced reactivity.
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[7] The reaction is highly sensitive to the steric environment of the alkyne. Internal alkynes and terminal alkynes with bulky substituents are known to react more slowly than unhindered terminal alkynes.[8][9]
While specific kinetic studies on Methyl 2,2-dimethylbut-3-ynoate in the Pauson-Khand reaction are scarce, studies on substrates with bulky ortho-substituents have shown that steric hindrance can significantly impact the reaction's efficiency, sometimes even promoting it in specific intramolecular cases through conformational effects.[10] However, for intermolecular reactions, the general trend of decreased reactivity with increased steric bulk holds true. The bulky tert-butyl group in Methyl 2,2-dimethylbut-3-ynoate would likely hinder the formation of the initial cobalt-alkyne complex, which is a key step in the catalytic cycle, thereby reducing the overall reaction rate.[11]
dot
Caption: Pauson-Khand reaction mechanism highlighting the sterically hindered step.
Hydrofunctionalization Reactions: Navigating Steric and Electronic Landscapes
Hydrofunctionalization, the addition of an H-X molecule across the triple bond, is a fundamental transformation of alkynes. The regioselectivity and rate of these reactions are dictated by both steric and electronic factors.
Hydroboration-Oxidation
Hydroboration-oxidation of terminal alkynes is a classic method for the synthesis of aldehydes. The use of bulky borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is common to prevent double addition and to enhance regioselectivity.[1] A kinetic study on the hydroboration of various alkynes with 9-BBN provides valuable quantitative data for comparison.[12]
| Alkyne | Relative Rate (k_rel) |
| 1-Hexyne | 1.00 |
| Phenylacetylene | 0.45 |
| 3,3-Dimethyl-1-butyne | 0.13 |
| Cyclohexylacetylene | 0.09 |
Data adapted from Brown, H. C.; et al. J. Am. Chem. Soc. 1982, 104 (19), 5249–5250.[12]
The data clearly shows that 3,3-dimethyl-1-butyne, a close structural analog of Methyl 2,2-dimethylbut-3-ynoate (differing by the ester group), reacts significantly slower than unhindered terminal alkynes like 1-hexyne. This pronounced rate decrease is a direct consequence of the steric hindrance imposed by the tert-butyl group, which impedes the approach of the bulky 9-BBN reagent.[12] While the electron-withdrawing ester group in Methyl 2,2-dimethylbut-3-ynoate might have a slight electronic effect on the reaction, the steric effect of the tert-butyl group is expected to be the dominant factor determining its reactivity in hydroboration.
dot
Caption: General workflow for the hydroboration-oxidation of a terminal alkyne.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of C(sp)-C(sp²) bonds.[13][14] The reaction rate is influenced by the nature of the alkyne, the halide, and the catalyst system.
Experimental Protocol: Sonogashira Coupling of a Hindered Alkyne (General Procedure)
This protocol provides a general starting point for the Sonogashira coupling of a sterically hindered terminal alkyne like Methyl 2,2-dimethylbut-3-ynoate. Optimization of the catalyst, ligand, base, and solvent may be necessary.
-
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Methyl 2,2-dimethylbut-3-ynoate (1.2 equiv)
-
Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
CuI (1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide, Pd catalyst, and CuI.
-
Add the anhydrous solvent, followed by the amine base.
-
Add Methyl 2,2-dimethylbut-3-ynoate to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Rationale for Experimental Choices: The use of a copper(I) co-catalyst is crucial for the formation of the copper acetylide, which is more reactive in the transmetalation step than the terminal alkyne itself.[13] An amine base is required to deprotonate the terminal alkyne. Anhydrous and inert conditions are typically employed to prevent catalyst deactivation and side reactions.
Conclusion
The reactivity of Methyl 2,2-dimethylbut-3-ynoate is a fascinating case study in the interplay of steric and electronic effects in alkyne chemistry. The dominant feature of this molecule is the sterically demanding tert-butyl group, which consistently leads to a reduction in reaction rates across a variety of transformations when compared to less hindered alkynes. This is most clearly demonstrated by the quantitative data available for hydroboration reactions. While the electron-withdrawing ester group also influences reactivity, its effect is often overshadowed by the steric bulk.
For researchers and drug development professionals, a thorough understanding of these principles is paramount. When considering the incorporation of Methyl 2,2-dimethylbut-3-ynoate or similarly hindered alkynes into a synthetic route, one must be prepared for potentially slower reaction times and the need for optimized reaction conditions, such as the use of more active catalysts or higher reaction temperatures. However, the unique structural features of this alkyne can also be leveraged to control selectivity and introduce complex molecular architectures, making it a valuable, albeit challenging, tool in the synthetic chemist's arsenal.
References
-
Pauson, P. L.; Khand, I. U. The Pauson–Khand reaction. Wikipedia. [Link]
-
Steric Promotion of the Intramolecular Pauson-Khand Reaction of Aryl Enynes. Who we serve. [Link]
- Li, Z. Pauson-Khand Reaction. Peking University. 2022.
-
Pauson-Khand Reaction. Organic Chemistry Portal. [Link]
- Brown, H. C.; Wang, K. K.; Scouten, C. G. Hydroboration kinetics. 3. Kinetics and mechanism of the hydroboration of alkynes with 9-borabicyclo[3.3.1]nonane dimer. Effect of structure on the reactivity of representative alkynes. Journal of the American Chemical Society. 1982.
- Pauson-Khand Reaction. chem.iitb.ac.in.
-
Hydroboration–Oxidation of Alkynes with Practice Problems. Chemistry Steps. 2020. [Link]
-
Fokin, V. V.; Sharpless, K. B. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]
-
What is Diels Alder Reaction ? | [4+2] Cycloaddition | One minute Chemistry. YouTube. 2022. [Link]
- Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv.
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]
-
Competition Studies in Alkyne Electrophilic Cyclization Reactions. PMC. [Link]
- Fokin, V. V.; Sharpless, K. B. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.
- E-Selective Semi-Hydrogenation of Alkynes by Heterobimetallic C
-
Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. MDPI. [Link]
-
Hydrogenation of alkenes and alkynes takes place in presence of certain catalysts... Allen. [Link]
-
Pauson-Khand Reaction. NROChemistry. [Link]
- Brown, H. C.; Wang, K. K.; Scouten, C. G. Hydroboration kinetics. 3. Kinetics and mechanism of the hydroboration of alkynes with 9-borabicyclo[3.3.1]nonane dimer. Effect of structure on the reactivity of representative alkynes. Journal of the American Chemical Society.
-
Brown, H. C.; Wang, K. K.; Scouten, C. G. Hydroboration kinetics: Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. PNAS. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- (PDF) Novel [4 + 2] cycloaddition reactions of alkyne and enyne key-units: Direct access to bicyclic aromatic and heteroaromatic products. A theoretical mechanistic study.
-
Nickel Catalyzed Cycloaddition Reactions: Alkyne Cyclotrimerizations and Reductive Vinylidene Transfer Reactions. Purdue University Graduate School. 2021. [Link]
-
Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Unipd. 2020. [Link]
-
Solved 2. When 3,3-damethyl-1-butene undergoes. Chegg.com. 2015. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. 2024. [Link]
- Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions.
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
-
(PDF) Hydroboration-kinetics and mechanism. Semantic Scholar. 1983. [Link]
-
Kinetics and Mechanism of the Gold-Catalyzed Hydroamination of 1,1-Dimethylallene with N-Methylaniline. PubMed. 2021. [Link]
-
Recent Advances in the Pauson–Khand Reaction. SciSpace. [Link]
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. 2015. [Link]
- "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO 4.
- Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights.
-
Fokin, V. V.; Sharpless, K. B. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
- Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines.
- Click Chemistry Azide-Alkyne Cycloaddition.
-
Recent Advances in the Pauson–Khand Reaction. PMC. [Link]
- Gold(III)-Catalyzed Hydration of Alkynes.
Sources
- 1. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 2. Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Pauson-Khand Reaction [organic-chemistry.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. [PDF] Hydroboration-kinetics and mechanism | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Structural Validation of Sonogashira Products: A Comparison of NMR and MS Techniques
For Immediate Distribution
Introduction: The Imperative of Rigorous Product Validation in Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized carbons.[1] This powerful reaction, typically catalyzed by palladium and a copper co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] However, the elegance of the Sonogashira reaction belies the potential for side reactions, such as Glaser coupling, which leads to the formation of homocoupled alkyne dimers.[3] The presence of these and other byproducts necessitates a robust and multi-faceted analytical approach to unequivocally validate the structure of the desired product. This guide provides an in-depth comparison of two indispensable techniques in the synthetic chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present field-proven insights to ensure the trustworthiness of your structural assignments.
PART 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Sonogashira products, both ¹H and ¹³C NMR are critical for a comprehensive analysis.
¹H NMR: Mapping the Proton Environment
¹H NMR spectroscopy provides a detailed picture of the hydrogen atoms in a molecule. In the context of Sonogashira products, specific regions of the spectrum are particularly informative:
-
Aromatic Protons: Protons on the aryl rings of the product will typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm.[4] The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J) reveal the substitution pattern on the aromatic rings.
-
Alkynyl Protons: If a terminal alkyne was used as a starting material and the reaction did not go to completion, the characteristic signal for the alkynyl proton will be observed between δ 2-3 ppm.[4] Its absence in the product spectrum is a strong indicator of successful coupling.
-
Vinyl Protons: For Sonogashira reactions involving vinyl halides, the vinylic protons of the product will resonate in the δ 4.5-6.0 ppm range.[4] The coupling constants between these protons can distinguish between cis (J = 5-10 Hz) and trans (J = 11-18 Hz) isomers.[4]
¹³C NMR: Probing the Carbon Skeleton
While ¹H NMR provides information about the protons, ¹³C NMR reveals the carbon framework of the molecule. Key signals to look for in the ¹³C NMR spectrum of a Sonogashira product include:
-
Alkynyl Carbons: The sp-hybridized carbons of the alkyne moiety are highly characteristic, appearing in the range of δ 60-100 ppm.[4][5] Internal alkyne carbons are typically more deshielded (70-100 ppm) than terminal ones (65-85 ppm).[5]
-
Aromatic Carbons: The carbon atoms of the aromatic rings will give signals in the δ 120-160 ppm region.[4] The number of signals can indicate the symmetry of the molecule.
Table 1: Representative NMR Data for a Hypothetical Sonogashira Product (4-(Phenylethynyl)anisole)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.55-7.50 | m | - | Aromatic (Ph) |
| ¹H | 7.37-7.30 | m | - | Aromatic (Ph) |
| ¹H | 7.45 | d | 8.8 | Aromatic (Anisole) |
| ¹H | 6.89 | d | 8.8 | Aromatic (Anisole) |
| ¹H | 3.84 | s | - | OCH₃ |
| ¹³C | 159.9 | - | - | C-OMe |
| ¹³C | 132.9 | - | - | Aromatic |
| ¹³C | 131.6 | - | - | Aromatic |
| ¹³C | 128.8 | - | - | Aromatic |
| ¹³C | 128.4 | - | - | Aromatic |
| ¹³C | 123.2 | - | - | Aromatic |
| ¹³C | 115.3 | - | - | Aromatic |
| ¹³C | 114.2 | - | - | Aromatic |
| ¹³C | 90.5 | - | - | Alkyne |
| ¹³C | 88.3 | - | - | Alkyne |
| ¹³C | 55.3 | - | - | OCH₃ |
Note: This is illustrative data. Actual chemical shifts and coupling constants may vary.
Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum is contingent upon proper sample preparation.[6]
-
Sample Purity: Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.[6]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has residual solvent peaks that do not overlap with signals of interest.[7][8] Common choices for Sonogashira products include CDCl₃ and DMSO-d₆.[8]
-
Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is typically sufficient.[6][9] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[8]
-
Filtration: Filter the solution through a pipette with a cotton or Kimwipe plug directly into a clean, dry NMR tube to remove any particulate matter.[7][10]
-
Tube and Volume: Use a high-quality 5 mm NMR tube and ensure a sample height of 40-50 mm (approximately 0.6-0.7 mL).[6][10]
PART 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful complementary technique to NMR. It provides the exact molecular weight of the product, which is a crucial piece of evidence for structural validation. High-resolution mass spectrometry (HRMS) can even provide the elemental composition, further increasing confidence in the assigned structure.
Choosing the Right Ionization Technique: ESI vs. MALDI
For the analysis of small organic molecules like most Sonogashira products, Electrospray Ionization (ESI) is generally the preferred method.[11]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar to moderately polar molecules.[12] It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), with minimal fragmentation in a single-stage MS experiment.[12] This makes it ideal for determining the molecular weight of the intact product. ESI is also readily coupled with liquid chromatography (LC), allowing for the analysis of complex reaction mixtures.[11]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While powerful for large biomolecules, MALDI is less commonly used for small molecules.[11][13] A major drawback is the potential for interference from matrix peaks in the low mass range, which can obscure the signal of the analyte.[11]
Table 2: Comparison of ESI and MALDI for Sonogashira Product Analysis
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from charged droplets | Laser-induced desorption from a matrix |
| Best Suited For | Polar to moderately polar small molecules[12] | Large biomolecules (proteins, nucleic acids) |
| Typical Ions | [M+H]⁺, [M+Na]⁺, multiply charged ions | Predominantly singly charged ions [M+H]⁺, [M+Na]⁺[13][14] |
| LC-MS Compatibility | Excellent[11] | Challenging, typically offline[11] |
| Interference | Minimal from matrix | Potential for matrix interference in low m/z range[11] |
| Recommendation | Highly Recommended | Not generally recommended |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the product. This is a powerful tool for distinguishing between the desired product and potential byproducts that may have the same nominal mass. For example, HRMS can differentiate between a desired diarylalkyne and an undesired homocoupled product if their elemental compositions differ.
Experimental Protocol: ESI-MS Sample Preparation
Proper sample preparation is crucial to avoid contaminating the mass spectrometer and to obtain high-quality data.[15]
-
Initial Dissolution: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[15]
-
Dilution: Take a small aliquot (e.g., 10 µL) of this stock solution and dilute it further with an ESI-compatible solvent (methanol, acetonitrile, water, or a combination) to a final concentration of around 1-10 µg/mL.[15]
-
Additives: To promote ionization in positive ion mode, a small amount of formic acid (typically 0.1%) can be added to the final solution.[16]
-
Filtration: If any precipitate is observed, the sample must be filtered through a syringe filter before injection to prevent clogging the instrument.[15]
-
Vial: Use a standard 2 mL mass spectrometry vial with a screw cap and a soft septum.[15]
PART 3: A Synergistic Approach for Unquestionable Validation
While both NMR and MS are powerful techniques on their own, their combined use provides an unparalleled level of confidence in the structural assignment of a Sonogashira product.
The workflow is logical and self-validating. NMR provides the detailed structural framework—the connectivity of atoms and their spatial relationships. MS then confirms that this proposed structure has the correct molecular weight and elemental composition. Any discrepancy between the two datasets immediately signals a potential issue, such as an incorrect structural assignment or the presence of an unexpected byproduct, prompting further investigation.
In the demanding landscape of research and drug development, the certainty of a molecule's structure is non-negotiable. For the validation of Sonogashira reaction products, relying on a single analytical technique is insufficient. A synergistic approach, leveraging the detailed structural insights of NMR spectroscopy and the definitive molecular weight and elemental composition data from ESI-MS, provides the highest level of confidence. By understanding the principles behind each technique and adhering to rigorous experimental protocols, researchers can ensure the integrity of their results and the progression of their scientific endeavors.
References
-
NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from
-
NMR Sample Preparation. (n.d.). Western University. Retrieved from
-
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from
-
Sonogashira coupling. (n.d.). ChemEurope.com. Retrieved from
-
Sample Preparation. (n.d.). University College London. Retrieved from
-
Sonogashira coupling. (n.d.). Golden. Retrieved from
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from
-
MALDI or ESI which is suitable for small molecules? (2013, June 13). ResearchGate. Retrieved from
-
Sonogashira Coupling Reaction: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved from
-
Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. (n.d.). Royal Society of Chemistry. Retrieved from
-
Alkynes. (n.d.). OpenOChem Learn. Retrieved from
-
Mass Spectrometry, Review of the Basics: Electrospray, MALDI, and Commonly Used Mass Analyzers. (n.d.). Taylor & Francis Online. Retrieved from
-
A Convenient Alternative to MALDI and ESI. (2016, March 1). Spectroscopy Online. Retrieved from
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved from
-
Signal Areas. (n.d.). University of Wisconsin-Madison. Retrieved from
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). ELTE. Retrieved from
-
Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers-Newark Chemistry. Retrieved from
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. golden.com [golden.com]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. organomation.com [organomation.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. researchgate.net [researchgate.net]
- 12. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 13. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Rutgers_MS_Home [react.rutgers.edu]
Comparative Guide to LC-MS Analysis for Monitoring Methyl 2,2-dimethylbut-3-ynoate Reaction Progress
<
Introduction: The Analytical Imperative in Modern Synthesis
In the fast-paced environment of drug discovery and development, the precise monitoring of chemical reactions is not merely a procedural step but a cornerstone of efficient and successful synthesis. The ability to track the consumption of starting materials and the formation of products in real-time provides invaluable insights into reaction kinetics, mechanism, and endpoint determination. This guide focuses on the robust application of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the progress of reactions involving Methyl 2,2-dimethylbut-3-ynoate, a valuable building block in organic synthesis.
Methyl 2,2-dimethylbut-3-ynoate, with its terminal alkyne functionality, is a versatile substrate for a variety of chemical transformations, including the increasingly important "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The small, relatively nonpolar nature of this molecule, however, presents unique challenges for LC-MS analysis, particularly concerning chromatographic retention and ionization efficiency. This guide will provide a comparative analysis of different LC-MS approaches, offering experimentally-grounded protocols and explaining the rationale behind methodological choices to ensure reliable and reproducible reaction monitoring.
The Challenge of Analyzing Small, Nonpolar Alkynes
The primary hurdles in the LC-MS analysis of Methyl 2,2-dimethylbut-3-ynoate and similar small molecules are twofold:
-
Poor Retention in Reversed-Phase Chromatography: The nonpolar character of the analyte leads to weak interactions with conventional C18 stationary phases, resulting in early elution and potential co-elution with the solvent front, which can compromise quantification.
-
Inefficient Ionization: Lacking readily ionizable functional groups, these molecules can be challenging to detect with high sensitivity using standard electrospray ionization (ESI), the most common ionization technique in LC-MS.[3]
This guide will address these challenges by comparing different ionization sources and chromatographic strategies, providing a clear path to developing a robust analytical method.
Comparative Analysis of Ionization Techniques
The choice of ionization source is critical for achieving the requisite sensitivity in LC-MS analysis.[4] While ESI is the workhorse of many labs, alternative techniques can offer significant advantages for nonpolar analytes.
| Ionization Technique | Principle | Suitability for Methyl 2,2-dimethylbut-3-ynoate | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Ionization occurs in the liquid phase, requiring the analyte to be in an ionic form in solution.[3] | Moderate, often requires adduct formation for efficient ionization.[5][6][7][8] | Soft ionization, suitable for a wide range of compounds. | Can be inefficient for nonpolar molecules without ionizable groups.[5][6][7][8] Susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization occurs in the gas phase through ion-molecule reactions.[9][10] | High, as it is well-suited for nonpolar and volatile compounds. | Excellent for nonpolar to moderately polar analytes.[9][10] Less prone to matrix effects than ESI. | Requires the analyte to be thermally stable and volatile.[9] |
| Atmospheric Pressure Photoionization (APPI) | Ionization is induced by photons, making it suitable for a broad range of compounds, especially nonpolar ones.[3] | High, often provides superior sensitivity for nonpolar compounds compared to ESI and APCI. | Can ionize compounds that are difficult to analyze by ESI or APCI.[3] | Can be more complex to operate and may require a dopant for optimal performance. |
Expert Recommendation: For routine analysis of Methyl 2,2-dimethylbut-3-ynoate, APCI is often the most reliable starting point due to its robust performance with nonpolar, volatile small molecules.[9][10] However, if maximum sensitivity is required, APPI should be evaluated. While ESI can be made to work, it often relies on the formation of adducts (e.g., [M+Na]+, [M+K]+, or [M+NH4]+), which can be less consistent and may complicate data interpretation.[11][12][13][14][15]
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating one. The following workflow is designed to ensure accuracy and reproducibility in monitoring the reaction progress.
Caption: A generalized workflow for LC-MS based reaction monitoring.
Detailed Experimental Protocols
Protocol 1: Reversed-Phase LC-APCI-MS
This protocol is recommended as a starting point for its robustness and broad applicability.
1. Sample Preparation:
- At designated time points, withdraw an aliquot (e.g., 10 µL) of the reaction mixture.
- Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 990 µL) of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction and prepare it for analysis. This also serves as a 1:100 dilution.
- Vortex the diluted sample thoroughly.
- Transfer the diluted sample to an autosampler vial for injection.
2. LC Parameters:
- Column: A C18 column with a shorter length and smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for fast analysis.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A rapid gradient is suitable for reaction monitoring. For example:
- 0-0.5 min: 5% B
- 0.5-2.5 min: 5% to 95% B
- 2.5-3.0 min: 95% B
- 3.0-3.1 min: 95% to 5% B
- 3.1-4.0 min: 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1-5 µL.
3. APCI-MS Parameters:
- Ionization Mode: Positive.
- Corona Discharge Current: 4.0 µA.
- Vaporizer Temperature: 350 °C.
- Sheath Gas Flow Rate: 40 arbitrary units.
- Auxiliary Gas Flow Rate: 10 arbitrary units.
- Capillary Temperature: 275 °C.
- Scan Mode: Full scan from m/z 50-500 for initial method development to identify all components. For routine monitoring, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.[16][17][18][19][20]
- SIM Ion for Methyl 2,2-dimethylbut-3-ynoate: [M+H]+ at m/z 127.07.
- Monitor for expected product ions as well.
Protocol 2: Derivatization for Enhanced ESI-MS Sensitivity
For reactions where the product is also difficult to ionize, or when higher sensitivity is required and APCI/APPI are unavailable, derivatization can be employed.[21][22][23][24][25][26] A common approach for terminal alkynes is the CuAAC "click" reaction with an azide-containing derivatizing agent that has a readily ionizable group, such as a tertiary amine.[2][27][28]
1. Derivatization Procedure:
- To the quenched and diluted reaction aliquot, add a solution of an azide-containing derivatizing agent (e.g., 3-(azidomethyl)-N,N-dimethylaniline) in the presence of a copper(I) catalyst and a suitable ligand.
- Allow the derivatization reaction to proceed to completion.
- Further dilute the sample as necessary before LC-MS analysis.
2. LC-ESI-MS Parameters:
- LC parameters can be similar to Protocol 1, but the gradient may need to be adjusted based on the increased polarity of the derivatized analytes.
- ESI-MS Parameters (Positive Ion Mode):
- Spray Voltage: 3.5 kV.
- Sheath Gas Flow Rate: 35 arbitrary units.
- Auxiliary Gas Flow Rate: 8 arbitrary units.
- Capillary Temperature: 320 °C.
- Scan Mode: SIM or MRM targeting the [M+H]+ of the derivatized starting material and product.
Causality Behind Experimental Choices:
-
Quenching and Dilution: This step is crucial to halt the reaction at a specific time point, ensuring that the analytical data accurately reflects the reaction state at that moment. Dilution also brings the analyte concentration into the linear range of the detector.
-
Fast Gradient: For reaction monitoring, the primary goal is to quickly separate the starting material from the product, not to resolve all minor impurities. A fast gradient significantly reduces the analysis time per sample.
-
APCI for Nonpolar Analytes: As previously discussed, APCI is generally more efficient for ionizing nonpolar, volatile molecules that lack acidic or basic sites for protonation or deprotonation in ESI.[9][10]
-
Derivatization: By introducing a permanently charged or easily ionizable moiety, derivatization significantly enhances the ESI response, allowing for much lower detection limits.[21][22][23][24][25][26]
Data Interpretation and Quantitative Analysis
The primary output of the LC-MS analysis will be chromatograms showing the peak areas of the starting material and product(s) over time.
Data Presentation:
| Time (min) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,000,000 | 0 | 0% |
| 10 | 750,000 | 250,000 | 25% |
| 30 | 400,000 | 600,000 | 60% |
| 60 | 100,000 | 900,000 | 90% |
| 120 | <10,000 | 990,000 | >99% |
Note: % Conversion is calculated as (Product Area) / (Initial Starting Material Area) x 100. This assumes a 1:1 molar response factor between the starting material and the product, which should be verified if absolute quantification is required.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inefficient ionization. | Switch to a more appropriate ionization source (APCI or APPI).[3][9][10] Consider derivatization for ESI.[21][22][23][24][25][26] |
| Poor Peak Shape | Column overload, secondary interactions with the stationary phase. | Dilute the sample further. Ensure the mobile phase pH is appropriate. |
| In-source Fragmentation | High cone voltage or source temperatures.[29][30] | Reduce the cone/fragmentor voltage and source temperatures to minimize fragmentation and maximize the intensity of the molecular ion. |
| Shifting Retention Times | Inadequate column equilibration, mobile phase composition changes.[31] | Ensure sufficient equilibration time between injections. Prepare fresh mobile phases daily. |
| Carryover | Adsorption of analyte to the injector or column.[31] | Optimize the needle wash procedure. Inject a blank solvent after a high concentration sample. |
Conclusion
The successful LC-MS analysis of Methyl 2,2-dimethylbut-3-ynoate reaction progress hinges on selecting the appropriate ionization technique and chromatographic conditions to overcome the challenges associated with its small, nonpolar nature. While ESI can be utilized, particularly with derivatization, APCI often provides a more direct and robust solution. By implementing the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers can confidently and accurately monitor their reactions, leading to improved process understanding and accelerated drug development timelines.
References
- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 73(19), 4632-4639.
- Haskins, N., et al. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv.
- Haskins, N., et al. (2025). Specific derivatization of internal alkynes for improved electrospray analysis.
- González-Riano, C., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1240, 340711.
- Li, F., & Se-person, T. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 920-928.
- National High Magnetic Field Laboratory. (2025). Atmospheric Pressure Chemical Ionization (APCI).
- MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
- SCIEX. (2016). Application of LCMS in small-molecule drug development.
- Cech, N. B., & Enke, C. G. (2001). Relating electrospray ionization response to nonpolar character of small peptides. PubMed.
- Peng, S. X., et al. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Pharmaceutical Sciences, 96(10), 2584-2594.
- Lee, J. K., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Analytical Chemistry, 87(5), 2811-2818.
- United States National Library of Medicine. (n.d.). Mass Spectrometry Adduct Calculator.
- University of Minnesota. (n.d.). Chemistry 4631.
- Wang, C. (2015). The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones.
- Cech, N. B., & Enke, C. G. (2001). Relating electrospray ionization response to nonpolar character of small peptides. Analytical Chemistry, 73(19), 4632-4639.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Cech, N. B., & Enke, C. G. (2025). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.
- Johnson, D. W. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. Rapid Communications in Mass Spectrometry, 14(10), 849-858.
- Kiontke, A., et al. (2025). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
- Johnson, D. W. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. Rapid Communications in Mass Spectrometry, 14(10), 849-858.
- Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
- Abrahamsson, D., et al. (2024).
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- Kuhlmann, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Wang, M., et al. (2023). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. Journal of Pharmaceutical Analysis, 13(10), 1221-1231.
- Szychowski, J., et al. (2010). Click Chemistry in Proteomic Investigations. Journal of the American Chemical Society, 132(51), 18352-18360.
- LabRulez. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
- Lee, H., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Analytical Chemistry, 84(10), 4465-4472.
- Wang, M., et al. (2025). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS.
- Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
- Wang, S., et al. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- JEOL USA Inc. (n.d.). In-source fragmentation.
- Kim, J., El Zahar, N., & Bartlett, M. G. (2020). Evaluation of alkylamines and stationary phases to improve LC‐MS of oligonucleotides.
- American Association for Clinical Chemistry. (2019). Growing Pains in LC-MS/MS Testing.
- Wang, S., et al. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. PubMed.
- Wright, M. J., et al. (2015). Multiple reaction monitoring with multistage fragmentation (MRM3) detection enhances selectivity for LC-MS/MS analysis of plasma free metanephrines. Clinical Chemistry, 61(4), 629-637.
- Wang, S., et al. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- Wrona, M., et al. (2021). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 93(10), 4419-4427.
- Impey, G., Schreiber, A., & Hunter, C. (n.d.). A New Perspective on the Challenges of Mass Spectrometry.
- LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
- SCIEX. (2015). Detection of Emerging Environmental Pollutants using LC-MS/MS.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Terminal Alkynes.
- Brockmeyer, J., et al. (2016). MRM3-based LC-MS multi-method for the detection and quantification of nut allergens. Analytical and Bioanalytical Chemistry, 408(29), 8345-8354.
- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
- LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Schuhmann, K., et al. (2024). A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. Analytical Chemistry, 96(22), 8617-8625.
- Wright, M. J., et al. (2025). Multiple Reaction Monitoring with Multistage Fragmentation (MRM3) Detection Enhances Selectivity for LC-MS/MS Analysis of Plasma Free Metanephrines.
Sources
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Relating electrospray ionization response to nonpolar character of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relating electrospray ionization response to nonpolar character of small peptides. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 10. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 11. support.waters.com [support.waters.com]
- 12. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Multiple reaction monitoring with multistage fragmentation (MRM3) detection enhances selectivity for LC-MS/MS analysis of plasma free metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. MRM3-based LC-MS multi-method for the detection and quantification of nut allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ddtjournal.com [ddtjournal.com]
- 26. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 27. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 30. In-source fragmentation [jeolusa.com]
- 31. myadlm.org [myadlm.org]
A Predictive Guide to the Regioselectivity of Methyl 2,2-dimethylbut-3-ynoate in Cycloaddition Reactions
Senior Application Scientist Note: In the landscape of synthetic chemistry, predicting reaction outcomes for novel substrates is a critical exercise. While a wealth of data exists for common dienophiles and dipolarophiles, an extensive literature search reveals a notable absence of published experimental data for the cycloaddition reactions of Methyl 2,2-dimethylbut-3-ynoate . This guide, therefore, moves beyond a simple data summary. It serves as a predictive framework, grounded in the foundational principles of organic chemistry, to forecast the regiochemical behavior of this unique alkyne. We will compare its expected performance against two well-characterized analogs—Methyl propiolate and Methyl 2-butynoate—and provide robust, self-validating experimental protocols for researchers to confirm these predictions in their own laboratories.
Introduction: The Interplay of Sterics and Electronics in Cycloadditions
Cycloaddition reactions, such as the Diels-Alder [4+2] and Huisgen 1,3-dipolar [3+2] cycloadditions, are cornerstones of modern organic synthesis, enabling the efficient construction of complex cyclic systems.[1] The regioselectivity of these reactions—the specific orientation in which two unsymmetrical reactants combine—is dictated by a subtle interplay of electronic and steric factors.[2][3]
-
Electronic Effects , often rationalized by Frontier Molecular Orbital (FMO) theory, describe the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4][5][6] Favorable alignment of the orbitals' largest lobes dictates the preferred regioisomer.[7]
-
Steric Effects involve the non-bonded repulsion between bulky groups on the reactants.[8][9] In transition states where large substituents are forced into close proximity, steric hindrance can raise the activation energy, favoring an alternative pathway even if it is electronically less optimal.
Methyl 2,2-dimethylbut-3-ynoate presents a fascinating case study where these two forces are poised for direct competition. It possesses an electron-withdrawing methyl ester group, which polarizes the alkyne electronically, but is flanked by a sterically demanding gem-dimethyl group.
The Comparative Substrates
To build our predictive model, we will compare Methyl 2,2-dimethylbut-3-ynoate against two standard acetylenic esters.
| Alkyne Name | Structure | Key Features |
| Methyl propiolate | HC≡C-CO₂Me | Electron-poor, terminal alkyne. Minimal steric hindrance. Regioselectivity is primarily governed by electronics. |
| Methyl 2-butynoate (Methyl tetrolate) | Me-C≡C-CO₂Me | Electron-poor, internal alkyne. Moderate steric hindrance from the methyl group.[10] |
| Methyl 2,2-dimethylbut-3-ynoate (Target) | HC≡C-C(Me)₂-CO₂Me | Electron-poor, terminal alkyne. Significant steric hindrance from the gem-dimethyl group. |
Predictive Analysis I: The Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction provides a direct route to 1,4-cyclohexadiene structures from a conjugated diene and an alkyne dienophile.[11] We will consider the reaction with an unsymmetrical diene, 2-methyl-1,3-butadiene, to probe regioselectivity.
Causality of Regioselectivity
In a normal-electron-demand Diels-Alder, the reaction is governed by the interaction of the diene's HOMO with the dienophile's LUMO.[4] The electron-donating methyl group on the diene increases the size of the HOMO coefficient at the C4 position. The electron-withdrawing ester group on the alkyne dienophiles increases the LUMO coefficient at the β-carbon. Electronically, the preferred alignment pairs the largest HOMO coefficient with the largest LUMO coefficient, favoring the "para" regioisomer.[12]
Predicted Outcomes:
-
vs. Methyl Propiolate: With minimal steric hindrance, the reaction is expected to be under electronic control, yielding the "para" adduct (1) as the major product.
-
vs. Methyl 2-butynoate: Here, a conflict arises. Electronic factors favor attack at the β-carbon, but this is sterically hindered by the alkyne's methyl group. A mixture of regioisomers is likely, with the "para" isomer (2) still favored but with reduced selectivity.
-
vs. Methyl 2,2-dimethylbut-3-ynoate (Predicted): The defining feature of this substrate is the bulky gem-dimethyl group. The steric repulsion between this group and the methyl group of the diene in the transition state leading to the "para" product would be substantial. Therefore, we predict that steric hindrance will be the dominant controlling factor , overriding electronic preference to strongly favor the formation of the "meta" adduct (3) .
Figure 1. Predicted regioselectivity in the Diels-Alder reaction.
| Dienophile | Predicted Major Product | Primary Controlling Factor |
| Methyl propiolate | "Para" Isomer (1) | Electronic (FMO) |
| Methyl 2-butynoate | "Para" Isomer (2) | Electronic (with steric competition) |
| Methyl 2,2-dimethylbut-3-ynoate | "Meta" Isomer (3) (Predicted) | Steric Hindrance |
Predictive Analysis II: The Huisgen [3+2] Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the premier method for synthesizing 1,2,3-triazoles. The regioselectivity is highly dependent on the reaction conditions.[13]
Causality of Regioselectivity
-
Thermal Conditions: The uncatalyzed reaction often proceeds at high temperatures and yields a mixture of 1,4- and 1,5-disubstituted triazoles, with the ratio depending on the specific electronics of the substrates.[14][15]
-
Copper(I)-Catalyzed (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, exerts almost complete regiochemical control.[16][17] The mechanism involves the formation of a copper-acetylide intermediate, which reacts with the azide in a stepwise manner to exclusively yield the 1,4-disubstituted triazole .[17] This reaction is a prime example of "click chemistry."
Predicted Outcomes:
-
vs. Methyl Propiolate: Under thermal conditions, a mixture of 1,4- and 1,5-isomers is expected.[15] Under CuAAC conditions, a single product, the 1,4-isomer (4) , is formed with high selectivity.
-
vs. Methyl 2-butynoate: As an internal alkyne, it is generally unreactive under standard CuAAC conditions. Ruthenium-catalyzed variants may yield mixtures of fully substituted triazoles.
-
vs. Methyl 2,2-dimethylbut-3-ynoate (Predicted): As a terminal alkyne, this substrate is predicted to be an excellent partner in the CuAAC reaction. The reaction mechanism, rather than steric or electronic factors of the substituents, will dominate the outcome. We confidently predict that the reaction with an azide (e.g., Benzyl Azide) under CuAAC conditions will yield a single major product: the 1,4-disubstituted triazole (5) . The steric bulk of the gem-dimethyl group is not expected to alter the inherent regioselectivity of the catalytic cycle but may influence the reaction rate.
Figure 2. Predicted regioselective pathway for the CuAAC reaction.
| Alkyne | Reaction | Predicted Major Product | Primary Controlling Factor |
| Methyl propiolate | CuAAC | 1,4-Isomer (4) | Catalytic Cycle Mechanism |
| Methyl 2-butynoate | CuAAC | Low to no reactivity | Substrate Scope (Internal Alkyne) |
| Methyl 2,2-dimethylbut-3-ynoate | CuAAC | 1,4-Isomer (5) (Predicted) | Catalytic Cycle Mechanism |
Experimental Validation: A Self-Validating Protocol
The following protocols are designed for researchers to test the aforementioned predictions. The critical step is the unambiguous structural determination of the product(s) to confirm the regiochemistry.
Workflow for Experimental Validation
Figure 3. Workflow for validating predicted regioselectivity.
Protocol 1: Diels-Alder Reaction
-
Reactant Setup: In a sealed pressure tube, dissolve Methyl 2,2-dimethylbut-3-ynoate (1.0 equiv.) and 2-methyl-1,3-butadiene (1.5 equiv.) in toluene (0.5 M).
-
Reaction: Heat the mixture at 110 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.[18]
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the cycloaddition product(s).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for small-scale synthesis.[19][20][21]
-
Reactant Setup: To a vial, add Methyl 2,2-dimethylbut-3-ynoate (1.0 equiv.) and Benzyl Azide (1.0 equiv.). Dissolve the components in a 1:1 mixture of t-butanol and water (0.5 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equiv., from a 1 M stock). In a third vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.02 equiv., from a 0.1 M stock).
-
Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution. The mixture may turn heterogeneous and change color.
-
Reaction: Stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the 1,2,3-triazole product.
Confirming Regioselectivity via 2D NMR
Unambiguous determination of the regioisomeric structure is paramount. Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is the ideal tool, as it detects spatial proximity between protons (typically < 5 Å) irrespective of through-bond connectivity.[22][23]
-
Sample Preparation: Prepare a ~5-10 mg/mL sample of the purified cycloadduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Degas the sample to remove dissolved oxygen, which can quench the NOE effect.[22]
-
Acquisition: Acquire a standard 2D NOESY or ROESY spectrum. For small molecules (< 600 Da), a mixing time of ~500-800 ms is a good starting point for NOESY.[24]
-
Analysis (Hypothetical for Diels-Alder Adduct 3):
-
Prediction: In the "meta" isomer (3) , the protons of the gem-dimethyl group should be spatially close to the vinylic proton of the cyclohexadiene ring.
-
Confirmation: Look for a cross-peak in the 2D spectrum correlating the singlet from the gem-dimethyl protons with the signal from the vinylic proton. The presence of this correlation would strongly support the "meta" structure, while its absence would favor the "para" isomer. A similar logic can be applied to confirm the structure of the triazole product (5) by observing correlations between the triazole proton and the gem-dimethyl group.[25]
-
Conclusion
While lacking direct experimental precedent, a thorough analysis of fundamental steric and electronic principles allows for strong predictions regarding the regioselectivity of Methyl 2,2-dimethylbut-3-ynoate in cycloaddition reactions. We predict that its behavior will be dominated by the significant steric bulk of the gem-dimethyl group in Diels-Alder reactions, leading to a reversal of the electronically preferred "para" selectivity. Conversely, in the mechanistically distinct CuAAC reaction, we anticipate it will behave as a typical terminal alkyne, yielding the 1,4-disubstituted triazole with high fidelity. The provided protocols offer a clear and robust pathway for researchers to validate these predictions, contributing valuable data to the field and demonstrating the predictive power of core chemical principles.
References
-
Molecular Orbitals in the Diels-Alder Reaction . University of California, Santa Barbara. [Link]
-
Electronic effects in 1,3-dipolar cycloaddition reactions of N-alkyl and N-benzyl nitrones with dipolarophiles . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: experimental evidence versus local DFT HSAB principle . ARKAT USA. [Link]
-
Regio- and stereoselectivity in Diels-Alder reactions. Theoretical considerations . SciSpace. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . National Center for Biotechnology Information. [Link]
-
Frontier molecular orbital theory . Wikipedia. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" . In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Steric Effects on the Regioselectivity in Two-Step Diels–Alder Reactions of 1,2,4,5-Tetrazines with 2-Cyclopropylidene-4,5-dihydro-1,3-dimethyl-imidazolidine . ResearchGate. [Link]
-
Electronic effects in 1,3-dipolar cycloaddition reactions of N-alkyl and N-benzyl nitrones with dipolarophiles . Semantic Scholar. [Link]
-
13.4: Diels-Alder Regio- and Stereoselectivity . Chemistry LibreTexts. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition . Organic Chemistry Portal. [Link]
-
Steric effects vs. secondary orbital overlap in Diels-Alder reactions. MNDO and AM1 studies . The Journal of Organic Chemistry - ACS Publications. [Link]
-
OC II (FS 2019) Prof. J. W. Bode . ETH Zurich. [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones . Longdom Publishing. [Link]
-
Mechanism and FMO Analysis of the Diels-Alder Reaction . YouTube. [Link]
-
CuAAC click triazole synthesis - laboratory experiment . YouTube. [Link]
-
Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles . ACS Publications. [Link]
-
1,3-Dipolar cycloaddition . Wikipedia. [Link]
-
The Frontier Molecular Orbital explanation of the Diels-Alder reaction... . ResearchGate. [Link]
-
Regioselectivity in Diels-Alder reactions . ChemTube3D. [Link]
-
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS . World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems . Chemistry Steps. [Link]
-
Regiochemistry In the Diels-Alder Reaction . Master Organic Chemistry. [Link]
-
Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions . ACS Publications. [Link]
-
Diels Alder with Alkynes . Química Organica.org. [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity . Science and Education Publishing. [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation . YouTube. [Link]
-
NOESY and ROESY . University of Missouri. [Link]
-
Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle . ResearchGate. [Link]
-
Stereoselectivity & Regioselectivity in Diels Alder Reactions . Chad's Prep®. [Link]
-
regioselectivity in the Diels-Alder reaction . YouTube. [Link]
-
1D NOESY made easy . The University of Chicago. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study . National Institutes of Health. [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer . ResearchGate. [Link]
-
Diels-Alder reaction: alkynes as dienophiles . YouTube. [Link]
-
Diels–Alder reaction . Wikipedia. [Link]
-
Quantitative Determination of the Regioselectivity of Nucleophilic Addition to η3-Propargyl Rhenium Complexes and Direct Observation of an Equilibrium Between η3-Propargyl Rhenium Complexes and Rhenacyclobutenes . National Center for Biotechnology Information. [Link]
-
5.4: NOESY Spectra . Chemistry LibreTexts. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. ethz.ch [ethz.ch]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Diels Alder with Alkynes [quimicaorganica.org]
- 12. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jenabioscience.com [jenabioscience.com]
- 21. broadpharm.com [broadpharm.com]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 25. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Click Chemistry: Navigating Copper-Catalyzed vs. Copper-Free Reactions for Sterically Hindered Alkynes
In the landscape of bioconjugation, drug discovery, and materials science, the ability to form stable covalent linkages with high efficiency and specificity is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, provides a suite of reactions that meet these criteria, with the azide-alkyne cycloaddition being the most prominent example.[1][2] This guide offers a deep comparative analysis of the two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-supported framework for choosing the optimal method when faced with a common challenge: sterically hindered alkynes. The presence of bulky chemical groups near the reaction site can significantly impact kinetics and overall success, making the choice between a catalyzed or strain-promoted pathway a critical decision point in experimental design.
Pillars of the Azide-Alkyne Cycloaddition: Two Distinct Mechanisms
Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, which forms a chemically stable 1,2,3-triazole ring from an azide and an alkyne.[3][4] However, they employ fundamentally different strategies to overcome the reaction's activation energy barrier.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often considered the archetypal "click" reaction, utilizes a copper(I) catalyst to dramatically accelerate the ligation between a terminal alkyne and an azide by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[1][5] The copper catalyst coordinates with the alkyne, lowering the activation energy and, crucially, controlling the reaction's regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed to circumvent the cytotoxicity associated with the copper catalyst, SPAAC is a bioorthogonal reaction that requires no metal catalyst.[2][4] The driving force is the high ring strain (approx. 18 kcal/mol) engineered into a cyclic alkyne , typically a cyclooctyne like dibenzocyclooctyne (DBCO).[6][7] The release of this enthalpy upon forming the more stable triazole ring allows the reaction to proceed rapidly at physiological conditions.[] However, this pathway lacks the strict regiocontrol of CuAAC, often producing a mixture of regioisomers.[7][9]
Caption: Fundamental pathways of CuAAC and SPAAC reactions.
The Challenge of Steric Hindrance
Steric hindrance—the spatial arrangement of atoms and bulky functional groups near a reaction center—can significantly impede the rate and yield of a chemical reaction. In the context of azide-alkyne cycloadditions, bulky substituents on or near the alkyne present a formidable barrier.
-
Impact on CuAAC: The reaction rate can be severely diminished. Bulky groups can obstruct the coordination of the copper(I) catalyst to the alkyne, a critical step in forming the active copper-acetylide intermediate. This is a well-documented challenge, particularly when attempting to conjugate large biomolecules or substrates with complex scaffolds.[10]
-
Impact on SPAAC: While often perceived as less sensitive to the alkyne's steric environment than CuAAC, SPAAC kinetics are still influenced by bulky groups on either the azide or the cyclooctyne.[11] The approach of the two reacting partners can be slowed, and the choice of cyclooctyne becomes paramount, as their inherent reactivities vary widely.
Comparative Performance Analysis with Hindered Substrates
The choice between CuAAC and SPAAC for sterically demanding applications involves a trade-off between reaction speed, biocompatibility, cost, and experimental complexity.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide.[3] | Catalyst-free cycloaddition driven by the release of ring strain in a cyclooctyne.[12] |
| **Reaction Rate (k₂) ** | Generally faster (1-100 M⁻¹s⁻¹), but can be significantly slowed by steric hindrance.[13] | Rate is highly dependent on the cyclooctyne structure (10⁻³-1 M⁻¹s⁻¹). Can be faster than hindered CuAAC in some cases.[13] |
| Biocompatibility | Limited for in vivo use due to copper catalyst cytotoxicity. Requires careful selection of ligands to mitigate toxicity.[9][14] | Excellent biocompatibility. The method of choice for live-cell imaging and in vivo applications.[12][13] |
| Effect of Hindrance | Highly sensitive. Reaction rates can drop dramatically. Requires optimization with specialized ligands.[15][16] | Less sensitive to alkyne hindrance but still affected. Reactivity is primarily dictated by the cyclooctyne's strain.[11] |
| Regioselectivity | Highly specific, yielding only the 1,4-disubstituted triazole isomer.[4] | Produces a mixture of regioisomers, which may be undesirable for certain applications.[7] |
| Reagents | Requires a Cu(I) source (or Cu(II) + reductant) and an accelerating ligand.[17] | Requires a pre-functionalized strained cyclooctyne (e.g., DBCO, BCN).[13] |
| Cost & Accessibility | Terminal alkynes and copper salts are generally inexpensive and widely available.[13] | Synthesis of strained cyclooctynes is complex, making them significantly more expensive.[2][13] |
| Potential Side Reactions | Oxidative homocoupling of alkynes; ROS generation can damage sensitive biomolecules.[10][13] | Highly reactive cyclooctynes can undergo side reactions with nucleophiles like thiols.[13][18] |
Overcoming Hindrance in CuAAC: The Critical Role of Ligands
For in vitro applications where speed and regioselectivity are critical, abandoning CuAAC due to steric hindrance is not always necessary. The key to success lies in the selection of an appropriate copper-stabilizing ligand. These ancillary ligands play a dual role: they protect the catalytic Cu(I) state from oxidation and disproportionation, and they modulate the catalyst's activity and steric profile.[19][20]
By tuning the ligand's structure, one can significantly increase the reaction rate, even for challenging substrates.[15][16] For instance, reducing the steric bulk on the ligand itself can lead to a more accessible and reactive copper center.[15]
| Ligand | Key Properties | Ideal Applications |
| TBTA | Tris(benzyltriazolylmethyl)amine. Highly effective but has low water solubility.[20] | Organic synthesis, applications where aqueous solubility is not required. |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine. High water solubility, moderate biocompatibility.[20][21] | General aqueous bioconjugation, labeling of fixed cells. |
| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid. Very high biocompatibility and reaction kinetics.[11][20] | In vivo and live-cell applications where trace copper can be tolerated. |
| BTTES | High water solubility, very high biocompatibility, and stability.[20] | Long-term reactions in biological systems, in vivo studies. |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];Start [label="Start: Hindered Alkyne Conjugation", shape=ellipse, fillcolor="#202124"]; Biocompatibility [label="Is the reaction in a\nliving system (in vivo)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SPAAC [label="Choose SPAAC\n(e.g., DBCO, BCN)", fillcolor="#EA4335"]; CuAAC_Choice [label="Is strict regioselectivity\n(1,4-isomer) required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CuAAC [label="Choose CuAAC", fillcolor="#4285F4"]; Optimize_Ligand [label="Optimize Ligand for Hindrance\n& Biocompatibility (e.g., BTTAA)", shape=box, fillcolor="#34A853"]; SPAAC_Regio [label="SPAAC is suitable.\n(Accept mixture of regioisomers)", fillcolor="#EA4335"];
Start -> Biocompatibility; Biocompatibility -> SPAAC [label="Yes"]; Biocompatibility -> CuAAC_Choice [label="No (in vitro)"]; CuAAC_Choice -> CuAAC [label="Yes"]; CuAAC_Choice -> SPAAC_Regio [label="No"]; CuAAC -> Optimize_Ligand; }
Caption: Decision workflow for selecting a click chemistry method.
Experimental Protocols
The following are generalized, self-validating protocols that serve as a starting point. Optimization for specific substrates is highly recommended.
Protocol 1: Copper-Catalyzed (CuAAC) Reaction with a Hindered Alkyne
This protocol utilizes a water-soluble ligand (THPTA) to enhance reactivity and biocompatibility for an in vitro conjugation.
1. Reagent Preparation:
-
Hindered Alkyne Stock: Prepare a 10 mM stock solution of your alkyne-containing molecule in an appropriate solvent (e.g., DMSO or water).
-
Azide Stock: Prepare a 10 mM stock solution of your azide-containing molecule in DMSO or water.
-
Catalyst Premix (Freshly Prepared):
-
Reductant (Freshly Prepared): 100 mM sodium ascorbate in deionized water. Protect from light.[17]
2. Reaction Assembly:
-
To a 1.5 mL microcentrifuge tube, add your hindered alkyne substrate to a final concentration of 100 µM in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the azide-containing molecule to a final concentration of 200-500 µM (a 2-5 fold molar excess is recommended to drive the reaction).
-
Add the Catalyst Premix to a final copper concentration of 100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.[17] Vortex gently to mix.
3. Incubation and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For particularly challenging substrates, incubation can be extended up to 24 hours or performed at a slightly elevated temperature (e.g., 37°C).[10]
-
Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
4. Purification:
-
Purify the final conjugate using a method suitable for your molecules, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: Strain-Promoted (SPAAC) Reaction for Live-Cell Labeling
This protocol describes the labeling of cell-surface glycans that have been metabolically engineered to display azide groups.
1. Metabolic Labeling:
-
Culture cells of interest in their standard growth medium.
-
Supplement the medium with an azide-functionalized sugar precursor (e.g., 25-50 µM Ac₄ManNAz for sialic acid labeling).[6]
-
Incubate the cells for 24-72 hours to allow for the metabolic incorporation of azides onto cell-surface glycans.[6]
2. Cell Preparation:
-
Gently wash the cells three times with warm, serum-free medium or PBS to remove any unincorporated azido-sugar.[6]
3. SPAAC Conjugation:
-
Prepare a stock solution of a DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488) in DMSO.
-
Dilute the DBCO-dye stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 10-50 µM.
-
Add the DBCO-dye solution to the washed cells.
-
Incubate for 30-90 minutes at 37°C in a cell culture incubator. The optimal time may vary depending on the cell line and cyclooctyne reactivity.
4. Imaging and Analysis:
-
Gently wash the cells three times with warm PBS to remove unreacted DBCO-dye.
-
Add fresh medium or a suitable imaging buffer to the cells.
-
Analyze the labeled cells using fluorescence microscopy or flow cytometry. The successful reaction will result in fluorescently labeled cell surfaces.
Conclusion and Strategic Recommendations
The decision between CuAAC and SPAAC for conjugations involving hindered alkynes is dictated by the specific demands of the experiment. There is no single "best" method; rather, there is an optimal choice based on a hierarchy of experimental priorities.
-
Choose SPAAC when:
-
Biocompatibility is paramount: For any application involving live cells, tissues, or whole organisms, the catalyst-free nature of SPAAC makes it the unequivocal choice to avoid copper-induced cytotoxicity.[6][12]
-
Simplicity is desired: SPAAC eliminates the need to prepare and optimize a catalyst/ligand system and source a reducing agent.[]
-
Regioselectivity is not critical: If a mixture of triazole regioisomers does not impact the function of the final conjugate, SPAAC is a robust option.
-
-
Choose CuAAC when:
-
The application is in vitro: For conjugating purified proteins, nucleic acids, or small molecules in a controlled environment, the toxicity of copper is manageable and easily removed during purification.[3][22]
-
Reaction speed and high yield are critical: Even with hindered substrates, an optimized CuAAC reaction with the right ligand is often faster and more efficient than SPAAC.[13][18]
-
Strict regiocontrol is required: When the precise orientation of the triazole linker is essential for biological activity or structural integrity, the 1,4-selectivity of CuAAC is a decisive advantage.[4]
-
Cost is a limiting factor: The reagents for CuAAC—terminal alkynes, copper salts, and common ligands—are significantly more accessible and affordable than synthetically complex cyclooctynes.[13]
-
For researchers tackling hindered alkynes with CuAAC, the central takeaway is that ligand optimization is not optional; it is integral to the experimental design. A systematic screening of modern, water-soluble, and highly active ligands like BTTAA or BTTES can transform a sluggish, low-yielding reaction into an efficient and reliable conjugation.[15][20]
References
- Benchchem. A Comparative Analysis of CuAAC vs. SPAAC for Azido-PEG1 Reactions: A Guide for Researchers.
- Vector Labs. Copper-Free Click Chemistry (SPAAC).
- Benchchem. A Comparative Analysis of CuAAC and SPAAC for Tert-Butyl Azide Reactions.
- Royal Society of Chemistry. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology.
- PubMed. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells.
- ResearchGate. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation | Request PDF.
- ResearchGate. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells | Request PDF.
- MDPI. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Royal Society of Chemistry. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. Polymer Chemistry.
- PubMed Central. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation.
- ResearchGate. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations | Request PDF.
- Benchchem. A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Researchers and Drug Development Professionals.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics.
- ResearchGate. Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder...
- cjoc.com.cn. Strain-Promoted Azide-Alkyne Cycloaddition.
- PubMed Central. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Benchchem. A comparative analysis of CuAAC and SPAAC for bioconjugation..
- Benchchem. The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- PubMed. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis.
- Vector Labs. Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation.
- Benchchem. A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Azido-PEG6-NHS Ester.
- ACS Publications. Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers | Journal of the American Chemical Society.
- Xi'an Confluore Biological Technology Co., Ltd.. Click Chemistry Protocols.
- BroadPharm. Protocol for Azide-Alkyne Click Chemistry.
- ChemPep. Overview of Copper-Free Click Chemistry.
- Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco.
- baseclick GmbH. Protocols.
- Springer Nature Experiments. Click Chemistry Conjugations.
- PubMed Central. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- PubMed Central. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics.
- ResearchGate. Copper-catalyzed and metal-free azide-alkyne 'click' reactions: from synthesis and functionalization of small molecules to macromolecules | Request PDF.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vectorlabs.com [vectorlabs.com]
- 21. confluore.com [confluore.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysis with Methyl 2,2-dimethylbut-3-ynoate
For the modern researcher in synthetic chemistry and drug development, the selective functionalization of alkynes is a cornerstone of molecular construction. Methyl 2,2-dimethylbut-3-ynoate, with its terminal alkyne and ester functionality, presents a versatile scaffold for a variety of transformations. The choice of catalyst is paramount in directing the outcome of these reactions, and palladium complexes have proven to be exceptionally effective. This guide provides a comparative analysis of the performance of different palladium catalysts in key transformations of Methyl 2,2-dimethylbut-3-ynoate, offering experimental insights and mechanistic rationale to inform your catalyst selection and reaction optimization.
Selective Hydrogenation: From Alkyne to Alkene
The selective reduction of an alkyne to the corresponding alkene without over-reduction to the alkane is a common challenge. The performance of palladium catalysts in this transformation is highly dependent on the support, the presence of promoters, and the reaction conditions. While direct data for Methyl 2,2-dimethylbut-3-ynoate is limited, extensive research on the structurally similar 2-methyl-3-butyn-2-ol (MBY) provides a strong predictive framework.
Catalyst Performance Comparison: Selective Hydrogenation
| Catalyst System | Support | Key Features & Performance Insights | Yield of Alkene (%) | Selectivity (%) | Reference |
| 1 wt.% Pd/γ-Al2O3 | γ-Alumina | High-temperature reduction (600 °C) leads to the formation of Pd-Al species, which exhibit unique electronic properties that enhance selectivity towards the semi-hydrogenated product. This is attributed to a weaker Pd-Alkyl bond and hydrogen spillover effects. | - | up to 97 | [1]([Link]) |
| PdZn/TiO2 | Titania | The formation of a PdZn intermetallic nanoalloy is crucial for high selectivity. The presence of Znδ+ species is thought to alter the adsorption modes of the reactant and product, favoring alkene desorption. This catalyst demonstrates high activity and stability over extended periods. | ~95 | up to 97.6 | [2]([Link]) |
| [Pd]mpg-C3N4 | Mesoporous graphitic carbon nitride | This single-site palladium catalyst, with atomically dispersed Pd atoms, shows high activity and selectivity. The isolated Pd sites are believed to facilitate hydrogen activation while preventing over-hydrogenation. | High | High | [3]([Link]) |
Expertise & Experience: The "Why" Behind Catalyst Selection
The key to achieving high selectivity in alkyne hydrogenation is to control the relative rates of alkyne-to-alkene and alkene-to-alkane reduction. Palladium itself is highly active for both steps. The strategies employed in the catalysts above aim to modulate the electronic properties and surface morphology of the palladium nanoparticles.
-
Bimetallic Catalysts (e.g., PdZn): The addition of a second, less active metal like zinc serves multiple purposes. It can geometrically isolate the active palladium sites, preventing the formation of large ensembles of Pd atoms that are more active for alkene hydrogenation. Electronically, the second metal can donate or withdraw electron density from palladium, weakening the adsorption of the intermediate alkene and promoting its release from the catalyst surface before it can be further reduced.[2]([Link])
-
Support Effects (e.g., γ-Al2O3, TiO2): The support is not merely an inert scaffold. Strong metal-support interactions (SMSI) can significantly influence the catalyst's performance. For instance, the formation of Pd-Al species on γ-Al2O3 after high-temperature reduction alters the electronic state of palladium, enhancing selectivity.[1]([Link])
-
Single-Site Catalysts: Atomically dispersed palladium catalysts represent the ultimate in active site isolation. By preventing the formation of Pd nanoparticles, the probability of the alkene product readsorbing and undergoing further hydrogenation is significantly reduced.[3]([Link])
Experimental Protocol: Selective Hydrogenation with Pd/γ-Al2O3
This protocol is adapted from studies on 2-methyl-3-butyn-2-ol and is expected to be effective for Methyl 2,2-dimethylbut-3-ynoate.
-
Catalyst Pre-treatment: The 1 wt.% Pd/γ-Al2O3 catalyst is subjected to a reduction treatment in a continuous flow of 10% H2/Ar at 600 °C for 17 hours. This high-temperature reduction is crucial for the formation of the selective Pd-Al species.[1]([Link])
-
Reaction Setup: The hydrogenation is performed in a continuous-flow fixed-bed reactor. The pre-treated catalyst is packed into the reactor.
-
Reaction Conditions: A solution of Methyl 2,2-dimethylbut-3-ynoate in a suitable solvent (e.g., isopropanol) is fed into the reactor along with a stream of hydrogen gas. Typical reaction conditions are a temperature of 25-45 °C and a pressure of 1-5 bar.[1]([Link])
-
Monitoring and Analysis: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of the alkyne and the selectivity towards the alkene.
Crafting Complexity: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a terminal alkyne like Methyl 2,2-dimethylbut-3-ynoate, the Sonogashira and Heck reactions are particularly relevant.
Sonogashira Coupling: A Gateway to Aryl Alkynes
The Sonogashira coupling enables the direct linkage of the terminal alkyne to aryl or vinyl halides. Modern protocols often favor copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glasier coupling).
| Catalyst System | Ligand | Base | Solvent | Key Features & Performance Insights | Typical Yield (%) | Reference |
| Pd(OAc)2 | P(p-tol)3 | DBU | THF | A simple and highly effective system for a wide range of aryl bromides. The use of a phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. DBU is a strong, non-nucleophilic base that promotes the deprotonation of the alkyne. | 80-95 | [4]([Link] |
| PdCl2(PPh3)2 | PPh3 (part of complex) | TBAF | Solvent-free | This system is particularly effective for less reactive aryl chlorides. TBAF acts as both a base and a phase-transfer catalyst, enhancing the reaction rate. | 70-90 | [5]([Link]) |
| PdCl2 with α,β-alkynone ligand | 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one | K2CO3 | EtOH | This system allows for catalyst loadings as low as 5-10 ppm. The alkynone ligand is proposed to accelerate the reaction, replacing traditional phosphine ligands. | 70-85 | [6]([Link]) |
Expertise & Experience: The Catalytic Cycle of Copper-Free Sonogashira Coupling
The catalytic cycle of the copper-free Sonogashira reaction is a well-established sequence of elementary steps involving a palladium(0) active species.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Deprotonation: The base removes the acidic proton from the terminal alkyne, generating an alkynylide anion.
-
Transmetalation: The alkynylide anion displaces the halide from the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.[4]([Link])
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction provides a pathway to vinylated arenes. The regioselectivity of the addition of the aryl group to the alkyne is a key consideration.
Expertise & Experience: Regioselectivity in the Heck Reaction of Terminal Alkynes
The regioselectivity of the Heck reaction with terminal alkynes is primarily governed by steric and electronic factors. For terminal alkynes like Methyl 2,2-dimethylbut-3-ynoate, the migratory insertion of the alkyne into the Aryl-Pd(II) bond generally leads to the formation of the linear, more sterically accessible product.
The choice of ligands and reaction conditions can influence this selectivity. Electron-rich and bulky phosphine ligands often enhance the regioselectivity for the linear product.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), Pd(OAc)2 (3 mol%), and P(p-tol)3 (6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and stir until the catalyst components dissolve. Then, add DBU (3.0 mmol) and Methyl 2,2-dimethylbut-3-ynoate (1.2 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Building Rings: Palladium-Catalyzed Cyclization Reactions
Palladium catalysts are adept at mediating cyclization reactions, offering pathways to complex cyclic structures from acyclic precursors. For substrates derived from Methyl 2,2-dimethylbut-3-ynoate, intramolecular cyclizations are particularly powerful.
Expertise & Experience: Mechanistic Pathways in Palladium-Catalyzed Cyclizations
Palladium-catalyzed cyclizations of enynes (substrates containing both an alkene and an alkyne) typically proceed through a carbopalladation-initiated cascade. The reaction can be initiated by either hydropalladation or carbopalladation of the alkyne, followed by intramolecular insertion of the alkene into the newly formed vinyl-palladium bond. The final product is then formed through β-hydride elimination or a subsequent cross-coupling reaction.
The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is influenced by the nature of the tether connecting the alkene and alkyne, as well as the ligands on the palladium catalyst.
The Chiral Dimension: Enantioselective Transformations
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Palladium catalysts, when combined with chiral ligands, can induce high levels of stereocontrol in a variety of reactions.
Catalyst Systems for Asymmetric Synthesis
| Reaction Type | Chiral Ligand Family | Catalyst Precursor | Key Features | Reference |
| Asymmetric Hydrogenation | Chiral Diphosphines (e.g., BINAP) | Pd(II) salts or Pd nanoparticles | Can provide high enantioselectivity in the reduction of prochiral olefins and ketones. The choice of ligand is crucial for creating a chiral environment around the metal center. | [2]([Link]) |
| Asymmetric Cross-Coupling | Chiral Phosphine-Oxazolines (PHOX) | Pd2(dba)3 | Effective in conjunctive cross-coupling reactions to create chiral organoboron reagents. | [8]([Link]) |
| Asymmetric Cyclization | Chiral Phosphoramidites | Pd(OAc)2 | Have been successfully employed in the intramolecular asymmetric hydrocyclopropanylation of alkynes. | [6]([Link]) |
Expertise & Experience: The Principle of Asymmetric Catalysis
In enantioselective catalysis, a chiral ligand coordinates to the palladium center, creating a chiral pocket. The substrate then binds to this chiral complex in a way that one of the two possible transition states leading to the two enantiomeric products is significantly lower in energy. This energy difference dictates the enantiomeric excess (ee) of the product.
For Methyl 2,2-dimethylbut-3-ynoate, asymmetric hydrogenation of a derivative with a prochiral double bond, or an asymmetric cross-coupling or cyclization reaction, would be feasible with the appropriate choice of a chiral palladium catalyst. For instance, the asymmetric hydroalkenylation of alkynes has been achieved using palladium catalysts with JosiPhos-type ligands, providing a potential route to chiral products from this substrate.([Link])
Conclusion
Palladium catalysts offer a rich and versatile toolbox for the transformation of Methyl 2,2-dimethylbut-3-ynoate. For selective hydrogenation to the corresponding alkene, bimetallic catalysts such as PdZn or supported catalysts like Pd/γ-Al2O3 provide excellent selectivity. In the realm of cross-coupling, copper-free Sonogashira conditions with catalysts like Pd(OAc)2/P(p-tol)3 offer a reliable route to aryl alkynes. While specific data for cyclization and enantioselective reactions of this particular substrate are emerging, the general principles of palladium catalysis, supported by data from analogous systems, provide a strong foundation for the development of novel synthetic routes to complex and chiral molecules. The choice of catalyst, ligands, and reaction conditions is critical, and a deep understanding of the underlying mechanistic principles is essential for achieving the desired reactivity and selectivity.
References
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Homogeneous palladium-catalyzed asymmetric hydrogenation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Enantioselective Cyclization of 1,6-Enynes to Access Chiral γ-Butyrolactam. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Asymmetric formal sp2-hydrocarbonations of dienes and alkynes via palladium hydride catalysis - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of synthesized Methyl 2,2-dimethylbut-3-ynoate
An In-Depth Comparative Guide to Assessing the Purity of Synthesized Methyl 2,2-dimethylbut-3-ynoate
For professionals in chemical research and drug development, the purity of a synthetic building block is not merely a number; it is the bedrock of experimental reproducibility, reaction yield, and the ultimate safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven comparison of analytical methodologies for assessing the purity of Methyl 2,2-dimethylbut-3-ynoate, a valuable terminal alkyne and ester-containing organic intermediate.
We will move beyond simple protocol listings to explore the causality behind methodological choices, enabling you to construct a self-validating analytical workflow. The purity value you report must be defensible, and that defense is built upon a multi-technique, orthogonal approach.
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess purity, one must first anticipate the likely impurities. The synthesis of Methyl 2,2-dimethylbut-3-ynoate, like any multi-step organic synthesis, can introduce contaminants from various sources. A common route involves the esterification of 2,2-dimethyl-3-butynoic acid with methanol. Potential impurities can therefore include:
-
Unreacted Starting Materials: Residual 2,2-dimethyl-3-butynoic acid or methanol.[1]
-
Solvent Residues: Incomplete removal of reaction or purification solvents (e.g., THF, diethyl ether, dichloromethane).[1][2]
-
By-products: Side-reaction products such as polymers or isomers formed under reaction conditions.
-
Degradation Products: The stability of α,β-acetylenic esters can be a concern, potentially leading to decomposition if exposed to harsh conditions.[3]
A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.
A Comparative Analysis of Core Analytical Techniques
No single technique provides a complete picture of purity. True confidence is achieved by combining the strengths of orthogonal methods—techniques that measure purity based on different physicochemical principles.
Quantitative ¹H NMR (qNMR) Spectroscopy: The Absolute Standard
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination due to its status as a direct, non-destructive technique where signal response is directly proportional to the number of nuclei, independent of molecular structure.[4][5] This provides a distinct advantage over chromatographic methods that rely on response factors.[6]
Causality of Choice: For Methyl 2,2-dimethylbut-3-ynoate, ¹H NMR is exceptionally informative. The molecule presents several distinct, well-resolved signals ideal for quantification:
-
Alkynyl Proton (≡C-H): A sharp singlet around 2-3 ppm.[7][8][9]
-
Methyl Ester (-OCH₃): A sharp singlet around 3.7 ppm.
-
Gem-dimethyl (-C(CH₃)₂): A sharp singlet integrating to six protons around 1.5 ppm.
The absolute qNMR method, which involves adding a certified internal standard of known purity and weight, allows for the direct calculation of the analyte's absolute purity (w/w %).[6][10] This approach is considered a gold standard as it can account for non-NMR-active impurities (like inorganic salts) and residual solvents.[6]
Strengths:
-
Non-destructive, preserving the sample.[11]
-
Simultaneously confirms structure and quantifies purity.[6]
-
Highly accurate and precise when performed correctly.[11]
Limitations:
-
Requires a high-purity, stable, and non-reactive internal standard with signals that do not overlap with the analyte.
-
Lower sensitivity compared to chromatographic methods for trace impurities.
-
Signal overlap from impurities can complicate integration, though 2D NMR techniques can help resolve this.[11]
Gas Chromatography (GC): High-Resolution Separation of Volatiles
Gas Chromatography separates compounds based on their volatility and differential interactions with a stationary phase.[12] Given that Methyl 2,2-dimethylbut-3-ynoate is a volatile ester, GC is an exceptionally powerful tool for purity assessment.[12][13] When coupled with a Flame Ionization Detector (FID), which offers a wide linear range and high sensitivity to hydrocarbons, GC-FID provides excellent quantitative data on the relative percentage of volatile components.
Causality of Choice: GC excels at separating compounds with very similar structures but different boiling points. It is the ideal method for detecting and quantifying volatile impurities such as residual solvents or by-products from the synthesis that might be difficult to resolve by NMR alone.
Strengths:
-
Exceptional resolving power for volatile compounds.[12]
-
High sensitivity for detecting trace impurities.
-
Robust and highly reproducible quantitative results (area % purity).[12]
Limitations:
-
Destructive technique.
-
Limited to thermally stable and volatile compounds.[12]
-
Provides relative purity (area %), not absolute purity, unless calibrated with a standard for each impurity.
-
Does not provide structural information for unknown peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Identification
The coupling of a mass spectrometer to a gas chromatograph transforms the system from a quantitative separation tool into a powerful instrument for structural elucidation.[14] As each separated component elutes from the GC column, it is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint.
Causality of Choice: When a GC-FID analysis reveals unknown impurity peaks, GC-MS is the logical next step. By analyzing the fragmentation pattern of an unknown peak, its chemical structure can often be determined or inferred, providing critical information about side reactions or contaminants in the synthetic process.[14][15] The mass spectrum of the main peak also serves as a powerful confirmation of the identity of Methyl 2,2-dimethylbut-3-ynoate.
Strengths:
-
Combines high-resolution separation with definitive peak identification.[14]
-
Enables the identification of unknown impurities and by-products.
-
Extremely high sensitivity.
Limitations:
-
While quantitative, it is more often used for qualitative identification. GC-FID is typically preferred for robust quantitation.
-
Requires spectral library matching or expert interpretation to identify unknowns.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification
FTIR is a rapid, simple, and non-destructive technique that provides information about the functional groups present in a molecule. While not a primary tool for quantification, it is an indispensable first-pass check for verifying the synthesis and screening for obvious impurities.
Causality of Choice: For Methyl 2,2-dimethylbut-3-ynoate, the IR spectrum should display characteristic absorption bands that confirm its core structure:
-
≡C-H stretch (terminal alkyne): A sharp, strong band around 3300 cm⁻¹.[16][17][18]
-
C≡C stretch (alkyne): A sharp, weaker band around 2100-2260 cm⁻¹.[16][18]
-
C=O stretch (saturated ester): A very strong band around 1735 cm⁻¹.[16]
-
C-O stretch (ester): Strong bands in the 1300-1000 cm⁻¹ region.[16]
Equally important is the absence of certain bands. For example, a lack of a broad O-H stretch (3200-3600 cm⁻¹) would indicate the successful removal of any unreacted carboxylic acid starting material.[16]
Strengths:
-
Fast and simple to perform.
-
Excellent for confirming the presence of key functional groups.
-
Non-destructive.
-
Useful for identifying the absence of certain impurities (e.g., alcohols, carboxylic acids).
Limitations:
-
Primarily qualitative, not quantitative.
-
Not effective for detecting minor impurities whose signals would be masked by the main component.
-
Provides limited information on the overall molecular structure.
Data Presentation: Comparison of Analytical Techniques
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spec (GC-MS) | FTIR Spectroscopy |
| Purity Type | Absolute (w/w %)[5][6] | Relative (Area %) | Relative (Area %), Primarily Identification | Qualitative |
| Primary Use | Definitive purity assay & structure confirmation | High-resolution separation & quantitation of volatile impurities | Identification of unknown impurities | Functional group verification |
| Sensitivity | Moderate | High | Very High | Low |
| Sample State | Non-destructive[11] | Destructive | Destructive | Non-destructive |
| Key Insights | Molar concentration, structural integrity | Profile of volatile components | Molecular weight & structure of impurities | Presence/absence of functional groups |
| Expertise | High (for accurate quantification) | Moderate | High (for spectral interpretation) | Low |
Recommended Workflow for a Self-Validating Purity Assessment
A logical, multi-step workflow ensures that each analytical result is supported and validated by an orthogonal technique. This approach builds a comprehensive and trustworthy purity profile for your synthesized Methyl 2,2-dimethylbut-3-ynoate.
Caption: A self-validating workflow for purity assessment.
Detailed Experimental Protocols
Protocol 1: Absolute Quantitative ¹H NMR (qNMR)
-
Internal Standard Selection: Choose a high-purity (>99.9%) internal standard such as maleic acid or dimethyl sulfone. The standard must be stable, non-volatile, have a known molecular weight, and possess sharp singlets that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Methyl 2,2-dimethylbut-3-ynoate sample into a clean vial. Record the mass to at least four decimal places.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the mass precisely.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) ensuring complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of both the analyte and the standard's protons of interest to ensure full relaxation and accurate integration. A d1 of 30-60 seconds is often sufficient.
-
Acquire the spectrum with a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard.
-
Calculate the purity (P) using the following formula[6][10]: P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Column Selection: Use a low-to-mid polarity capillary column, such as a 5% phenyl methyl siloxane (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[19]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Instrument Conditions:
-
Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.
-
Carrier Gas: Helium or Hydrogen with a constant flow rate of ~1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the relative purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Conditions: Use the same column and temperature program as described in the GC-FID protocol.
-
MS Conditions:
-
Interface Temperature: Set the transfer line temperature to 260°C.
-
Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.[20]
-
Mass Analyzer: Scan a mass range from m/z 35 to 350.
-
-
Data Analysis: Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm its identity. For unknown impurity peaks, analyze their fragmentation patterns to propose potential structures.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Chem LibreTexts. (2024). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
van den Heuvel, H., et al. (1999). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Journal of the American Society for Mass Spectrometry, 10(9), 854-861. [Link]
-
Ma, X., et al. (2017). Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry. Analytical Chemistry, 89(9), 5037-5044. [Link]
-
Axcend. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. [Link]
-
Vrkoslav, V., et al. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 51(7), 2026-2035. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Shimadzu. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Alkynes. [Link]
-
University of Colorado Boulder. (n.d.). IR: alkynes. [Link]
-
PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. [Link]
-
ACS Publications. (1966). Mass Spectrometric Studies of Unsaturated Methyl Esters. [Link]
-
OpenOChem Learn. (n.d.). Alkynes. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
Technical University of Denmark. (2002). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
-
GM Chemistry. (2023). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. [Link]
-
G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- Google Patents. (1972).
-
ResearchGate. (2018). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. [Link]
-
PubChem. (n.d.). Methyl but-3-ynoate. [Link]
-
GM Chemistry. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]
-
National Institutes of Health. (2022). Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID. [Link]
-
MDPI. (2022). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. [Link]
-
Dr. Minaketan Sahoo. (n.d.). INSTRUMENTAL METHODS OF ANALYSIS. [Link]
-
SpringerLink. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]
-
PubChem. (n.d.). Methyl 2-methylbut-3-ynoate. [Link]
-
IUPAC. (1987). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. [Link]
-
ACS Publications. (1987). Acetylenic esters. Preparation and characterization of alkynyl carboxylates via polyvalent iodonium species. [Link]
-
IOPscience. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
-
MDPI. (2004). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agriculture.institute [agriculture.institute]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jmchemsci.com [jmchemsci.com]
- 15. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. d-nb.info [d-nb.info]
- 20. Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems | MDPI [mdpi.com]
Safety Operating Guide
A Strategic Guide to the Safe Disposal of Methyl 2,2-dimethylbut-3-ynoate
As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the proper disposal of methyl 2,2-dimethylbut-3-ynoate. This document moves beyond a simple checklist to explain the chemical rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory. Our focus is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Hazard Identification and Inherent Risk Profile
Methyl 2,2-dimethylbut-3-ynoate is a valuable reagent in organic synthesis, but its molecular structure necessitates a careful approach to its handling and disposal. Its hazard profile is dictated by three primary features: the volatile ester group, the flammable nature of small organic molecules, and the reactive terminal alkyne functionality.
A failure to respect these properties can lead to safety incidents and environmental contamination. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of its potential hazards.[1]
Table 1: GHS Hazard Summary for Methyl 2,2-dimethylbut-3-ynoate
| Hazard Class | GHS Classification | Associated Risk |
| Physical Hazard | Flammable Liquid (Category 3) | Vapors can form flammable mixtures with air and may be ignited by heat, sparks, or open flames.[1] |
| Health Hazard | Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[1] |
| Health Hazard | Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| Health Hazard | Respiratory Irritation (STOT SE 3) | May cause respiratory irritation if vapors are inhaled.[1] |
| Chemical Hazard | Reactive Terminal Alkyne | The terminal alkyne C-H bond is acidic and can form explosive acetylides with certain metals. The triple bond itself can undergo energetic, uncontrolled reactions with strong oxidizing agents.[2][3] |
Understanding this profile is the first step in a self-validating safety system. The flammability dictates storage and handling away from ignition sources, the irritant nature mandates the use of appropriate Personal Protective Equipment (PPE), and the reactive alkyne group governs chemical compatibility during waste segregation.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling any waste, the immediate environment must be controlled and appropriate barriers must be in place. This protocol is designed to minimize exposure and mitigate risk at the source.
Essential PPE & Engineering Controls:
-
Engineering Control: All handling and preparation of methyl 2,2-dimethylbut-3-ynoate waste must be conducted within a certified chemical fume hood to control flammable and irritating vapors.[4][5]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.
Step-by-Step Waste Collection and Segregation Protocol
The primary route for the disposal of methyl 2,2-dimethylbut-3-ynoate is collection as hazardous chemical waste for subsequent incineration by a licensed facility.[7][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11]
Protocol Steps:
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the waste methyl 2,2-dimethylbut-3-ynoate into the designated container using a funnel.
-
This includes pure, unreacted material, reaction mixtures containing the compound, and minimal solvent rinses (e.g., acetone, ethyl acetate) used to clean the source container.
-
-
Chemical Compatibility:
-
Crucial Step: This waste stream must be segregated. Do NOT mix with incompatible waste streams such as:
-
Strong Oxidizing Agents: (e.g., nitric acid, permanganates) to prevent a violent reaction.
-
Strong Bases: (e.g., sodium hydroxide, alkoxides) which can deprotonate the terminal alkyne, a potentially hazardous reaction.[14]
-
Aqueous Waste: This compound is an organic solvent and should be kept in a non-aqueous waste stream.
-
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[15]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "Methyl 2,2-dimethylbut-3-ynoate" and any solvents used.[7][9]
-
Indicate the approximate percentage of each component.
-
Attach appropriate hazard pictograms (e.g., flammable, irritant).
-
-
Storage:
-
Keep the waste container tightly closed at all times except when adding waste.[12]
-
Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.
-
The storage area must be well-ventilated, away from heat and ignition sources, and separate from incompatible materials.[16]
-
-
Disposal Request:
-
Once the container is full or you are discontinuing the project, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Management of Contaminated Materials and Spills
Solid waste contaminated with methyl 2,2-dimethylbut-3-ynoate must also be treated as hazardous waste.
-
Contaminated Solids: Items such as gloves, paper towels, and silica gel should be collected in a separate, clearly labeled, sealed plastic bag or container. This container should be labeled as "Solid Hazardous Waste" with the chemical name.
-
Empty Containers: The original reagent bottle is not truly empty. It should be securely capped and disposed of through the EHS office, not rinsed and placed in regular recycling.
-
Spill Management:
-
Alert personnel in the immediate area and ensure the fume hood is operational.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial solvent spill pad).
-
Use non-sparking tools to collect the absorbed material.[16]
-
Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe handling and disposal of methyl 2,2-dimethylbut-3-ynoate waste in a laboratory setting.
Sources
- 1. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. osha.gov [osha.gov]
- 6. echemi.com [echemi.com]
- 7. usbioclean.com [usbioclean.com]
- 8. tandfonline.com [tandfonline.com]
- 9. One moment, please... [emsllcusa.com]
- 10. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 13. trccompanies.com [trccompanies.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,2-dimethylbut-3-ynoate
Introduction: Methyl 2,2-dimethylbut-3-ynoate is a valuable reagent in organic synthesis, frequently employed by researchers in the development of novel chemical entities. Its unique structure, featuring a sterically hindered acetylenic ester, makes it a key building block. However, its chemical properties also present distinct hazards that demand a rigorous and well-understood safety protocol. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring that scientific advancement and personal safety proceed in tandem. The causality behind each recommendation is explained to build a comprehensive understanding of the risks and their mitigation.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any container is opened, a thorough understanding of the inherent risks of Methyl 2,2-dimethylbut-3-ynoate is paramount. The Global Harmonized System (GHS) provides a clear classification of its primary hazards.[1] This assessment is the logical starting point from which all safety procedures are derived.
Table 1: GHS Hazard Classification for Methyl 2,2-dimethylbut-3-ynoate [1]
| Hazard Class | Hazard Statement | GHS Pictogram | Practical Implication in the Laboratory |
| Flammable liquids, Category 3 | H226: Flammable liquid and vapor | 🔥 | The vapor can ignite at ambient temperatures. Requires strict control of ignition sources and measures to prevent static discharge. |
| Skin corrosion/irritation, Category 2 | H315: Causes skin irritation | ❗ | Direct contact can lead to inflammation, redness, and discomfort. Impervious gloves and protective clothing are mandatory. |
| Serious eye damage/eye irritation, Category 2A | H319: Causes serious eye irritation | ❗ | Splashes pose a significant risk of painful irritation and potential damage to eye tissue. Chemical splash goggles are essential. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 | H335: May cause respiratory irritation | ❗ | Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling must occur in a certified chemical fume hood. |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to create effective barriers against the specific hazards identified above. The following recommendations constitute the minimum standard for handling Methyl 2,2-dimethylbut-3-ynoate.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1]
-
Minimum Requirement: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2] These provide a seal around the eyes to protect against splashes from all angles.
-
Enhanced Protection: When handling larger quantities (>100 mL) or when there is a heightened risk of splashing (e.g., during transfers or quenching reactions), a full-face shield should be worn in addition to chemical safety goggles.[3] The face shield protects the entire face from direct splashes.
Skin and Body Protection
-
Hand Protection: Wear chemical-resistant gloves at all times. Given the compound's organic nature, nitrile gloves are a common choice, but it is critical to consult the glove manufacturer's compatibility data. Always double-check for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.[4]
-
Body Protection: A flame-resistant laboratory coat is mandatory.[2] For tasks with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn over the lab coat.[5]
-
Footwear: Do not wear open-toed shoes, sandals, or perforated footwear in the laboratory.[4] Substantial, closed-toed shoes, preferably made of a chemical-resistant material, are required to protect against spills.[4][6]
Respiratory Protection
The primary method for respiratory protection is the use of engineering controls.
-
Primary Control: All handling of Methyl 2,2-dimethylbut-3-ynoate must be performed inside a properly functioning and certified chemical fume hood.[7] This is to control the flammable and respiratory-irritant vapors.[1]
-
Secondary Control: In the event of a large spill or ventilation failure where exposure limits may be exceeded, a full-face respirator with an organic vapor cartridge is necessary.[2][8]
Table 2: Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (within lab) | Safety glasses | Chemical-resistant gloves | Lab coat | Not required if container is sealed |
| Low-Volume Weighing/Transfer | Chemical splash goggles | Chemical-resistant gloves | Flame-resistant lab coat | Chemical fume hood |
| Reaction Setup/Workup | Chemical splash goggles & face shield | Chemical-resistant gloves | Flame-resistant lab coat, chemical apron | Chemical fume hood |
| Large Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coverall/suit | Full-face respirator with organic vapor cartridge |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is critical for safety. The following protocol provides a self-validating system for handling Methyl 2,2-dimethylbut-3-ynoate.
Preparation and Pre-Handling Checks
-
Verify Fume Hood Status: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all PPE: Don all required PPE as outlined in Section 2 before approaching the chemical storage area.
-
Prepare Work Area: Clear the fume hood of all unnecessary items. Ensure spill cleanup materials (e.g., vermiculite, sand, or a commercial sorbent) are readily available.[7]
-
Eliminate Ignition Sources: Remove all potential ignition sources from the immediate vicinity, including hot plates, open flames, and non-intrinsically safe electrical equipment.[2][9]
-
Grounding: For transfers between metal containers, ensure both the source and receiving containers are properly grounded and bonded to prevent static electricity discharge.[2][10]
Handling and Disposal
-
Transfer: Conduct all transfers of the chemical slowly and carefully to minimize splashing and vapor generation. Use non-sparking tools for any necessary manipulations.[2][8]
-
Container Sealing: Keep the container tightly closed when not in use.[2]
-
Post-Handling Decontamination: Thoroughly wipe down the work surface after completion of work. Wash hands thoroughly with soap and water after removing gloves.
-
Waste Disposal: Dispose of all contaminated materials, including empty containers, gloves, and absorbent pads, in a designated, sealed hazardous waste container.[2] The waste must be labeled clearly and disposed of through an approved waste disposal plant, following all local and national regulations.[2][11]
Caption: Safe Handling Workflow for Methyl 2,2-dimethylbut-3-ynoate.
Emergency Response Plan
Preparedness is a key component of safety. All personnel must be familiar with these immediate actions.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If symptoms persist, seek medical attention.
-
Spill: Evacuate non-essential personnel. Wearing the appropriate PPE (See Table 2), contain the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Collect the material using non-sparking tools into a sealed container for hazardous waste disposal.[8][12] Ventilate the area thoroughly.
By integrating this expert-level understanding of hazards with disciplined operational procedures and the consistent use of appropriate PPE, researchers can confidently and safely handle Methyl 2,2-dimethylbut-3-ynoate, ensuring both personal safety and the integrity of their scientific work.
References
-
PubChem. Methyl 2,2-dimethylbut-3-ynoate Laboratory Chemical Safety Summary. National Center for Biotechnology Information. [Link]
-
Rexarc. Importance of PPE in Acetylene Plants.[Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment.[Link]
-
International Labour Organization. ICSC 1746 - 2-METHYLBUT-3-YN-2-OL.[Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals.[Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.[Link]
-
Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards.[Link]
Sources
- 1. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. epa.gov [epa.gov]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 6. Importance of PPE in Acetylene Plants [rexarc.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
